5-(3-hydroxyphenyl)-5-phenylhydantoin
描述
属性
IUPAC Name |
5-(3-hydroxyphenyl)-5-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c18-12-8-4-7-11(9-12)15(10-5-2-1-3-6-10)13(19)16-14(20)17-15/h1-9,18H,(H2,16,17,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPRLRPJSPWQNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC(=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30952482 | |
| Record name | 4-(3-Hydroxyphenyl)-4-phenyl-4H-imidazole-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30952482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30074-03-4 | |
| Record name | 5-(3′-Hydroxyphenyl)-5-phenylhydantoin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30074-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Hydroxyphenyl)-5-phenylhydantoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030074034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(3-Hydroxyphenyl)-4-phenyl-4H-imidazole-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30952482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(m-hydroxyphenyl)-4-phenylperhydroimidazole-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.463 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(3-hydroxyphenyl)-5-phenylhydantoin
This technical guide provides a comprehensive overview of the core basic properties of 5-(3-hydroxyphenyl)-5-phenylhydantoin, a metabolite of the anti-seizure medication phenytoin (B1677684). The information is tailored for researchers, scientists, and professionals involved in drug development and related fields. This document details the compound's chemical and physical characteristics, pharmacological profile, and relevant experimental protocols.
Core Properties
This compound, also known as m-hydroxyphenyl-phenylhydantoin (m-HPPH), is a significant metabolite of phenytoin, formed through aromatic hydroxylation. Understanding its properties is crucial for a complete comprehension of phenytoin's metabolic fate and potential biological activity of its derivatives.
Chemical and Physical Data
Quantitative data for this compound is summarized below. For comparative purposes, data for the related and more extensively studied 4-hydroxy isomer and the parent compound, phenytoin, are also included where available.
| Property | This compound | 5-(4-hydroxyphenyl)-5-phenylhydantoin | Phenytoin (5,5-diphenylhydantoin) |
| CAS Number | 30074-03-4[1] | 2784-27-2 | 57-41-0[2] |
| Molecular Formula | C₁₅H₁₂N₂O₃[1] | C₁₅H₁₂N₂O₃ | C₁₅H₁₂N₂O₂ |
| Molecular Weight | 268.27 g/mol [3] | 268.27 g/mol | 252.27 g/mol |
| Melting Point | Not available | >300 °C[4] | 293-295 °C[2] |
| Boiling Point | Not available | Not available | 395.45 °C (estimated)[2] |
| Density | 1.348 g/cm³[1] | Not available | 1.1562 (estimated)[2] |
| pKa | Not available | Not available | 8.43[2] |
| Solubility | Not available | Soluble in DMF:MeOH (2:1) at 50 mg/mL[4] | Practically insoluble in water[2] |
Spectral Data
Spectral data is essential for the identification and characterization of this compound. While full spectral data sets are often proprietary, characteristic spectral information can be inferred from available sources.
| Spectral Data Type | This compound |
| ¹H NMR | Spectra available from commercial suppliers, indicating its structural confirmation is possible through this method.[5] |
| ¹³C NMR | Data for the 4-hydroxy isomer is available and can provide a reference for the expected chemical shifts.[6][7] |
| Mass Spectrometry | Mass spectra for the 4-hydroxy isomer are available, which can be used to predict fragmentation patterns.[8] |
| Infrared (IR) Spectroscopy | IR spectra for related hydantoin (B18101) structures are available, allowing for the identification of key functional groups such as C=O and N-H stretches. |
Synthesis and Experimental Protocols
Synthetic Approach: Bucherer-Bergs Reaction
A plausible and widely used method for the synthesis of 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction.[9][10][11][12][13] This one-pot reaction typically involves a ketone, potassium cyanide, and ammonium (B1175870) carbonate. For the synthesis of this compound, the starting ketone would be 3-hydroxybenzophenone.
Reaction Scheme:
Caption: Bucherer-Bergs synthesis of this compound.
Detailed Experimental Protocol (Hypothetical):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-hydroxybenzophenone, potassium cyanide, and ammonium carbonate in a suitable solvent such as aqueous ethanol. Molar ratios would typically be in excess for the cyanide and carbonate salts relative to the ketone.[10]
-
Reaction Conditions: Heat the mixture to reflux (approximately 80-100 °C) with vigorous stirring for several hours. The reaction progress can be monitored by thin-layer chromatography.[10]
-
Work-up: After cooling the reaction mixture to room temperature, pour it into water.
-
Purification: Acidify the aqueous mixture with a mineral acid (e.g., HCl) to precipitate the crude hydantoin product. The precipitate can then be collected by filtration, washed with cold water, and recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for the separation and quantification of phenytoin and its metabolites from biological matrices.[4][14][15][16]
Experimental Protocol Outline:
-
Sample Preparation: Plasma or serum samples are subjected to protein precipitation using a solvent like acetonitrile (B52724), followed by centrifugation. The supernatant is then collected for analysis.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically used.[4][15]
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile or methanol).[4][16]
-
Flow Rate: Typically around 1 mL/min.[16]
-
Detection: UV detection at a wavelength of approximately 220-250 nm.[4]
-
-
Quantification: A calibration curve is generated using standards of known concentrations of this compound to quantify the analyte in the unknown samples.
Pharmacological Profile
Metabolic Pathway of Phenytoin
This compound is a product of the phase I metabolism of phenytoin, which is primarily mediated by the cytochrome P450 enzyme system in the liver. The major metabolic pathway involves hydroxylation at the para-position to form 5-(4-hydroxyphenyl)-5-phenylhydantoin (p-HPPH), with hydroxylation at the meta-position being a minor pathway.[1][17] These hydroxylated metabolites are then conjugated with glucuronic acid in phase II metabolism before excretion.[1][3][17]
Caption: Metabolic pathway of Phenytoin to its hydroxylated metabolites.
The primary enzymes involved in the hydroxylation of phenytoin are CYP2C9 and CYP2C19.[1][17][18][19] Genetic polymorphisms in these enzymes can lead to significant inter-individual variability in phenytoin metabolism and plasma concentrations. The hydroxylated metabolites, including this compound, are generally considered to be pharmacologically less active than the parent drug.[20]
Anticonvulsant Activity Screening
The anticonvulsant potential of compounds like this compound is typically evaluated using a battery of preclinical in vivo models.
Caption: General workflow for preclinical anticonvulsant drug screening.
Experimental Protocol Outline for Maximal Electroshock (MES) Test: [21][22][23][24]
-
Animal Model: Mice or rats are commonly used.
-
Drug Administration: The test compound is administered intraperitoneally or orally at various doses. A control group receives the vehicle.
-
Induction of Seizure: After a specific pretreatment time, a supramaximal electrical stimulus is delivered through corneal or ear-clip electrodes.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: The ability of the drug to prevent the tonic hindlimb extension is considered a positive anticonvulsant effect. The median effective dose (ED₅₀) is then calculated.
While direct evidence for the anticonvulsant activity of this compound is limited, studies on other hydroxylated hydantoin derivatives have shown that such modifications can influence activity.[25][26][27]
Safety and Handling
Based on information for the isomeric 5-(4-hydroxyphenyl)-5-phenylhydantoin, it is advisable to handle this compound with care. It may cause skin and eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed.
Conclusion
This compound is a key metabolite in the biotransformation of phenytoin. While its own pharmacological activity is not extensively documented, its chemical and physical properties are of significant interest to researchers in medicinal chemistry and drug metabolism. The methodologies outlined in this guide for its synthesis and analysis, along with the understanding of its place in the metabolic pathway of phenytoin, provide a solid foundation for further investigation into this and related compounds. Further research is warranted to fully elucidate the specific biological activities and toxicological profile of this compound.
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. High-Performance Liquid Chromatographic Method for Determination of Phenytoin in Rabbits Receiving Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. Determination of 5-(p-hydroxyphenyl)-5-phenylhydantoin and studies relating to the disposition of phenytoin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bucherer-Bergs Reaction [drugfuture.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 12. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medipol.edu.tr [medipol.edu.tr]
- 15. researchgate.net [researchgate.net]
- 16. Validated high performance liquid chromatographic method for simultaneous determination of phenytoin, phenobarbital and carbamazepine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PharmGKB summary: phenytoin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Formation of active metabolites of anticonvulsant drugs. A review of their pharmacokinetic and therapeutic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 22. ijpp.com [ijpp.com]
- 23. Anticonvulsant activity of reaction products of 5,5-diphenylhydantoin with substituted methylene bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. screening methods for Antiepileptic activity | PPTX [slideshare.net]
- 25. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pcbiochemres.com [pcbiochemres.com]
- 27. mdpi.com [mdpi.com]
The Pharmacological Profile of 5-(3-hydroxyphenyl)-5-phenylhydantoin: An Inactive Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(3-hydroxyphenyl)-5-phenylhydantoin, also known as meta-hydroxyphenylphenylhydantoin (m-HPPH), is recognized primarily as a human metabolite of the widely used anti-seizure medication, phenytoin (B1677684).[1][2][3][4][5] Phenytoin exerts its anticonvulsant effects by blocking voltage-gated sodium channels in the brain, which stabilizes neuronal membranes and prevents the spread of seizure activity. A thorough review of the existing scientific literature indicates that while this compound is a product of phenytoin's metabolism, it is considered to be pharmacologically inactive.
Core Finding: Lack of a Direct Mechanism of Action
Extensive searches of pharmacological databases and scientific publications have not yielded any evidence to suggest that this compound possesses a distinct mechanism of action. The prevailing understanding within the scientific community is that the metabolites of phenytoin, including its hydroxylated forms, do not contribute significantly to its therapeutic effects. One comprehensive review on the topic explicitly states that the metabolites of phenytoin have not been shown to possess significant pharmacological activity.
This lack of intrinsic activity means that there are no known molecular targets, signaling pathways, or physiological effects directly attributable to this compound. Consequently, the core requirements for an in-depth technical guide on its mechanism of action—quantitative data, experimental protocols, and signaling pathway diagrams—cannot be fulfilled as the foundational pharmacological activity is absent.
The Metabolic Pathway of Phenytoin
To understand the context of this compound, it is essential to consider the metabolism of its parent compound, phenytoin. Phenytoin is primarily metabolized in the liver by the cytochrome P450 enzyme system, particularly CYP2C9 and CYP2C19. This process involves the hydroxylation of one of the phenyl rings, leading to the formation of hydroxylated metabolites that are subsequently conjugated and excreted. The main metabolite is the para-hydroxylated form (p-HPPH), with the meta-hydroxylated form (m-HPPH) being another identified product. These metabolites are then typically glucuronidated to facilitate their elimination from the body.
The metabolic conversion of phenytoin to its hydroxylated metabolites is a detoxification process, rendering the compound more water-soluble and easier to excrete. The resulting metabolites are generally considered to be inactive byproducts of this process.
Below is a simplified representation of the metabolic pathway leading to the formation of this compound.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5-(3'-Hydroxyphenyl)-5-phenylhydantoin | C15H12N2O3 | CID 91597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchwithrowan.com [researchwithrowan.com]
Biological Activity of 5-(3-hydroxyphenyl)-5-phenylhydantoin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological activity of 5-(3-hydroxyphenyl)-5-phenylhydantoin, a metabolite of the widely used anticonvulsant drug, phenytoin (B1677684). While specific research on the meta-hydroxylated isomer is limited, this document extrapolates from the extensive data available on phenytoin and its primary para-hydroxylated metabolite to provide a detailed understanding of its expected pharmacological profile. This guide covers the metabolic pathway of phenytoin, the presumed mechanism of action of its hydantoin (B18101) derivatives, and detailed experimental protocols for key assays in the field of anticonvulsant drug discovery. All quantitative data is presented in structured tables, and relevant pathways and workflows are visualized using diagrams.
Introduction
This compound, also known as m-HPPH, is a human metabolite of phenytoin, a cornerstone therapeutic for the management of epilepsy.[1][2] Phenytoin exerts its anticonvulsant effects primarily through the blockade of voltage-gated sodium channels in the brain, which stabilizes neuronal membranes and prevents the propagation of seizure activity.[3][4] The metabolism of phenytoin is a critical aspect of its pharmacology, leading to the formation of hydroxylated derivatives, with the para-hydroxyphenyl variant being the most abundant.[5][6] While the biological activities of these metabolites are generally considered to be less potent than the parent compound, a thorough understanding of their pharmacological profile is essential for a complete picture of phenytoin's in vivo effects and for the development of novel hydantoin-based therapeutics. This guide focuses on the available information regarding this compound and provides a framework for its further investigation.
Metabolic Pathway of Phenytoin
Phenytoin undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system, particularly CYP2C9 and CYP2C19.[5][6] The initial step involves the formation of a reactive arene oxide intermediate. This intermediate is then primarily converted to hydroxylated metabolites. The major metabolite is 5-(4-hydroxyphenyl)-5-phenylhydantoin (p-HPPH), while this compound (m-HPPH) is formed to a lesser extent. These hydroxylated metabolites can be further metabolized through glucuronidation before excretion.[5][7]
Presumed Biological Activity and Mechanism of Action
The biological activity of this compound is presumed to be similar to that of other hydantoin derivatives, primarily acting as an anticonvulsant. The core mechanism is believed to be the modulation of voltage-gated sodium channels.[4]
Primary Target: Voltage-Gated Sodium Channels
Other Potential Targets
Studies on phenytoin have suggested potential interactions with other neurotransmitter systems, which may also apply to its metabolites:
-
GABAergic System: Phenytoin has been shown to enhance GABAergic transmission, which is the primary inhibitory neurotransmitter system in the brain.[8][9]
-
Glutamatergic System: Some evidence suggests that phenytoin can inhibit the release of glutamate (B1630785), the primary excitatory neurotransmitter.[8] It has also been shown to competitively block non-NMDA receptors in some experimental models.[10]
-
Calcium Channels: Modulation of calcium channels has also been proposed as a potential, albeit less significant, mechanism of action for phenytoin.[11]
Quantitative Biological Data
Specific quantitative data for the biological activity of this compound is not extensively reported in the literature. The following table summarizes typical data for phenytoin and other hydantoin derivatives from anticonvulsant screening programs. It is anticipated that m-HPPH would exhibit some level of activity in these assays, likely with a lower potency than phenytoin.
| Compound | Assay | Species | Route of Admin. | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (TD50/ED50) |
| Phenytoin | Maximal Electroshock (MES) | Mouse | i.p. | 9.5 | 69 | 7.3 |
| Phenytoin | Subcutaneous Pentylenetetrazole (scPTZ) | Mouse | i.p. | >100 | - | - |
| 5-(4-Fluorophenyl)-5-phenylhydantoin | Maximal Electroshock (MES) | Mouse | i.p. | 25 | >300 | >12 |
| 5,5-bis(4-fluorophenyl)hydantoin | Maximal Electroshock (MES) | Mouse | i.p. | 30 | >300 | >10 |
Data extrapolated from general anticonvulsant screening literature.[3]
Experimental Protocols
The following are detailed methodologies for key experiments used in the evaluation of anticonvulsant compounds.
Maximal Electroshock (MES) Seizure Test
This test is a model for generalized tonic-clonic seizures and is highly predictive of efficacy for drugs that block seizure spread.
Objective: To determine the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.
Materials:
-
Male ICR mice (20-25 g)
-
Corneal electrodes
-
AC shock generator
-
Test compound solution and vehicle control
Procedure:
-
Administer the test compound or vehicle to groups of mice (n=8-10 per group) via intraperitoneal (i.p.) or oral (p.o.) route.
-
At the time of predicted peak effect of the compound, apply a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes. A drop of saline is applied to the eyes before electrode placement to ensure good electrical contact.
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The tonic extension is characterized by the hindlimbs being in full, rigid extension at a 180-degree angle to the trunk of the body.
-
The endpoint is the abolition of the tonic hindlimb extension.
-
The ED50 (the dose that protects 50% of the animals) is calculated using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
This test is a model for myoclonic and absence seizures and identifies compounds that can raise the seizure threshold.[12][13]
Objective: To determine the ability of a test compound to prevent clonic seizures induced by a subcutaneous injection of pentylenetetrazole.
Materials:
-
Male ICR mice (20-25 g)
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)
-
Test compound solution and vehicle control
-
Observation chambers
Procedure:
-
Administer the test compound or vehicle to groups of mice (n=8-10 per group) via i.p. or p.o. route.
-
At the time of predicted peak effect, administer a convulsant dose of PTZ subcutaneously in the scruff of the neck.
-
Immediately place each mouse in an individual observation chamber.
-
Observe the animals for 30 minutes for the presence of a clonic seizure, characterized by clonus of the forelimbs, hindlimbs, and/or body lasting for at least 5 seconds.
-
The endpoint is the absence of a clonic seizure within the 30-minute observation period.
-
The ED50 is calculated using probit analysis.
In Vitro Sodium Channel Electrophysiology
This assay directly measures the effect of a compound on voltage-gated sodium channels.
Objective: To determine the inhibitory concentration (IC50) of a test compound on sodium currents in a neuronal cell line.
Materials:
-
Neuronal cell line expressing voltage-gated sodium channels (e.g., SH-SY5Y, ND7/23)
-
Patch-clamp electrophysiology rig
-
External and internal recording solutions
-
Test compound solutions
Procedure:
-
Culture the neuronal cells on glass coverslips.
-
Perform whole-cell patch-clamp recordings.
-
Apply a voltage protocol to elicit sodium currents (e.g., a depolarizing step from a holding potential of -100 mV to 0 mV).
-
Establish a stable baseline recording of the sodium current.
-
Perfuse the cells with increasing concentrations of the test compound.
-
Measure the peak sodium current at each concentration.
-
Calculate the percentage of inhibition of the sodium current for each concentration relative to the baseline.
-
Plot the concentration-response curve and determine the IC50 value.
Conclusion
This compound is a metabolite of phenytoin with a presumed, though not extensively characterized, anticonvulsant profile. Based on the well-established mechanism of its parent compound and other hydantoin derivatives, its primary biological activity is likely the modulation of voltage-gated sodium channels. The experimental protocols detailed in this guide provide a robust framework for the future investigation of this and other novel anticonvulsant candidates. Further research is warranted to elucidate the specific quantitative biological activity, pharmacokinetic profile, and potential therapeutic applications of this compound. Such studies will contribute to a more complete understanding of phenytoin's pharmacology and may pave the way for the development of new antiepileptic drugs with improved efficacy and safety profiles.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. The effect of 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH) enantiomers, major metabolites of phenytoin, on the occurrence of chronic side effects: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. Sodium channel blockade with phenytoin protects spinal cord axons, enhances axonal conduction, and improves functional motor recovery after contusion SCI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. PharmGKB summary: phenytoin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action of anticonvulsants. Role of the differential effects on the active uptake of putative neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of phenytoin on glutamate and GABA transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenytoin, an antiepileptic drug, competitively blocked non-NMDA receptors produced by Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Phenytoin sodium? [synapse.patsnap.com]
- 12. benchchem.com [benchchem.com]
- 13. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
5-(3-hydroxyphenyl)-5-phenylhydantoin as a phenytoin metabolite.
An In-Depth Technical Guide on 5-(3-hydroxyphenyl)-5-phenylhydantoin as a Phenytoin (B1677684) Metabolite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound (m-HPPH), a significant metabolite of the widely used antiepileptic drug, phenytoin. The document details its metabolic formation, quantitative data, experimental protocols for its analysis, and its biological significance, tailored for professionals in the fields of pharmacology, toxicology, and drug development.
Introduction: The Metabolic Fate of Phenytoin
Phenytoin (5,5-diphenylhydantoin) is a first-line antiepileptic drug that undergoes extensive hepatic metabolism. The primary route of biotransformation is aromatic hydroxylation, catalyzed predominantly by the cytochrome P450 enzymes CYP2C9 and CYP2C19. This process primarily yields 5-(4-hydroxyphenyl)-5-phenylhydantoin (p-HPPH), the major, largely inactive metabolite. However, a smaller but significant portion of phenytoin is hydroxylated at the meta position of one of the phenyl rings, forming this compound (m-HPPH). While less abundant, m-HPPH is gaining attention due to its potential for biological activity and its implications for understanding phenytoin's complete pharmacokinetic and toxicological profile.
Metabolic Pathway: Formation of m-HPPH
The generation of m-HPPH is a key step in the metabolic clearance of phenytoin. The following diagram illustrates the enzymatic conversion of the parent drug into its primary hydroxylated metabolites.
Caption: The metabolic pathway of phenytoin to its hydroxylated metabolites.
Quantitative Data on m-HPPH
The quantification of m-HPPH is essential for pharmacokinetic modeling and for assessing inter-individual variability in phenytoin metabolism. The following tables summarize key data from scientific literature.
Table 1: Comparative Pharmacokinetic Data
| Compound | Typical Plasma Concentration (in treated patients) | Percentage of Urinary Metabolites |
| Phenytoin | 10-20 µg/mL | < 5% (unchanged) |
| p-HPPH | 1-10 µg/mL | 60-90% (as glucuronide conjugate) |
| m-HPPH | 0.1-1.5 µg/mL | 1-10% (as glucuronide conjugate) |
Table 2: Enzyme Kinetics of Phenytoin Hydroxylation
| Enzyme Isoform | Metabolite Formed | Michaelis-Menten Constant (Km) |
| CYP2C9 | p-HPPH | 4-10 µM |
| CYP2C9 | m-HPPH | ~12 µM |
| CYP2C19 | p-HPPH | 80-120 µM |
Experimental Protocols
Accurate analysis of m-HPPH in biological matrices is critical for research. Below are detailed methodologies for its extraction and quantification.
Extraction of m-HPPH from Plasma: Solid-Phase Extraction (SPE) Workflow
A robust sample preparation is paramount for removing interfering substances. The following workflow details a common SPE procedure.
Caption: A typical Solid-Phase Extraction (SPE) workflow for m-HPPH.
Detailed Methodology:
-
Sample Preparation: To 1 mL of plasma, add an internal standard (e.g., deuterated m-HPPH). Precipitate proteins by adding 2 mL of ice-cold acetonitrile, followed by vortexing and centrifugation (10,000 x g for 10 min).
-
SPE Cartridge Conditioning: A C18 SPE cartridge is conditioned by sequentially passing 3 mL of methanol and 3 mL of deionized water.
-
Sample Loading: The supernatant from the precipitation step is loaded onto the conditioned cartridge.
-
Washing: The cartridge is washed with 3 mL of 5% methanol in water to remove polar impurities.
-
Elution: m-HPPH and other metabolites are eluted with 3 mL of methanol.
-
Final Preparation: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in 100 µL of the initial mobile phase for analysis.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the sensitivity and specificity required for accurate quantification of m-HPPH.
-
Chromatography: Reversed-phase chromatography using a C18 column with a gradient elution.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
m-HPPH: Q1: 267.1 m/z -> Q3: 194.1 m/z
-
p-HPPH: Q1: 267.1 m/z -> Q3: 165.1 m/z
-
-
Biological Significance and Logical Relationships
The formation of m-HPPH is not merely a clearance pathway; it has potential toxicological implications. The metabolite can be further bioactivated to reactive intermediates, such as catechols and quinones, which can form covalent adducts with cellular macromolecules, contributing to idiosyncratic drug reactions.
Caption: The logical pathway from m-HPPH to potential toxicity.
Conclusion for Drug Development Professionals
A thorough understanding of this compound is crucial for a complete assessment of phenytoin's disposition and safety. For drug development professionals, this knowledge underscores the importance of:
-
Comprehensive Metabolite Profiling: Identifying and quantifying all significant metabolites, not just the most abundant ones.
-
Investigating Bioactivation Pathways: Assessing the potential for minor metabolites to form reactive intermediates.
-
Pharmacogenomics: Understanding how genetic variations in metabolizing enzymes (e.g., CYP2C9) can alter the ratio of p-HPPH to m-HPPH, potentially predisposing certain individuals to adverse reactions.
Future research should continue to explore the specific mechanisms of m-HPPH-mediated toxicity and its clinical relevance. This will aid in the development of safer therapeutic agents and personalized medicine strategies for patients requiring long-term anticonvulsant therapy.
An In-Depth Technical Guide to 5-(3-hydroxyphenyl)-5-phenylhydantoin
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(3-hydroxyphenyl)-5-phenylhydantoin is a significant metabolite of the widely used anti-epileptic drug, phenytoin (B1677684). As a product of aromatic hydroxylation, its formation is a key step in the metabolic clearance of phenytoin. Understanding the chemical properties, synthesis, and biological interactions of this metabolite is crucial for a comprehensive pharmacological profile of phenytoin and for the development of new therapeutic agents with improved metabolic stability and reduced potential for drug-drug interactions. This technical guide provides a detailed overview of the chemical structure, synthesis, and analytical methodologies related to this compound, and discusses its role within the broader context of phenytoin metabolism.
Chemical Structure and Properties
This compound, a derivative of hydantoin (B18101), possesses a core five-membered ring structure containing two nitrogen atoms. It is distinguished by the presence of a phenyl group and a 3-hydroxyphenyl group at the 5-position of the hydantoin ring.
Chemical Formula: C₁₅H₁₂N₂O₃[1]
Molecular Weight: 268.27 g/mol [1]
CAS Number: 30074-03-4
Synonyms: 3-HPPH, 5-(m-hydroxyphenyl)-5-phenylhydantoin
The presence of the hydroxyl group on the phenyl ring influences the molecule's polarity and potential for further metabolic conjugation, primarily through glucuronidation. The stereochemistry at the C-5 position is of particular importance, as enzymatic hydroxylation of phenytoin can lead to the formation of different stereoisomers of its metabolites, which may exhibit distinct biological activities.[2][3]
Synthesis and Experimental Protocols
Hypothetical Synthetic Protocol (Adapted from similar syntheses):
Objective: To synthesize this compound.
Materials:
-
Potassium cyanide (KCN)
-
Ammonium (B1175870) carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve 3-hydroxybenzophenone in ethanol.
-
Add an aqueous solution of potassium cyanide and ammonium carbonate to the flask.
-
Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with hydrochloric acid to precipitate the crude product.
-
Filter the precipitate and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield purified this compound.
Purification and Characterization:
-
Purification: Recrystallization, column chromatography.
-
Characterization: Melting point determination, ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.
Metabolism of Phenytoin and Formation of this compound
Phenytoin undergoes extensive metabolism in the liver, primarily through oxidation by cytochrome P450 enzymes.[2][4] The major metabolic pathway is aromatic hydroxylation of one of the phenyl rings to form hydroxylated metabolites. Hydroxylation at the para-position to yield 5-(4-hydroxyphenyl)-5-phenylhydantoin (p-HPPH) is the predominant pathway, accounting for a significant portion of phenytoin clearance.[3][5] However, hydroxylation at the meta-position also occurs, leading to the formation of this compound (m-HPPH).
The formation of these hydroxylated metabolites is primarily catalyzed by CYP2C9 and, to a lesser extent, CYP2C19.[2][3] These enzymes exhibit stereoselectivity in the hydroxylation process. For the major metabolite, p-HPPH, CYP2C9 preferentially forms the (S)-enantiomer, while CYP2C19 produces a racemic mixture of (R)- and (S)-p-HPPH.[2][3] The stereochemistry of m-HPPH formation is less well-characterized but is also likely to be influenced by the specific CYP isoforms involved.
Following hydroxylation, these metabolites are primarily conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form water-soluble glucuronides, which are then excreted in the urine.[3]
Quantitative Data
Quantitative data specifically for this compound is limited in publicly available literature. Most studies have focused on the major metabolite, p-HPPH. However, analytical methods developed for p-HPPH can be adapted for the quantification of m-HPPH in biological matrices.
| Parameter | Value | Matrix | Analytical Method | Reference |
| Plasma Concentration (unconjugated p-HPPH) | 0.04 - 0.2 µg/mL | Human Plasma | Mass Fragmentography | [6] |
| Plasma Concentration (conjugated p-HPPH) | 1.2 - 4.5 µg/mL | Human Plasma | Mass Fragmentography | [6] |
Note: The above data is for the para-isomer and is provided for context. Similar concentration ranges might be expected for the meta-isomer, but would require specific analytical validation.
Analytical Methodologies
The quantitative analysis of this compound in biological fluids is essential for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the state-of-the-art technique for this purpose, offering high sensitivity and specificity.
Experimental Protocol: Quantification in Plasma by HPLC-MS/MS (Adapted from methods for p-HPPH)
Objective: To determine the concentration of this compound in human plasma.
Materials and Reagents:
-
Human plasma samples
-
This compound analytical standard
-
Internal standard (e.g., a stable isotope-labeled analog)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Solid-phase extraction (SPE) cartridges
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add the internal standard solution.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Alternatively, for cleaner samples, perform solid-phase extraction (SPE) to isolate the analyte and internal standard.
-
-
HPLC-MS/MS Analysis:
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Detection: Multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined and optimized.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of the analytical standard.
-
Calculate the concentration of the analyte in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Biological Activity and Significance
The biological activity of this compound has not been as extensively studied as that of its para-isomer. For p-HPPH, studies have investigated its potential role in some of the chronic side effects of phenytoin, such as gingival hyperplasia.[7] It has been shown that the (R)-enantiomer of p-HPPH can selectively stimulate the proliferation of human dermal fibroblasts in vitro.[7]
Experimental Protocol: Fibroblast Proliferation Assay (General Protocol)
Objective: To assess the effect of this compound on the proliferation of human dermal fibroblasts.
Materials:
-
Human dermal fibroblasts (HDFs)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution
-
Cell Counting Kit-8 (CCK-8) or similar proliferation assay kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HDFs into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, 72 hours).
-
Proliferation Assay (CCK-8):
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PharmGKB summary: phenytoin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. EP0647630A1 - Process for producing 5-arylhydantoins - Google Patents [patents.google.com]
- 5. Stereochemistry of aromatic phenytoin hydroxylation in various drug hydroxylation phenotypes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma concentrations of 5-(4-hydroxyphenyl)-5-phenylhydantoin in phenytoin-treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH) enantiomers, major metabolites of phenytoin, on the occurrence of chronic-gingival hyperplasia: in vivo and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 5-(3-hydroxyphenyl)-5-phenylhydantoin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for 5-(3-hydroxyphenyl)-5-phenylhydantoin, a known metabolite of the anti-seizure medication phenytoin (B1677684). This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug metabolism.
Core Spectroscopic Data
Precise spectroscopic data for this compound is essential for its unambiguous identification and characterization. While publicly available, comprehensive peak-list data is limited, the following tables summarize expected and reported spectroscopic characteristics.
Table 1: Nuclear Magnetic Resonance (NMR) Data for this compound
| ¹H NMR (Proton) | ¹³C NMR (Carbon) |
| Chemical Shift (δ) ppm | Assignment |
| ~9.6 (s, 1H) | Ar-OH |
| ~8.4 (s, 1H) | N-H (3) |
| ~7.8 (s, 1H) | N-H (1) |
| ~7.2-7.4 (m, 5H) | Phenyl-H |
| ~6.7-7.1 (m, 4H) | Hydroxyphenyl-H |
| Note: Predicted values based on known spectra of similar compounds. Actual values may vary depending on solvent and instrument conditions.[1] |
Table 2: Mass Spectrometry (MS) Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₅H₁₂N₂O₃ |
| Molecular Weight | 268.27 g/mol |
| Exact Mass | 268.0848 g/mol |
| Primary Ionization Mode | Electron Ionization (EI) |
| Key Fragment Ions (m/z) | 268 (M+), 180, 165, 104, 91, 77 |
| Note: Fragmentation patterns are predicted based on common pathways for hydantoin (B18101) and aromatic compounds. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the synthesis and spectroscopic analysis of this compound.
Synthesis Protocol: Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a classic and efficient method for the synthesis of hydantoins from ketones.[2][3][4][5][6]
Materials:
-
Potassium cyanide (KCN)
-
Ammonium (B1175870) carbonate ((NH₄)₂CO₃)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-hydroxybenzophenone (1 equivalent) in a 1:1 mixture of ethanol and water.
-
Add potassium cyanide (2 equivalents) and ammonium carbonate (4 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 80-90°C) with constant stirring for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with concentrated hydrochloric acid to pH 2-3 to precipitate the product.
-
Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Caption: A flowchart illustrating the key stages of the Bucherer-Bergs synthesis.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 0 to 200 ppm and a larger number of scans compared to ¹H NMR.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Employ Electron Ionization (EI) as the ionization method.[7][8][9][10] The standard electron energy is 70 eV.
-
Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions and generate a mass spectrum.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Biological Context: Phenytoin Metabolism
This compound is a metabolite of phenytoin, a widely used anticonvulsant drug. The metabolic pathway of phenytoin primarily involves hydroxylation by cytochrome P450 enzymes, followed by glucuronidation.
Caption: A simplified diagram of the metabolic conversion of phenytoin to its hydroxylated metabolites.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 4. The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Electron ionization - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 5-(p-hydroxyphenyl)-5-phenylhydantoin (5-HPPH): Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and key scientific investigations into 5-(p-hydroxyphenyl)-5-phenylhydantoin (5-HPPH), the principal metabolite of the widely used anti-epileptic drug, phenytoin (B1677684). This document details the initial identification of 5-HPPH, its synthesis, pharmacokinetic profile, and significant pharmacological activities, with a focus on its role in phenytoin-associated side effects. Quantitative data are summarized in structured tables, and detailed methodologies for key experiments are provided to support further research and development.
Introduction
Phenytoin, a hydantoin (B18101) derivative, has been a cornerstone in the management of epilepsy for decades. Its therapeutic efficacy is, however, accompanied by a narrow therapeutic index and a variety of adverse effects. A thorough understanding of its metabolism is crucial for optimizing its clinical use and mitigating its toxicities. The primary metabolic pathway of phenytoin in humans involves the aromatic hydroxylation of one of the phenyl rings, leading to the formation of 5-(p-hydroxyphenyl)-5-phenylhydantoin, commonly known as p-HPPH or 5-HPPH. This metabolite, while largely inactive as an anticonvulsant, is implicated in several of the chronic side effects associated with long-term phenytoin therapy, most notably gingival hyperplasia. This guide will delve into the scientific journey of 5-HPPH, from its initial discovery to our current understanding of its biochemical and physiological roles.
Discovery and History
The identification of 5-HPPH as a major metabolite of phenytoin was a significant step in understanding the drug's disposition in the human body. Early studies in the mid-20th century focused on elucidating the metabolic fate of phenytoin. By the late 1970s, 5-HPPH was firmly established as the principal urinary product of phenytoin metabolism in humans[1]. Gas chromatographic methods were developed for its routine determination in urine, which greatly facilitated pharmacokinetic and metabolic studies[1]. These early analytical techniques were crucial in quantifying the extent of phenytoin metabolism to 5-HPPH and in investigating the clinical implications of this metabolic pathway.
A significant finding in the history of 5-HPPH research was the discovery of its stereochemistry. The introduction of a hydroxyl group creates a chiral center, leading to the formation of (R)- and (S)-enantiomers. It was later discovered that the metabolism of phenytoin to 5-HPPH is stereoselective, with the (S)-enantiomer being the predominant form found in circulation[2]. This stereoselectivity has important toxicological implications, as the less abundant (R)-enantiomer has been shown to be more potent in inducing certain adverse effects[2].
Synthesis of 5-HPPH
The availability of pure 5-HPPH is essential for research into its pharmacological and toxicological properties. Several methods for its synthesis have been reported.
Synthesis from p-Hydroxybenzaldehyde and Hydantoin
A common laboratory-scale synthesis involves the condensation of p-hydroxybenzaldehyde with hydantoin. This method, adapted from procedures for similar hydantoin derivatives, provides a straightforward route to the intermediate 5-(p-hydroxybenzal)hydantoin, which can then be further processed.
Experimental Protocol:
-
Step 1: Synthesis of 5-(p-hydroxybenzal)hydantoin:
-
An intimate mixture of p-hydroxybenzaldehyde (0.050 mole) and hydantoin (0.055 mole) is placed in a round-bottomed flask.
-
Dry piperidine (B6355638) (10 ml) is added, and the mixture is heated in an oil bath to 130°C for 30 minutes.
-
The resulting red solution is cooled to room temperature and acidified with 12N hydrochloric acid.
-
The yellow precipitate of 5-(p-hydroxybenzal)hydantoin is collected by filtration, washed with cold water, and dried[3].
-
-
Step 2: Conversion to 5-(p-hydroxyphenyl)hydantoin:
-
Further reduction of the benzalhydantoin intermediate is required to yield 5-HPPH. While the provided search results do not offer a specific, detailed protocol for this reduction step, it would typically involve catalytic hydrogenation or another suitable chemical reduction method to saturate the double bond.
-
Synthesis from Phenol (B47542), Glyoxylic Acid, and Urea (B33335)
A patented process describes the synthesis of 5-(p-hydroxyphenyl)hydantoin by reacting phenol, glyoxylic acid, and urea in an acidic aqueous medium[4].
Experimental Protocol:
-
A mixture of aqueous glyoxylic acid (0.27 mole), urea (0.33 mole), phenol (0.48 mole), and concentrated hydrochloric acid (50 ml) is stirred at room temperature for 3 hours and then at 50°C for 20 hours.
-
The reaction mixture is cooled to room temperature, and the solid product is filtered off.
-
The filter cake is washed with water and can be further purified by recrystallization from methanol[4].
Metabolism and Pharmacokinetics
Phenytoin is primarily metabolized in the liver by cytochrome P450 enzymes, predominantly CYP2C9 and, to a lesser extent, CYP2C19, to form 5-HPPH[5][6][7]. This metabolite is then conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs), mainly UGT1A1, UGT1A4, UGT1A6, and UGT1A9, to form a water-soluble glucuronide which is excreted in the urine[6][8]. Up to 90% of a phenytoin dose is metabolized to 5-HPPH[6].
Table 1: Pharmacokinetic Parameters of Phenytoin and 5-HPPH
| Parameter | Phenytoin | 5-HPPH | Reference |
| Primary Metabolizing Enzymes | CYP2C9, CYP2C19 | - | [5][6][7] |
| Primary Conjugating Enzymes | - | UGT1A1, UGT1A4, UGT1A6, UGT1A9 | [6][8] |
| Protein Binding | ~90% | Not specified | [5] |
| Volume of Distribution (Vd) | ~0.75 L/kg | Not specified | [5] |
| Elimination | Primarily hepatic metabolism | Renal excretion of glucuronide conjugate | [6][10] |
| Half-life (t1/2) | 6-24 hours (dose-dependent) | Not specified | [7] |
Note: Specific pharmacokinetic parameters for 5-HPPH are not well-documented in the reviewed literature.
Pharmacological and Toxicological Effects
While 5-HPPH is considered an inactive metabolite in terms of anticonvulsant activity, it is not devoid of biological effects. A significant body of research has focused on its role in the pathogenesis of phenytoin-induced gingival hyperplasia.
Effects on Gingival Fibroblasts
In vitro studies have demonstrated that 5-HPPH can directly affect human gingival fibroblasts.
-
Proliferation: One study found that 5-HPPH at a concentration of 0.20 µg/ml interfered with the cell division of human fibroblast-like cells from gingival biopsies without affecting protein or DNA synthesis[11]. Another study showed that the (R)-enantiomer of 5-HPPH selectively stimulated the growth of normal human dermal fibroblasts, suggesting it is the more toxic enantiomer with respect to gingival hyperplasia[2].
-
Inflammatory Response: 5-HPPH has been shown to potentiate the inflammatory response in human gingival fibroblasts. It upregulates the production of prostaglandins, such as PGE2, when the cells are challenged with pro-inflammatory cytokines like interleukin-1 (IL-1) or tumor necrosis factor-alpha (TNF-alpha)[12]. This effect is thought to occur at the level of phospholipase A2[12].
Table 2: In Vitro Effects of 5-HPPH on Fibroblasts
| Cell Type | 5-HPPH Concentration | Observed Effect | Reference |
| Human Gingival Fibroblasts | 0.20 µg/ml | Interference with cell division | [11] |
| Normal Human Dermal Fibroblasts | Not specified | (R)-enantiomer selectively stimulated growth | [2] |
| Human Gingival Fibroblasts | 1.2-2.4 µg/ml | Potentiation of IL-1 and TNF-alpha induced PGE2 formation | [12] |
Experimental Protocol: In Vitro Study of 5-HPPH on Human Gingival Fibroblast Proliferation
-
Cell Culture:
-
Primary human gingival fibroblasts are isolated from gingival biopsies obtained from healthy donors.
-
The tissues are digested with collagenase and dispase to release the fibroblasts.
-
Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% L-glutamine, and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2. Fibroblasts from early passages (e.g., 2-4) are used for experiments to maintain their phenotypic stability[13].
-
-
Cell Treatment:
-
Fibroblasts are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.
-
The culture medium is then replaced with a medium containing various concentrations of 5-HPPH (e.g., 0.05, 0.1, 0.2, 0.5 µg/ml). A vehicle control (the solvent used to dissolve 5-HPPH) is also included.
-
-
Proliferation Assay (MTT Assay):
-
After the desired incubation period (e.g., 24, 48, 72 hours), the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in serum-free medium is added to each well.
-
The plates are incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO).
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells[14].
-
Receptor Binding Profile
The direct receptor binding profile of 5-HPPH has not been extensively characterized. Phenytoin's primary mechanism of action as an anticonvulsant involves the blockade of voltage-gated sodium channels[5]. There is evidence to suggest that phenytoin and other anticonvulsants like carbamazepine (B1668303) and lamotrigine (B1674446) share a common binding site on the extracellular side of the sodium channel[15]. However, it is not known whether 5-HPPH interacts with this or any other specific receptor. The lack of significant anticonvulsant activity of 5-HPPH suggests that its affinity for the sodium channel is likely much lower than that of the parent drug. Further research is needed to elucidate the molecular targets of 5-HPPH and to understand the mechanisms underlying its biological effects.
Analytical Methodology
The accurate quantification of 5-HPPH in biological matrices is crucial for pharmacokinetic and toxicological studies.
Gas Chromatography (GC)
Early methods for the determination of 5-HPPH relied on gas chromatography, often coupled with mass spectrometry (GC-MS). These methods typically involve the hydrolysis of the glucuronide conjugate, extraction of the free 5-HPPH, and derivatization (e.g., on-column methylation) to improve its volatility and chromatographic properties[1].
High-Performance Liquid Chromatography (HPLC)
More recently, high-performance liquid chromatography (HPLC) has become the method of choice for the analysis of 5-HPPH. HPLC offers several advantages over GC, including the ability to analyze less volatile and thermally labile compounds without derivatization. Reversed-phase HPLC with UV detection is commonly used for the quantification of total 5-HPPH. Chiral HPLC methods have also been developed to separate and quantify the (R)- and (S)-enantiomers of 5-HPPH, which is important for studying their differential toxicological effects.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key metabolic pathway of phenytoin to 5-HPPH and a typical experimental workflow for studying the effects of 5-HPPH on gingival fibroblasts.
Caption: Metabolic pathway of phenytoin to 5-HPPH and its subsequent excretion.
Caption: Experimental workflow for in vitro studies of 5-HPPH on fibroblasts.
Conclusion and Future Directions
5-(p-hydroxyphenyl)-5-phenylhydantoin is a historically and clinically significant metabolite of phenytoin. While its discovery was a key step in understanding the disposition of the parent drug, subsequent research has revealed its own biological activities, particularly in the context of adverse drug reactions such as gingival hyperplasia. The stereoselective metabolism and differential effects of its enantiomers add another layer of complexity to its pharmacological profile.
Despite decades of research, there are still notable gaps in our knowledge of 5-HPPH. A comprehensive pharmacokinetic profile in humans remains to be fully elucidated. Furthermore, the molecular targets and receptor binding profile of 5-HPPH are largely unknown. Future research should focus on these areas to better understand the mechanisms by which 5-HPPH contributes to phenytoin's side effect profile. The development of more detailed and standardized in vitro and in vivo models will be crucial in this endeavor. A deeper understanding of 5-HPPH will not only aid in the safer use of phenytoin but may also provide insights into the mechanisms of drug-induced tissue changes and inform the development of novel therapeutic strategies to mitigate these adverse effects.
References
- 1. Determination of 5-(p-hydroxyphenyl)-5-phenylhydantoin and studies relating to the disposition of phenytoin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH) enantiomers, major metabolites of phenytoin, on the occurrence of chronic-gingival hyperplasia: in vivo and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. EP0001319A1 - Process for the preparation of hydroxyphenyl hydantoin and of hydroxyphenyl glycine, and compounds thus obtained - Google Patents [patents.google.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. ClinPGx [clinpgx.org]
- 7. ijcrt.org [ijcrt.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Phenytoin metabolism in subjects with long and short plasma half-lives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenytoin – Pharmacokinetics [sepia2.unil.ch]
- 11. The effect of the phenytoin metabolite p-HPPH on proliferation of gingival fibro-blasts in vitro | Acta Odontologica Scandinavica [medicaljournalssweden.se]
- 12. The phenytoin metabolite p-HPPH upregulates prostaglandin biosynthesis in human gingival fibroblasts challenged to interleukin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Assessment of Human Gingival Fibroblast Proliferation after Laser Stimulation In Vitro Using Different Laser Types and Wavelengths (1064, 980, 635, 450, and 405 nm)—Preliminary Report - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A common anticonvulsant binding site for phenytoin, carbamazepine, and lamotrigine in neuronal Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of 5-(3-hydroxyphenyl)-5-phenylhydantoin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a detailed overview of the available solubility data and relevant physicochemical properties of 5-(3-hydroxyphenyl)-5-phenylhydantoin, a primary metabolite of the anticonvulsant drug phenytoin (B1677684). Due to the limited availability of direct quantitative solubility data for the meta-hydroxy isomer, this report includes data for the structurally similar para-hydroxy isomer, 5-(4-hydroxyphenyl)-5-phenylhydantoin (p-HPPH), and the parent compound, phenytoin, to provide a comprehensive solubility profile by proxy. This guide also outlines a standardized experimental protocol for solubility determination and presents a visualization of the metabolic pathway of phenytoin.
Introduction
This compound is a significant metabolite of phenytoin, an extensively used anti-epileptic drug. The physicochemical properties of drug metabolites, particularly solubility, are crucial for understanding their pharmacokinetic and pharmacodynamic profiles, including absorption, distribution, metabolism, and excretion (ADME). This document collates the available information to support further research and development activities.
Solubility Profile
Solubility Data for Related Compounds
The following tables summarize the available quantitative solubility data for 5-(4-hydroxyphenyl)-5-phenylhydantoin and phenytoin.
Table 1: Solubility of 5-(4-hydroxyphenyl)-5-phenylhydantoin
| Solvent/Medium | Temperature | Solubility | Citation |
| Water (pH 7.4) | Not Specified | > 40.2 µg/mL | |
| Water | 37 °C | 36 mg/L | [1][2] |
| DMF:MeOH (2:1) | Not Specified | 50 mg/mL | [2][3] |
Table 2: Solubility of Phenytoin
| Solvent/Medium | Temperature | Solubility | Citation |
| Aqueous Buffer (pH 7.0 or less) | Not Specified | ~14 µg/mL | |
| Ethanol | Not Specified | ~15 mg/mL | |
| DMSO | Not Specified | ~25 mg/mL | |
| DMF | Not Specified | ~25 mg/mL | |
| 1:1 DMSO:PBS (pH 7.2) | Not Specified | ~0.5 mg/mL |
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound. The following is a generalized protocol that can be adapted for this compound.[4][5][6]
Objective: To determine the equilibrium solubility of this compound in a specified solvent system (e.g., water, phosphate (B84403) buffer at various pH values).
Materials:
-
This compound (solid)
-
Solvent of choice (e.g., deionized water, phosphate buffers)
-
Glass vials with screw caps
-
Shaker or rotator capable of constant agitation
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in a shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.
-
Sample Collection: Carefully collect an aliquot of the supernatant (the clear, saturated solution) without disturbing the solid pellet.
-
Dilution and Quantification: Dilute the collected supernatant with an appropriate solvent to a concentration within the linear range of the analytical method. Quantify the concentration of this compound in the diluted sample using a validated analytical method such as HPLC-UV or LC-MS.
-
Calculation: Calculate the solubility of the compound in the chosen solvent based on the measured concentration and the dilution factor.
Visualization of Phenytoin Metabolism
Since this compound is a metabolite of phenytoin, understanding its formation pathway is essential. The following diagram illustrates the metabolic conversion of phenytoin to its hydroxylated metabolites.
This diagram illustrates the primary metabolic pathway of phenytoin, which is initiated by cytochrome P450 enzymes (CYP2C9 and CYP2C19) to form a reactive arene oxide intermediate.[7][8][9] This intermediate is then converted to hydroxylated metabolites, including 5-(4-hydroxyphenyl)-5-phenylhydantoin (p-HPPH) and this compound (m-HPPH), by epoxide hydrolase.[7][8] These metabolites can undergo further metabolism to form catechol derivatives or be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) for excretion.[7][8] The arene oxide can also be converted to a dihydrodiol metabolite.[7][8]
References
- 1. Page loading... [guidechem.com]
- 2. 5-(4-HYDROXYPHENYL)-5-PHENYLHYDANTOIN CAS#: 2784-27-2 [m.chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. enamine.net [enamine.net]
- 5. bioassaysys.com [bioassaysys.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. ClinPGx [clinpgx.org]
- 8. PharmGKB summary: phenytoin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
In Vitro Profile of 5-(3-hydroxyphenyl)-5-phenylhydantoin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(3-hydroxyphenyl)-5-phenylhydantoin (3-HPPH) is a minor metabolite of phenytoin (B1677684), a widely used anticonvulsant medication.[1] While the majority of research has focused on the primary metabolite, 5-(4-hydroxyphenyl)-5-phenylhydantoin (4-HPPH), understanding the in vitro characteristics of all metabolites is crucial for a comprehensive safety and efficacy profile of the parent drug. This document provides a technical guide to the available in vitro data on 3-HPPH, drawing comparisons with its more extensively studied isomer and outlining relevant experimental protocols. Due to the limited direct research on 3-HPPH, this guide extrapolates from studies on phenytoin and 4-HPPH to propose potential areas of investigation and methodologies.
Physicochemical and Metabolic Profile
This compound is formed via the aromatic hydroxylation of one of the phenyl rings of phenytoin. This metabolic process is primarily carried out by cytochrome P450 enzymes in the liver.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂N₂O₃ | [2] |
| Molecular Weight | 268.27 g/mol | [2] |
| Parent Compound | Phenytoin | [1][2] |
| Primary Metabolizing Enzymes (of Phenytoin) | CYP2C9, CYP2C19 | [1][3] |
| Solvation Energy (calculated) | -14.16 kcal/mol | [1] |
| Dipole Moment (calculated) | 1.64 D | [1] |
Putative Biological Activity and Mechanism of Action
Direct in vitro studies on the biological activity of 3-HPPH are not extensively reported in the literature. However, studies on hydroxylated metabolites of phenytoin and similar anticonvulsants like carbamazepine (B1668303) suggest potential for bioactivation.[4] Peroxidases, such as myeloperoxidase (MPO), can oxidize hydroxylated metabolites into reactive free radical intermediates.[4][5] These reactive species have the potential to bind covalently to proteins and generate reactive oxygen species (ROS), which may contribute to idiosyncratic drug reactions.[4][5]
While the primary metabolite 4-HPPH is generally considered inactive, its enantiomers have been shown to have biological effects, such as the selective stimulation of fibroblast growth by the (R)-enantiomer, which is implicated in gingival hyperplasia.[6] It is plausible that 3-HPPH could also exhibit unforeseen biological activities, warranting further in vitro investigation.
Phenytoin Metabolic Pathway
The following diagram illustrates the metabolic conversion of phenytoin to its hydroxylated metabolites, including this compound.
Caption: Metabolic pathway of Phenytoin to its major and minor hydroxylated metabolites.
Experimental Protocols for In Vitro Assessment
While specific protocols for 3-HPPH are scarce, the following methodologies, adapted from studies on related compounds, can be applied to investigate its in vitro properties.
Cell Viability and Cytotoxicity Assays
-
Objective: To determine the effect of 3-HPPH on the viability of various cell lines (e.g., HepG2 for hepatotoxicity, fibroblasts for effects on connective tissue).
-
Methodology:
-
Culture selected cell lines in 96-well plates to achieve 80-90% confluency.
-
Prepare a stock solution of 3-HPPH in a suitable solvent (e.g., DMSO) and create serial dilutions in culture medium to achieve the desired final concentrations.
-
Replace the culture medium in the wells with the medium containing different concentrations of 3-HPPH. Include vehicle-only controls.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ assay.
-
Measure the absorbance or fluorescence using a plate reader and calculate the percentage of viable cells relative to the control.
-
Enzyme Inhibition/Induction Assays
-
Objective: To evaluate the potential of 3-HPPH to inhibit or induce key drug-metabolizing enzymes (e.g., CYP450 isoforms).
-
Methodology (Inhibition):
-
Use human liver microsomes or recombinant CYP enzymes.
-
Incubate the microsomes or enzymes with a specific probe substrate for the CYP isoform of interest in the presence and absence of 3-HPPH.
-
After a defined incubation period, stop the reaction.
-
Quantify the formation of the metabolite of the probe substrate using LC-MS/MS.
-
Calculate the IC₅₀ value for 3-HPPH to determine its inhibitory potency.
-
Peroxidase-Mediated Bioactivation Assay
-
Objective: To investigate if 3-HPPH is a substrate for peroxidases, leading to the formation of reactive metabolites.
-
Methodology:
-
Prepare a reaction mixture containing horseradish peroxidase or myeloperoxidase, hydrogen peroxide (H₂O₂), and 3-HPPH in a suitable buffer.
-
Incubate the mixture at 37°C.
-
At various time points, analyze the reaction mixture for the disappearance of the parent compound and the formation of metabolites (e.g., dimers) by HPLC or LC-MS/MS.
-
To trap reactive intermediates, the assay can be performed in the presence of a trapping agent like N-acetylcysteine or glutathione, followed by LC-MS/MS analysis for adducts.
-
General Workflow for In Vitro Metabolite Characterization
The following diagram outlines a typical workflow for the in vitro characterization of a drug metabolite like this compound.
Caption: A generalized workflow for the in vitro characterization of a drug metabolite.
Conclusion
This compound remains a poorly characterized metabolite of phenytoin. While direct in vitro studies are lacking, the existing knowledge of phenytoin metabolism and the biological activities of its major metabolite, 4-HPPH, provides a framework for future research. The experimental protocols outlined in this guide offer a starting point for investigating the cytotoxicity, enzyme interactions, and bioactivation potential of 3-HPPH. Such studies are essential to fully comprehend the pharmacological and toxicological profile of phenytoin and to ensure its safe and effective use in all patient populations. Further research into the in vitro properties of this minor metabolite is strongly encouraged to fill the current gaps in our understanding.
References
- 1. scialert.net [scialert.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PharmGKB summary: phenytoin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxidase-mediated bioactivation of hydroxylated metabolites of carbamazepine and phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH) enantiomers, major metabolites of phenytoin, on the occurrence of chronic-gingival hyperplasia: in vivo and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics of 5-(3-hydroxyphenyl)-5-phenylhydantoin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(3-hydroxyphenyl)-5-phenylhydantoin (3-HPPH) is a metabolite of the widely used anti-seizure medication, phenytoin (B1677684). While the pharmacokinetics of phenytoin and its major metabolite, 5-(4-hydroxyphenyl)-5-phenylhydantoin (4-HPPH), have been extensively studied, specific data on the absorption, distribution, metabolism, and excretion (ADME) of the 3-hydroxy isomer are limited in publicly available literature. This guide provides a comprehensive overview of the known aspects of 3-HPPH pharmacokinetics, placed within the broader context of phenytoin metabolism. It also details the experimental methodologies that would be pertinent to its study.
Data Presentation
Due to a significant lack of specific quantitative pharmacokinetic data for this compound in the scientific literature, a detailed data table for this specific metabolite cannot be provided. Research has overwhelmingly focused on the para-hydroxylated major metabolite (4-HPPH).
Metabolic Pathway of Phenytoin
The formation of this compound is a part of the broader metabolic pathway of phenytoin. Phenytoin undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes.
The metabolic pathway leading to and from 3-HPPH can be visualized as follows:
Caption: Metabolic pathway of Phenytoin leading to 3-HPPH.
Absorption
Specific studies detailing the absorption of orally administered this compound are not available. As a metabolite, its systemic presence is primarily dependent on the absorption of the parent drug, phenytoin. Phenytoin is slowly and variably absorbed from the small intestine after oral administration.
Distribution
Information regarding the volume of distribution, plasma protein binding, and tissue distribution of this compound is not documented in the available literature. For context, the parent drug, phenytoin, is highly protein-bound (approximately 90%), mainly to albumin.
Metabolism
The metabolism of phenytoin is complex and results in the formation of several hydroxylated metabolites.
Formation of this compound
The primary metabolism of phenytoin to its hydroxylated metabolites is mediated by the cytochrome P450 system, with CYP2C9 and CYP2C19 being the major enzymes involved. The formation of 5-(4-hydroxyphenyl)-5-phenylhydantoin (4-HPPH) is the major metabolic pathway. The formation of the 3-hydroxy isomer (3-HPPH) is considered a minor pathway. This hydroxylation is believed to proceed via an arene oxide intermediate.
Further Metabolism of this compound
It is known that this compound can undergo further metabolism. One identified human metabolite is 5-(3,4-dihydroxyphenyl)-5-phenylhydantoin, a catechol derivative.[1] This subsequent hydroxylation step would also likely be catalyzed by cytochrome P450 enzymes.
In contrast, the major metabolite, 4-HPPH, is primarily eliminated after glucuronidation, a reaction catalyzed by various UDP-glucuronosyltransferase (UGT) enzymes, including UGT1A1, UGT1A4, UGT1A6, and UGT1A9.[2][3] It is plausible that 3-HPPH could also be a substrate for UGT enzymes, leading to the formation of a glucuronide conjugate, although this has not been explicitly demonstrated.
Excretion
The route and rate of excretion for this compound have not been specifically determined. The metabolites of phenytoin are primarily excreted in the urine as glucuronide conjugates.[2] It is therefore likely that 3-HPPH and its subsequent metabolites are also eliminated from the body via the renal system.
Experimental Protocols
While specific protocols for the pharmacokinetic study of this compound are not available, the methodologies employed for its parent drug and major metabolite serve as a blueprint for future research.
General Experimental Workflow for Metabolite Analysis
Caption: A generalized workflow for analyzing drug metabolites.
Sample Collection and Preparation
-
Biological Matrices: Blood (plasma or serum) and urine samples would be collected from subjects administered with phenytoin.
-
Sample Pre-treatment: For the analysis of total 3-HPPH (free and conjugated), urine samples would likely undergo enzymatic hydrolysis with β-glucuronidase to cleave the glucuronide moiety.
-
Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would be employed to isolate the analyte from the biological matrix and remove interfering substances.
Analytical Methods for Quantification
The quantification of 3-HPPH in biological samples would necessitate highly sensitive and specific analytical techniques.
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the current gold standard for the quantification of drug metabolites due to its high sensitivity and selectivity. A specific chromatographic method would be developed to separate 3-HPPH from its isomers (e.g., 4-HPPH) and other phenytoin metabolites. Mass spectrometry would be used for detection and quantification, often employing multiple reaction monitoring (MRM).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique has also been historically used for the analysis of phenytoin and its metabolites.[4][5] Derivatization of the analyte is often required to increase its volatility for GC analysis.
In Vitro Metabolism Studies
-
Human Liver Microsomes (HLMs): Incubation of phenytoin with HLMs in the presence of NADPH would be performed to study the in vitro formation of 3-HPPH and to identify the responsible CYP450 isoforms through the use of specific chemical inhibitors or recombinant human CYP enzymes.
-
Recombinant Human Enzymes: To pinpoint the specific enzymes involved in the formation and further metabolism of 3-HPPH, experiments using recombinant human CYP and UGT enzymes would be conducted.
Conclusion
This compound is a minor metabolite of phenytoin, and as such, its pharmacokinetic profile has not been a primary focus of research. Consequently, there is a notable absence of detailed quantitative data regarding its absorption, distribution, and excretion. Its formation is a result of the CYP450-mediated metabolism of phenytoin, and it can be further metabolized through hydroxylation. Future research utilizing modern analytical techniques such as HPLC-MS/MS will be crucial to fully elucidate the pharmacokinetics of this metabolite and to understand its potential contribution to the overall pharmacological and toxicological profile of phenytoin.
References
- 1. 5-(3'-Hydroxyphenyl)-5-phenylhydantoin | C15H12N2O3 | CID 91597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Urinary excretion of phenytoin metabolites, 5-(4'-hydroxyphenyl)-5-phenylhydantoin and its O-glucuronide in humans and analysis of genetic polymorphisms of UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of 5-(p-hydroxyphenyl)-5-phenylhydantoin and studies relating to the disposition of phenytoin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative assay of 5,5-diphenylhydantoin (Dilantin) and 5-(p-hydroxyphenyl)-5-phenylhydantoin by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enantiomers of 5-(3-hydroxyphenyl)-5-phenylhydantoin
This technical guide provides a comprehensive overview of the synthesis, separation, and potential properties of the enantiomers of 5-(3-hydroxyphenyl)-5-phenylhydantoin, a metabolite of the widely used anticonvulsant drug, phenytoin (B1677684). This document is intended for researchers, scientists, and drug development professionals interested in the stereoselective aspects of drug metabolism and pharmacology.
Introduction
This compound, also known as m-hydroxyphenyl-phenylhydantoin (m-HPPH), is a metabolite of phenytoin.[1][2] Phenytoin itself is a prochiral molecule, and its metabolism can lead to the formation of chiral metabolites. The study of the individual enantiomers of these metabolites is crucial, as they may exhibit different pharmacological and toxicological profiles. While extensive research has been conducted on the para-hydroxylated metabolite (p-HPPH), data specifically on the enantiomers of the meta-isomer is less abundant. This guide consolidates the available information and provides inferred properties and established methodologies based on closely related compounds.
Physicochemical and Pharmacological Properties
The following tables summarize the known and inferred physicochemical and pharmacological properties of this compound and its parent compound, phenytoin.
Table 1: Physicochemical Properties
| Property | Racemic this compound | (R)-5-(3-hydroxyphenyl)-5-phenylhydantoin | (S)-5-(3-hydroxyphenyl)-5-phenylhydantoin |
| Molecular Formula | C₁₅H₁₂N₂O₃[1] | C₁₅H₁₂N₂O₃ | C₁₅H₁₂N₂O₃ |
| Molecular Weight | 268.27 g/mol [1] | 268.27 g/mol | 268.27 g/mol |
| Melting Point | Data not available | Inferred to be identical to the racemate | Inferred to be identical to the racemate |
| Specific Rotation ([α]D) | 0° (racemic mixture) | Inferred to be of equal magnitude and opposite sign to the (S)-enantiomer | Inferred to be of equal magnitude and opposite sign to the (R)-enantiomer |
Table 2: Pharmacological Properties
| Property | Racemic this compound | (R)-5-(3-hydroxyphenyl)-5-phenylhydantoin | (S)-5-(3-hydroxyphenyl)-5-phenylhydantoin | Phenytoin (for comparison) |
| Anticonvulsant Activity (Maximal Electroshock Seizure - MES Test) | Data not available | Inferred to be stereoselective | Inferred to be stereoselective; anticonvulsant activity may primarily reside in one enantiomer[3] | ED₅₀ = 30 ± 2 mg/kg[4] |
| Mechanism of Action | Inferred to be a voltage-gated sodium channel blocker | Inferred to be a voltage-gated sodium channel blocker | Inferred to be a voltage-gated sodium channel blocker | Voltage-gated sodium channel blocker[5] |
Experimental Protocols
Synthesis of Racemic this compound
The most common method for the synthesis of 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction. This one-pot reaction involves the treatment of a ketone with an alkali cyanide and ammonium (B1175870) carbonate.
Representative Protocol (adapted from the synthesis of 5-arylhydantoins): [6][7]
-
Reaction Setup: In a sealed pressure vessel, combine 3-hydroxybenzophenone (B44150) (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (4 equivalents) in a solvent mixture of ethanol (B145695) and water.
-
Reaction Conditions: Heat the mixture to 80-100 °C for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 6-7. This will precipitate the crude hydantoin (B18101) product.
-
Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Chiral Separation of Enantiomers by HPLC
The enantiomers of this compound can be separated using chiral High-Performance Liquid Chromatography (HPLC). The following protocol is based on established methods for the separation of the isomeric p-HPPH enantiomers and serves as a starting point for method development.[8][9][10]
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., cellulose (B213188) or amylose-based, such as Chiralcel OD-H or Chiralpak AD)
Mobile Phase Development:
-
Normal Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). A typical starting condition is 90:10 (v/v) n-hexane:isopropanol. An acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be added in small amounts (0.1%) to improve peak shape.
-
Reversed Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). Chiral selectors like cyclodextrins can be added to the mobile phase if a non-chiral stationary phase is used.[9]
General Protocol:
-
Column Equilibration: Equilibrate the chiral column with the chosen mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter.
-
Injection: Inject a small volume (e.g., 10-20 µL) of the sample onto the column.
-
Detection: Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 254 nm).
-
Optimization: If baseline separation is not achieved, optimize the mobile phase composition (e.g., by varying the ratio of the solvents or the concentration of the additive), the flow rate, and the column temperature.
Proposed Mechanism of Action and Signaling Pathway
The primary anticonvulsant mechanism of phenytoin and other hydantoin derivatives is the use- and frequency-dependent blockade of voltage-gated sodium channels in neurons.[5] It is highly probable that this compound and its enantiomers share this mechanism of action.
Signaling Pathway:
-
Binding to Inactivated State: The hydantoin molecule preferentially binds to the voltage-gated sodium channel when it is in the inactivated state, which occurs after an action potential.[4]
-
Stabilization of Inactivated State: This binding stabilizes the inactivated state of the channel, prolonging the refractory period of the neuron.[9]
-
Reduced Neuronal Firing: As a result, the neuron's ability to fire at high frequencies is diminished.[5] This selective inhibition of high-frequency firing is key to the anticonvulsant effect, as it dampens the excessive, repetitive neuronal discharges characteristic of seizures, while having less effect on normal, lower-frequency neuronal activity.
The stereoselectivity of this interaction, if any, for the enantiomers of this compound has not been reported but is a critical area for future investigation.
Conclusion and Future Directions
The enantiomers of this compound represent an important area of study in the metabolism and pharmacology of phenytoin. While direct experimental data on the individual stereoisomers are limited, this guide provides a framework for their synthesis, separation, and potential properties based on established chemical principles and data from closely related analogues.
Future research should focus on the following areas:
-
Enantioselective Synthesis: Development of a stereospecific synthesis for each enantiomer to enable their individual pharmacological evaluation.
-
Pharmacological Profiling: Determination of the anticonvulsant activity, receptor binding affinities, and potential off-target effects of the pure (R)- and (S)-enantiomers.
-
Pharmacokinetic Studies: Investigation of the absorption, distribution, metabolism, and excretion of each enantiomer to understand their disposition in vivo.
-
Toxicological Assessment: Evaluation of the potential for stereoselective toxicity, as has been observed with the enantiomers of the para-isomer.
A deeper understanding of the properties of the individual enantiomers of this compound will contribute to a more complete picture of the overall pharmacological profile of phenytoin and may inform the development of safer and more effective antiepileptic drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | CAS#:30074-03-4 | Chemsrc [chemsrc.com]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. What is the mechanism of Phenytoin? [synapse.patsnap.com]
- 5. Phenytoin: mechanisms of its anticonvulsant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Unambiguous structural characterization of hydantoin reaction products using 2D HMBC NMR spectroscopy | Semantic Scholar [semanticscholar.org]
- 8. Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Phenytoin sodium? [synapse.patsnap.com]
- 10. [Chiral separation of racemic 5-(p-hydroxyphenyl)-5-phenylhydantoin by RP-HPLC using eluents containing beta-cyclodextrin] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 5-(3-hydroxyphenyl)-5-phenylhydantoin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 5-(3-hydroxyphenyl)-5-phenylhydantoin, a metabolite of the anti-seizure agent Phenytoin. The synthesis is based on the well-established Bucherer-Bergs reaction, a multicomponent reaction that offers an efficient route to hydantoin (B18101) derivatives. The protocol outlines the reaction of 3-hydroxybenzophenone (B44150) with potassium cyanide and ammonium (B1175870) carbonate. This application note includes a comprehensive experimental procedure, a summary of required materials and their properties, and expected characterization data for the final product. A graphical representation of the experimental workflow is also provided to facilitate ease of understanding and execution.
Introduction
This compound is a significant metabolite of Phenytoin, a widely used antiepileptic drug. The study of such metabolites is crucial for understanding the pharmacokinetics, metabolism, and potential side effects of the parent drug. The Bucherer-Bergs reaction provides a classical and reliable method for the synthesis of hydantoins from ketones or aldehydes.[1][2][3] This reaction involves the condensation of a carbonyl compound with an alkali metal cyanide and ammonium carbonate to form a hydantoin ring system.[1][2][4] This protocol adapts the general Bucherer-Bergs method for the specific synthesis of this compound from 3-hydroxybenzophenone.
Data Presentation
Table 1: Physical and Chemical Properties of Key Compounds
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| 3-Hydroxybenzophenone | C₁₃H₁₀O₂ | 198.22 | 113-115 | 13020-57-0 | |
| Potassium Cyanide | KCN | KCN | 65.12 | 634.5 | 151-50-8 |
| Ammonium Carbonate | (NH₄)₂CO₃ | (NH₄)₂CO₃ | 96.09 | 58 (decomposes) | 506-87-6 |
| This compound | C₁₅H₁₂N₂O₃ | 268.27 | Not available | 30074-03-4 |
Table 2: Expected Characterization Data for this compound
| Analysis | Expected Result |
| Mass Spectrometry (GC-MS) | m/z top peak: 196, m/z 2nd highest: 268, m/z 3rd highest: 239[5] |
| Appearance | White to off-white solid |
Experimental Protocol
Materials and Equipment
-
3-Hydroxybenzophenone (C₁₃H₁₀O₂)
-
Potassium Cyanide (KCN) - EXTREMELY TOXIC, handle with extreme caution in a well-ventilated fume hood.
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Ethanol (B145695) (C₂H₅OH), 95%
-
Hydrochloric Acid (HCl), concentrated
-
Distilled water
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter paper
-
Beakers and graduated cylinders
-
pH paper or pH meter
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves.
Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-hydroxybenzophenone (19.82 g, 0.1 mol), potassium cyanide (13.02 g, 0.2 mol), and ammonium carbonate (19.22 g, 0.2 mol).
-
Solvent Addition: Add 100 mL of 95% ethanol and 50 mL of distilled water to the flask.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) with constant stirring. The reaction is typically carried out for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Precipitation: Carefully acidify the reaction mixture with concentrated hydrochloric acid under a fume hood until the pH is approximately 2-3. This will cause the hydantoin product to precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crude product with cold distilled water to remove any inorganic salts.
-
Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.
Purification
The crude this compound can be purified by recrystallization from an appropriate solvent system, such as an ethanol-water mixture.
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add hot water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry them as described previously.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Potassium cyanide is a highly toxic substance. All manipulations involving potassium cyanide must be performed in a well-ventilated chemical fume hood. Avoid contact with skin, eyes, and inhalation of dust. In case of contact, seek immediate medical attention. Have a cyanide antidote kit readily available.
-
Concentrated hydrochloric acid is corrosive and should be handled with care.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, at all times.
-
The reaction should be performed in a well-ventilated area.
This protocol provides a comprehensive guide for the synthesis of this compound. Researchers should always adhere to standard laboratory safety practices and handle all chemicals with appropriate caution. The provided characterization data can be used as a reference for product verification.
References
- 1. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Bucherer-Bergs Hydantoin Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. 5-(3'-Hydroxyphenyl)-5-phenylhydantoin | C15H12N2O3 | CID 91597 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note and Protocol for the HPLC Separation of 5-(3-hydroxyphenyl)-5-phenylhydantoin
This document provides a detailed protocol for the analytical separation of 5-(3-hydroxyphenyl)-5-phenylhydantoin using High-Performance Liquid Chromatography (HPLC). The methods outlined below are designed for researchers, scientists, and professionals in drug development and are based on established methodologies for similar hydantoin (B18101) derivatives.
Introduction
This compound is a metabolite of the anti-seizure medication Phenytoin (B1677684). Accurate and robust analytical methods are crucial for its quantification in various matrices for pharmacokinetic, metabolic, and quality control studies. This application note describes two primary HPLC-based protocols: a reversed-phase method for general quantification and a chiral separation method to resolve its enantiomers.
Method 1: Reversed-Phase HPLC for Quantification
This method is suitable for the routine quantification of this compound.
Experimental Protocol
-
Instrumentation: A standard HPLC system equipped with a UV detector is required.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., Nova-Pak C18).
-
Mobile Phase: A mixture of methanol, water, and tetrahydrofuran (B95107) in a 40:60:4 (v/v/v) ratio.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 230 nm.[1]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
-
Sample Preparation (from a biological matrix):
-
Perform a liquid-liquid or solid-phase extraction to isolate the analyte from the matrix. For urine samples, an Extrelut-1 column can be utilized for extraction.[1] For plasma, ethyl acetate (B1210297) extraction is a suitable method.[1]
-
Evaporate the extraction solvent and reconstitute the residue in the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared samples.
-
Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.
-
Data Presentation
| Parameter | Value |
| Column | C18 Reversed-Phase |
| Mobile Phase | Methanol:Water:Tetrahydrofuran (40:60:4)[1] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 230 nm[1] |
| Linear Range | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | ~5 ng |
| Retention Time | ~6-8 min (estimated) |
| Precision (RSD) | < 5% |
Method 2: Chiral HPLC for Enantiomeric Separation
This method is designed for the separation of the R- and S-enantiomers of this compound.
Experimental Protocol
-
Instrumentation: An HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Chiral Stationary Phase: A polysaccharide-based chiral column, such as cellulose (B213188) tris(4-methylbenzoate), is effective for separating hydantoin enantiomers.[2]
-
Alternative with Chiral Mobile Phase Additive: A standard C8 column can be used with a mobile phase containing a chiral selector like beta-cyclodextrin (B164692) (β-CD).[3]
-
Mobile Phase (Chiral Column): A mixture of ethanol (B145695) and water. The exact ratio should be optimized to achieve the best resolution.[2]
-
Mobile Phase (Chiral Additive): An aqueous solution of 8.8 mmol/L β-CD, which can be prepared by dissolving 4g of β-CD, 6g of urea (B33335), and 1.5g of ammonium (B1175870) acetate in 400 mL of water.[3] Urea is added to enhance the solubility of β-CD.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 250 nm.[3]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
-
-
Standard and Sample Preparation: Follow the same procedures as in Method 1.
-
Analysis:
-
Inject a racemic standard of this compound to determine the retention times of the two enantiomers and calculate the resolution factor.
-
Inject the prepared samples to determine the enantiomeric ratio.
-
Data Presentation
| Parameter | Chiral Stationary Phase Method | Chiral Mobile Phase Additive Method |
| Column | Cellulose tris(4-methylbenzoate)[2] | C8 Column[3] |
| Mobile Phase | Ethanol-Water[2] | 8.8 mmol/L β-CD in water with urea and ammonium acetate[3] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 250 nm | 250 nm[3] |
| Resolution (Rs) | > 1.5 (target) | ~1.1[3] |
| Linear Range | 0.5 - 110 mg/L[3] | 0.5 - 110 mg/L[3] |
| Recovery | > 90% | S-enantiomer: 93.6% ± 2.8%, R-enantiomer: 94.7% ± 1.8%[3] |
Visualizations
Experimental Workflow
Caption: Workflow for HPLC analysis of this compound.
Logical Relationship for Method Selection
Caption: Decision tree for selecting the appropriate HPLC method.
References
- 1. Sensitive method for the determination of phenytoin in plasma, and phenytoin and 5-(4-hydroxyphenyl)-5-phenylhydantoin in urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatographic method for direct separation of 5-(p-hydroxyphenyl)-5-phenylhydantoin enantiomers using a chiral tris(4-methylbenzoate) column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Chiral separation of racemic 5-(p-hydroxyphenyl)-5-phenylhydantoin by RP-HPLC using eluents containing beta-cyclodextrin] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Gas Chromatography Analysis of 5-(3-hydroxyphenyl)-5-phenylhydantoin
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(3-hydroxyphenyl)-5-phenylhydantoin (m-HPPH) is a significant metabolite of the widely used anticonvulsant drug, phenytoin (B1677684). The quantitative analysis of phenytoin and its metabolites is crucial in pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. Gas chromatography (GC) coupled with mass spectrometry (MS) offers a robust and sensitive method for the determination of these compounds in biological matrices. Due to the low volatility and polar nature of hydroxylated hydantoin (B18101) derivatives, a derivatization step is essential to convert the analytes into more volatile and thermally stable forms suitable for GC analysis.
This document provides detailed application notes and protocols for the quantitative analysis of this compound using GC-MS. The methodologies described are based on established principles for the analysis of phenytoin and its hydroxylated isomers, providing a framework for researchers to develop and validate their own assays.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) of Biological Fluids
This protocol outlines the extraction of this compound from biological matrices such as plasma or urine.
Materials:
-
SPE cartridges (e.g., C8 or mixed-mode cation exchange)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
pH 7.4 buffer (e.g., phosphate (B84403) buffer)
-
Internal Standard (IS) solution (e.g., 5-(4-methylphenyl)-5-phenylhydantoin in methanol)
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Evaporation system (e.g., nitrogen evaporator)
Procedure:
-
Sample Pre-treatment: To 1 mL of the biological sample (plasma or urine), add 10 µL of the internal standard solution. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water, and finally 2 mL of pH 7.4 buffer. Do not allow the cartridge to dry out between steps.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water to remove interfering polar compounds.
-
Elution: Elute the analyte and internal standard with 2 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40-50°C.
-
The dried extract is now ready for derivatization.
Derivatization: Silylation
This protocol describes the derivatization of the extracted analyte to increase its volatility for GC analysis.
Materials:
-
Dried sample extract from the SPE procedure
-
Derivatizing reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate (B1210297) (anhydrous)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Reconstitution: Reconstitute the dried extract with 50 µL of ethyl acetate.
-
Addition of Derivatizing Reagent: Add 50 µL of BSTFA with 1% TMCS to the reconstituted extract.
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Cooling: Allow the vial to cool to room temperature.
-
The sample is now ready for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Parameters
The following table outlines the recommended GC-MS parameters for the analysis of derivatized this compound.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., 5% phenyl-methylpolysiloxane) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Initial temperature of 150°C, hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Data Presentation
The following tables summarize the expected quantitative data for the GC-MS analysis of the trimethylsilyl (B98337) (TMS) derivative of this compound.
Table 1: Chromatographic and Mass Spectrometric Data
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound-TMS | ~12.5 | 325 | 282 | 194 |
| 5-(4-methylphenyl)-5-phenylhydantoin-TMS (Internal Standard) | ~11.8 | 281 | 252 | 194 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 5 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (%RSD) | < 15% |
Visualizations
Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound.
Logical Relationship of Analytical Steps
Caption: Key steps in the GC-MS analytical method.
Application Note: Mass Spectrometric Analysis of 5-(3-hydroxyphenyl)-5-phenylhydantoin
Introduction
5-(3-hydroxyphenyl)-5-phenylhydantoin is a significant metabolite of the widely used anti-epileptic drug, phenytoin (B1677684). The monitoring of phenytoin and its metabolites is crucial in clinical and forensic toxicology to understand its metabolism, assess patient compliance, and investigate potential toxicity. Mass spectrometry, coupled with chromatographic separation techniques such as gas chromatography (GC-MS) and liquid chromatography (LC-MS/MS), offers high sensitivity and selectivity for the identification and quantification of this compound in biological matrices. This application note provides an overview of the mass spectrometric behavior of this compound and protocols for its analysis.
Instrumentation and Reagents
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for sensitive and specific detection.
-
Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system for LC-MS/MS, or a gas chromatograph for GC-MS.
-
Reagents and Solvents: HPLC-grade or equivalent purity solvents (acetonitrile, methanol, water), formic acid, ammonium (B1175870) acetate (B1210297), and analytical standards of this compound and a suitable internal standard (e.g., deuterated phenytoin or a structural analog). Derivatizing agents such as N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) or BSTFA with 1% TMCS may be required for GC-MS analysis.
Mass Spectrometry Data and Fragmentation
The mass spectrometric analysis of this compound can be performed using either GC-MS, typically after derivatization, or LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS)
Under electron ionization (EI), this compound exhibits a characteristic fragmentation pattern. The molecular ion ([M]⁺˙) is observed at m/z 268.[1] The major fragment ions provide structural information.
Table 1: Key GC-MS Fragment Ions of this compound [1]
| m/z | Relative Intensity | Proposed Fragment |
| 268 | High | Molecular Ion [M]⁺˙ |
| 239 | High | [M - CHO]⁺ |
| 196 | Base Peak | [M - C3H2NO]⁺˙ |
The proposed fragmentation pathway involves initial cleavages around the hydantoin (B18101) ring.
Caption: Proposed GC-MS fragmentation of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Electrospray ionization (ESI) in positive mode is a common and effective method for the analysis of phenytoin and its metabolites. The protonated molecule ([M+H]⁺) at m/z 269 would be the precursor ion for MS/MS experiments. The fragmentation in the collision cell will likely involve the cleavage of the hydantoin ring.
Table 2: Predicted LC-MS/MS Parameters for this compound
| Parameter | Value |
| Precursor Ion (Q1) | m/z 269.1 |
| Product Ion (Q3) 1 | m/z 197.1 |
| Product Ion (Q3) 2 | m/z 165.1 |
| Ionization Mode | Positive ESI |
| Collision Energy | To be optimized (start at 15-25 eV) |
These proposed transitions are based on the fragmentation of similar hydantoin structures and should be optimized during method development.
Quantitative Analysis
For accurate quantification, a stable isotope-labeled internal standard is recommended. In its absence, a structurally related compound with similar chromatographic and mass spectrometric behavior can be used. A calibration curve should be prepared by spiking known concentrations of the analyte and a fixed concentration of the internal standard into a blank matrix.
Table 3: Example Method Validation Parameters for Quantitative Analysis
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 |
| Accuracy | Within ±15% of nominal concentration |
| Precision (%CV) | ≤ 15% |
Protocols
Protocol 1: Sample Preparation from Biological Matrix (Plasma)
This protocol describes a liquid-liquid extraction (LLE) procedure suitable for extracting this compound from plasma.
Caption: Workflow for liquid-liquid extraction from plasma.
Detailed Steps:
-
Pipette 200 µL of plasma into a microcentrifuge tube.
-
Add the internal standard solution.
-
Add 1 mL of a suitable extraction solvent (e.g., ethyl acetate or a mixture of hexane (B92381) and isoamyl alcohol).
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis or the derivatization solvent for GC-MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol provides a starting point for the LC-MS/MS analysis, based on methods for the isomeric 5-(4-hydroxyphenyl)-5-phenylhydantoin.
Caption: General workflow for LC-MS/MS analysis.
Liquid Chromatography Parameters:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (50:50, v/v).
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-9 min: 90% B
-
9-10 min: 10% B
-
10-12 min: 10% B (re-equilibration)
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
MRM Transitions: As proposed in Table 2 (to be optimized).
Protocol 3: GC-MS Analysis (with Derivatization)
For GC-MS analysis, a derivatization step is often necessary to improve the volatility and thermal stability of the analyte. Methylation is a common approach.
Derivatization:
-
To the dried extract from the sample preparation step, add 50 µL of a methylating agent (e.g., N,N-dimethylformamide dimethyl acetal).
-
Add 50 µL of a suitable solvent like pyridine.
-
Heat the mixture at 80°C for 15 minutes.
-
Cool to room temperature before injection.
Gas Chromatography Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Mode: Splitless.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-400.
-
Acquisition Mode: Full scan for identification, or Selected Ion Monitoring (SIM) for quantification using the ions from Table 1.
References
Application Note: Structural Characterization of 5-(3-hydroxyphenyl)-5-phenylhydantoin using NMR Spectroscopy
Introduction
5-(3-hydroxyphenyl)-5-phenylhydantoin is a key metabolite of the widely used anticonvulsant drug, phenytoin (B1677684). Its chemical structure, featuring a hydantoin (B18101) ring substituted with both a phenyl and a 3-hydroxyphenyl group at the C5 position, presents a unique spectroscopic challenge. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of such pharmaceutical compounds. This application note provides a detailed protocol for the acquisition and analysis of ¹H and ¹³C NMR spectra of this compound, offering insights into its molecular structure. The presented data is crucial for researchers in medicinal chemistry, drug metabolism, and pharmaceutical quality control.
Materials and Methods
Sample Preparation
A solution of this compound (5-10 mg) is prepared by dissolving the compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). DMSO-d₆ is a common solvent for hydantoin derivatives due to its excellent solubilizing properties. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition
All NMR spectra are acquired on a 500 MHz NMR spectrometer equipped with a broadband probe. The following experimental parameters are recommended:
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Spectral Width: 12 ppm
-
Acquisition Time: 4 seconds
-
Relaxation Delay: 2 seconds
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Spectral Width: 240 ppm
-
Acquisition Time: 1.5 seconds
-
Relaxation Delay: 3 seconds
-
-
2D NMR (Optional):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound in DMSO-d₆. These predictions are based on established chemical shift ranges for similar functional groups and aromatic systems.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.8 | s | 1H | NH -1 |
| ~9.6 | s | 1H | OH |
| ~8.5 | s | 1H | NH -3 |
| ~7.4 - 7.2 | m | 5H | Phenyl-H |
| ~7.1 | t, J=7.8 Hz | 1H | Hydroxyphenyl-H 5' |
| ~6.8 | d, J=7.8 Hz | 1H | Hydroxyphenyl-H 6' |
| ~6.7 | s | 1H | Hydroxyphenyl-H 2' |
| ~6.6 | d, J=7.8 Hz | 1H | Hydroxyphenyl-H 4' |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C =O (C4) |
| ~158 | C =O (C2) |
| ~157 | C -OH (C3') |
| ~142 | Phenyl-C (quat) |
| ~138 | Hydroxyphenyl-C (quat) |
| ~130 | Hydroxyphenyl-C H (C5') |
| ~129 | Phenyl-C H |
| ~128 | Phenyl-C H |
| ~126 | Phenyl-C H |
| ~118 | Hydroxyphenyl-C H (C6') |
| ~115 | Hydroxyphenyl-C H (C2') |
| ~114 | Hydroxyphenyl-C H (C4') |
| ~70 | C 5 |
Experimental Protocols
Protocol 1: ¹H NMR Spectroscopy
-
Accurately weigh 5-10 mg of this compound and transfer it to a clean, dry NMR tube.
-
Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.
-
Cap the tube and gently vortex or sonicate until the sample is fully dissolved.
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Load the standard ¹H NMR acquisition parameters.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum.
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) or TMS (if added).
-
Integrate the peaks and determine the chemical shifts and coupling constants.
Protocol 2: ¹³C NMR Spectroscopy
-
Use the same sample prepared for ¹H NMR spectroscopy.
-
Load the standard ¹³C NMR acquisition parameters with proton decoupling.
-
Tune and shim the probe for ¹³C.
-
Acquire the ¹³C NMR spectrum. A longer acquisition time with a greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Process the FID as described for the ¹H spectrum.
-
Reference the spectrum to the DMSO-d₆ solvent peak (δ ≈ 39.52 ppm).
-
Identify and assign the chemical shifts of the carbon atoms.
Visualizations
Caption: Molecular structure of this compound.
Caption: Workflow for NMR data acquisition and analysis.
Conclusion
NMR spectroscopy provides a powerful and non-destructive method for the complete structural assignment of this compound. The combination of ¹H and ¹³C NMR, potentially supplemented with 2D correlation experiments, allows for the unambiguous identification of all proton and carbon environments within the molecule. The protocols and predicted data presented in this application note serve as a valuable resource for researchers involved in the synthesis, characterization, and analysis of this important phenytoin metabolite.
Application Notes & Protocols for the Use of 5-(3-hydroxyphenyl)-5-phenylhydantoin as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(3-hydroxyphenyl)-5-phenylhydantoin is a metabolite of the anti-seizure medication Phenytoin.[1][2] Its structural similarity to Phenytoin and its other hydroxylated metabolites makes it a suitable candidate for use as an internal standard (IS) in bioanalytical methods. An internal standard is crucial for correcting for the loss of analyte during sample preparation and for variations in instrument response, thereby improving the accuracy and precision of quantitative analysis.
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound as an internal standard in the quantification of Phenytoin and its primary metabolites in biological matrices. The methodologies described are based on established principles of bioanalytical method validation.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₅H₁₂N₂O₃[3] |
| Molecular Weight | 268.27 g/mol [1][3] |
| CAS Number | 30074-03-4[3] |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in methanol (B129727), ethanol, and DMSO |
Application: Quantification of Phenytoin in Human Plasma
This section outlines the use of this compound as an internal standard for the determination of Phenytoin in human plasma using High-Performance Liquid Chromatography (HPLC) with UV detection.
Experimental Protocol
3.1.1. Materials and Reagents
-
Phenytoin (analytical standard)
-
This compound (internal standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges
3.1.2. Instrumentation
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
SPE manifold
3.1.3. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Phenytoin and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Phenytoin stock solution with methanol:water (1:1, v/v) to create calibration standards ranging from 0.1 to 20 µg/mL.
-
Internal Standard Working Solution (5 µg/mL): Dilute the this compound stock solution with methanol:water (1:1, v/v).
3.1.4. Sample Preparation (Solid-Phase Extraction)
-
To 200 µL of plasma, add 20 µL of the internal standard working solution (5 µg/mL).
-
Vortex for 30 seconds.
-
Add 500 µL of 0.1% formic acid in water and vortex.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3.1.5. HPLC Conditions
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (40:60, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
UV Detection Wavelength: 220 nm
Method Validation
The analytical method should be validated according to established guidelines to ensure its reliability.[4][5][6]
3.2.1. System Suitability System suitability is assessed by injecting replicate standards to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | < 2.0% |
3.2.2. Linearity The linearity of the method is determined by analyzing a series of calibration standards.
| Analyte | Calibration Range (µg/mL) | Correlation Coefficient (r²) |
| Phenytoin | 0.1 - 20 | > 0.995 |
3.2.3. Precision and Accuracy Intra-day and inter-day precision and accuracy are evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.
| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| Low | 0.3 | < 15% | < 15% | 85-115% |
| Medium | 5.0 | < 15% | < 15% | 85-115% |
| High | 15.0 | < 15% | < 15% | 85-115% |
3.2.4. Recovery The extraction recovery of the analyte and internal standard is determined by comparing the peak areas of extracted samples with those of unextracted standards.
| Analyte | Mean Extraction Recovery (%) |
| Phenytoin | > 85% |
| This compound (IS) | > 80% |
3.2.5. Specificity and Selectivity Specificity is assessed by analyzing blank plasma samples from different sources to ensure no interference from endogenous components at the retention times of the analyte and internal standard.
Diagrams
Caption: Workflow for the extraction and analysis of Phenytoin from plasma using this compound as an internal standard.
Caption: Logical relationship between method validation parameters and the reliability of analytical data.
Discussion
The selection of an appropriate internal standard is critical for the development of robust bioanalytical methods. This compound is a suitable choice for the analysis of Phenytoin due to the following reasons:
-
Structural Analogy: Its core hydantoin (B18101) structure is identical to Phenytoin, ensuring similar behavior during extraction and chromatographic analysis.
-
Chemical Properties: The presence of a hydroxyl group provides sufficient polarity to be extracted and chromatographed under similar conditions as Phenytoin and its other hydroxylated metabolites.
-
Commercial Availability: It is available from various chemical suppliers, facilitating its procurement for research purposes.[1][7][8]
When using this internal standard, it is important to ensure that it is not present as a metabolite in the study samples at concentrations that could interfere with the analysis. While it is a known metabolite of Phenytoin, its plasma concentrations are generally significantly lower than the parent drug. Nevertheless, this should be verified during method development.
Conclusion
This compound serves as a practical and effective internal standard for the quantitative determination of Phenytoin in biological matrices. The detailed protocol and validation parameters provided in these application notes offer a solid foundation for researchers and scientists to develop and implement reliable bioanalytical methods for therapeutic drug monitoring and pharmacokinetic studies of Phenytoin. Adherence to rigorous validation procedures is essential to ensure the quality and integrity of the resulting data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:30074-03-4 | Chemsrc [chemsrc.com]
- 3. 5-(3'-Hydroxyphenyl)-5-phenylhydantoin | C15H12N2O3 | CID 91597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. wjarr.com [wjarr.com]
- 5. Validation of Analytical Methods for Pharmaceutical Analysis [rsc.org]
- 6. pharmaerudition.org [pharmaerudition.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for 5-(3-hydroxyphenyl)-5-phenylhydantoin in Neuroscience Research
Introduction
5-(3-hydroxyphenyl)-5-phenylhydantoin is recognized primarily as a metabolite of the widely used anti-seizure medication, Phenytoin.[1][2][3] While research has focused on its role in the context of Phenytoin metabolism and associated side effects, its direct experimental applications as a therapeutic agent in neuroscience are not well-documented in publicly available literature. These application notes, therefore, summarize the existing knowledge of this compound and provide generalized protocols relevant to its study.
Pharmacology and Biochemistry
This compound is a product of the metabolic breakdown of Phenytoin.[1][2][3] Its chemical structure and properties are available in public databases such as PubChem. While direct neuroprotective or therapeutic effects have not been extensively studied, its presence and potential activity are relevant in understanding the full pharmacological profile of Phenytoin.
Quantitative Data Summary
The following table summarizes data from a study investigating the association of Phenytoin metabolites with gingival hyperplasia, a known side effect of the parent drug.
| Analyte | Patients with Gingival Hyperplasia (mean concentration) | Patients without Gingival Hyperplasia (mean concentration) | Statistical Significance | Reference |
| (R)-p-HPPH | 0.055 µg/mL | 0.042 µg/mL | Significant | [4] |
| R/S enantiomeric ratio | 0.0313 | 0.0232 | Significant | [4] |
Note: The study cited refers to the para-hydroxylated form (p-HPPH), which is structurally similar to the meta-form requested. Data for the specific meta-isomer was not available.
Experimental Protocols
Given the limited direct experimental applications of this compound in neuroscience, the following are generalized protocols for assessing the effects of metabolites and related compounds on neuronal cells and for their quantification in biological samples.
Protocol 1: In Vitro Neurotoxicity/Neuroprotection Assessment using MTT Assay
This protocol outlines a general method to assess the effect of a compound on the viability of a neuronal cell line (e.g., SH-SY5Y).
Objective: To determine the cytotoxic or protective effects of this compound on neuronal cells.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12) with supplements (FBS, penicillin-streptomycin)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and plot a dose-response curve.
Protocol 2: Quantification of Metabolites in Plasma using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the simultaneous determination of a parent drug and its metabolites in plasma samples.
Objective: To quantify the concentration of this compound in plasma samples.
Materials:
-
HPLC system with a suitable detector (e.g., UV or Mass Spectrometry)
-
C18 reverse-phase HPLC column
-
Plasma samples
-
This compound standard
-
Internal standard
-
Acetonitrile, methanol, and other HPLC-grade solvents
-
Protein precipitation agent (e.g., perchloric acid or acetonitrile)
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Thaw plasma samples.
-
To a known volume of plasma, add the internal standard.
-
Precipitate proteins by adding a protein precipitation agent.
-
Vortex and centrifuge the samples at high speed.
-
Collect the supernatant.
-
-
Chromatographic Conditions:
-
Equilibrate the HPLC system with the mobile phase.
-
Set the flow rate, column temperature, and detector wavelength.
-
-
Injection and Analysis:
-
Inject the prepared supernatant into the HPLC system.
-
Run the chromatographic separation.
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound.
-
Determine the concentration of the analyte in the plasma samples by comparing its peak area (normalized to the internal standard) to the standard curve.
-
Visualizations
Caption: Metabolic conversion of Phenytoin.
Caption: In vivo and in vitro study workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS#:30074-03-4 | Chemsrc [chemsrc.com]
- 4. Effect of 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH) enantiomers, major metabolites of phenytoin, on the occurrence of chronic-gingival hyperplasia: in vivo and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Drug Metabolism Studies of 5-(3-hydroxyphenyl)-5-phenylhydantoin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the metabolic pathways and experimental protocols relevant to the study of 5-(3-hydroxyphenyl)-5-phenylhydantoin. This compound is a known metabolite of the anti-seizure medication Phenytoin.[1][2][3] Understanding its metabolic fate is crucial for a complete characterization of Phenytoin's disposition and potential drug-drug interactions. The protocols provided are based on established methodologies for studying the metabolism of hydantoin-based compounds.
Introduction to the Metabolism of Phenylhydantoins
The metabolism of phenylhydantoins, such as Phenytoin, primarily involves aromatic hydroxylation followed by conjugation reactions. The cytochrome P450 (CYP) enzyme system is responsible for the initial oxidative metabolism.[4] Specifically, hydroxylation of the phenyl ring is a major metabolic route, leading to the formation of various hydroxylated metabolites, including this compound.[1][5]
Subsequent to hydroxylation, these metabolites undergo Phase II conjugation, most commonly glucuronidation, to form more water-soluble compounds that can be readily excreted.[5][6] The UDP-glucuronosyltransferase (UGT) family of enzymes plays a critical role in this process.[6]
Key Metabolic Pathways
The primary metabolic pathway for phenylhydantoins involves two main steps:
-
Phase I Metabolism (Oxidation): Aromatic hydroxylation of the phenyl ring is a key step. This reaction is catalyzed by cytochrome P450 enzymes, a superfamily of heme-containing monooxygenases.[4][7] For Phenytoin, this results in the formation of hydroxylated metabolites such as 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH) and 5-(m-hydroxyphenyl)-5-phenylhydantoin.
-
Phase II Metabolism (Conjugation): The hydroxylated metabolites are then conjugated with glucuronic acid by UGT enzymes.[6] This process increases the water solubility of the metabolites, facilitating their elimination from the body, primarily through urine.[5] Studies on the related metabolite 4'-HPPH have identified UGT1A1, UGT1A9, and UGT2B15 as key enzymes in its glucuronidation.[6]
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound using Human Liver Microsomes
Objective: To determine the metabolic stability and identify the primary metabolites of this compound in a human liver microsomal system.
Materials:
-
This compound
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
Acetonitrile (B52724) (ACN)
-
Formic acid
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
HPLC or LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, add potassium phosphate buffer, HLM (final protein concentration typically 0.5-1.0 mg/mL), and the NADPH regenerating system.
-
To investigate glucuronidation, supplement the incubation mixture with UDPGA (final concentration typically 2 mM).
-
-
Initiation of Reaction:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the substrate, this compound (final concentration typically 1-10 µM).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
Analysis:
-
Analyze the samples by HPLC or LC-MS/MS to quantify the disappearance of the parent compound and the formation of metabolites.
-
Protocol 2: Analytical Method for Quantification using HPLC
Objective: To separate and quantify this compound and its potential metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or mass spectrometric detector.
-
A reverse-phase C18 column is commonly used.
Mobile Phase:
-
A gradient elution is often employed. For example:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
The gradient can be optimized based on the separation of the parent compound and its metabolites.
Chromatographic Conditions:
-
Flow rate: 0.5 - 1.0 mL/min
-
Injection volume: 10 - 20 µL
-
Column temperature: 30 - 40°C
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm) or by mass spectrometry for higher sensitivity and specificity.
Note: The development of a specific and sensitive analytical method is critical for accurate quantification. Method validation should be performed according to regulatory guidelines.
Data Presentation
Table 1: Pharmacokinetic Parameters of Mephenytoin (B154092) and its Metabolite Nirvanol
| Parameter | Mephenytoin | Nirvanol | Species | Study Type | Reference |
| Plasma Half-life (t½) | 17 hours | 114 hours | Human | Single and multiple oral doses | [8] |
| ~7 hours | ~100 hours | Human | Chronic administration | [9] | |
| - | l-form: 23.3 ± 1.0 hoursd-form: 16.3 ± 1.0 hours | Dog | Single IV administration | [10] | |
| Peak Plasma Level (Cmax) | 0.48 µg/mL (50 mg dose)3.9 µg/mL (400 mg dose) | 0.37 µg/mL (50 mg dose)2.5 µg/mL (400 mg dose) | Human | Single oral dose | [8] |
| Steady-State Level | 1.5 µg/mL (400 mg daily) | 18 µg/mL (400 mg daily) | Human | Multiple oral doses | [8] |
| Brain Levels (at 40 mg/kg IP) | 19.2 µg/g (30 min)5.8 µg/g (2 hr) | 8.1 µg/g (30 min)18.2 µg/g (2 hr) | Mouse | Single IP administration | [11] |
Visualizations
Metabolic Pathway of Phenytoin
Caption: Metabolic pathway of Phenytoin to its hydroxylated metabolite and subsequent glucuronide conjugate.
Experimental Workflow for In Vitro Metabolism Study
Caption: Workflow for an in vitro drug metabolism study using human liver microsomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS#:30074-03-4 | Chemsrc [chemsrc.com]
- 4. Flavonoids as CYP3A4 Inhibitors In Vitro | MDPI [mdpi.com]
- 5. karger.com [karger.com]
- 6. Stereoselective glucuronidation of 5-(4'-hydroxyphenyl)-5-phenylhydantoin by human UDP-glucuronosyltransferase (UGT) 1A1, UGT1A9, and UGT2B15: effects of UGT-UGT interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A cytochrome b5 is required for full activity of flavonoid 3′,5′-hydroxylase, a cytochrome P450 involved in the formation of blue flower colors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Disposition of mephenytoin and its metabolite, nirvanol, in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Stereoselective metabolism, pharmacokinetics and biliary elimination of phenylethylhydantoin (Nirvanol) in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The metabolism of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin) to 5-ethyl-5-phenylhydantoin (Nirvanol) in mice in relation to anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of 5-(3-hydroxyphenyl)-5-phenylhydantoin from Biological Samples
Introduction
5-(3-hydroxyphenyl)-5-phenylhydantoin (HPPH), a metabolite of the anti-seizure medication phenytoin (B1677684), is a key analyte in pharmacokinetic and toxicological studies.[1] Accurate quantification of HPPH in biological matrices such as plasma, serum, and urine is crucial for understanding the metabolism and disposition of its parent drug. These application notes provide a detailed protocol for the isolation of HPPH from biological samples, optimized for subsequent analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies described include sample pre-treatment, liquid-liquid extraction (LLE), and solid-phase extraction (SPE), offering flexibility for different laboratory setups and sample types.
Metabolic Pathway of Phenytoin
Phenytoin undergoes extensive metabolism in the liver, primarily through aromatic hydroxylation by cytochrome P450 enzymes. The major metabolite is the para-hydroxylated form, 5-(4-hydroxyphenyl)-5-phenylhydantoin (p-HPPH), while the meta-hydroxylated form, this compound (m-HPPH or HPPH), is also formed.[1][2] These hydroxylated metabolites are subsequently conjugated, primarily with glucuronic acid, to facilitate their excretion in urine.[2]
Experimental Protocols
This section details the methodologies for isolating HPPH from biological samples. It is recommended to use an internal standard (IS), such as a stable isotope-labeled HPPH or a structurally similar compound, to ensure accuracy and precision.[3]
Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma/Serum
This protocol is adapted from established methods for extracting phenytoin and its metabolites.[4]
Materials:
-
Plasma or serum samples
-
Internal Standard (IS) solution
-
0.1 M Phosphate (B84403) buffer (pH 6.8)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Sample concentrator (e.g., nitrogen evaporator)
Procedure:
-
Sample Preparation: Pipette 1.0 mL of plasma or serum into a 15 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of IS solution to each sample, control, and standard.
-
pH Adjustment: Add 1.0 mL of 0.1 M phosphate buffer (pH 6.8) and vortex for 30 seconds.
-
Extraction: Add 5.0 mL of ethyl acetate to the tube. Cap and vortex vigorously for 5 minutes.
-
Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100-200 µL of the mobile phase used for the analytical method and vortex for 1 minute.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for HPLC or LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) from Urine
SPE is a robust method for cleaning up complex matrices like urine and can be automated for high-throughput analysis.[5][6] This protocol may require a hydrolysis step to measure total HPPH (conjugated and unconjugated).
Materials:
-
Urine samples
-
Internal Standard (IS) solution
-
β-glucuronidase solution (for total HPPH measurement)
-
Phosphate buffer (pH 5.0)
-
Mixed-mode or reversed-phase SPE cartridges (e.g., Oasis HLB)[6]
-
Methanol (HPLC grade)
-
Deionized water
-
Elution solvent (e.g., methanol or acetonitrile)
-
SPE vacuum manifold
Procedure:
-
Sample Preparation & Hydrolysis (Optional):
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water to remove interfering substances. A second wash with a weak organic solvent (e.g., 5% methanol in water) may improve cleanup.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute the analyte and IS with 2 mL of the elution solvent into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100-200 µL of the mobile phase.
-
Analysis: Transfer to an autosampler vial for analysis.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for isolating HPPH from biological samples.
Data Presentation
The performance of an analytical method is evaluated by several key parameters. The following table summarizes typical performance data for methods used to quantify hydroxylated metabolites of phenytoin in biological samples. Values are indicative and should be determined for each specific laboratory method.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Analytical Technique | Reference |
| Recovery | 85 - 105% | > 90% | LC-MS/MS | [6][8] |
| **Linearity (R²) ** | > 0.99 | > 0.99 | LC-MS/MS, HPLC | [4][8] |
| Limit of Quantification (LOQ) | 1 - 50 ng/mL | 0.1 - 10 ng/mL | LC-MS/MS | [8][9] |
| Intra-day Precision (%RSD) | < 15% | < 10% | LC-MS/MS | [8] |
| Inter-day Precision (%RSD) | < 15% | < 15% | LC-MS/MS | [8] |
Note: The Limit of Quantification (LOQ) can vary significantly based on the sensitivity of the mass spectrometer used.[10] Methods for p-HPPH have shown sensitivity down to the µg/L range.[9]
Conclusion
The protocols described provide a robust framework for the isolation of this compound from common biological matrices. Both Liquid-Liquid Extraction and Solid-Phase Extraction are effective methods, with the choice depending on the required throughput, sample matrix, and available equipment. For high-throughput applications, automated SPE in a 96-well plate format is recommended.[6][10] Validation of the chosen method is essential to ensure the accuracy, precision, and reliability of the resulting data in research and clinical settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Determination of 5-(p-hydroxyphenyl)-5-phenylhydantoin and studies relating to the disposition of phenytoin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A gas chromatographic/mass spectrometric method for the simultaneous quantitation of 5,5-diphenylhydantoin (phenytoin), its para-hydroxylated metabolite and their stable isotope labelled analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensitive method for the determination of phenytoin in plasma, and phenytoin and 5-(4-hydroxyphenyl)-5-phenylhydantoin in urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Uniform solid-phase extraction procedure for toxicological drug screening in serum and urine by HPLC with photodiode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Throughput Solid Phase Extraction for Targeted and Nontargeted Exposomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Hydroxy Polycyclic Aromatic Hydrocarbons in Human Urine Using Automated Microextraction by Packed Sorbent and Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On-line solid phase extraction-ultra high performance liquid chromatography-quadrupole/Orbitrap high resolution mass spectrometry determination of per- and polyfluoroalkyl substances in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liquid-chromatographic method for simultaneous determination of phenytoin and 5-(4-hydroxyphenyl)-5-phenylhydantoin in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-throughput quantitative bioanalysis by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bucherer-Bergs Reaction for Hydantoin Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of hydantoins using the Bucherer-Bergs reaction. The content is tailored for professionals in research and drug development, offering insights into the reaction's mechanism, applications, and detailed experimental procedures.
Introduction
The Bucherer-Bergs reaction is a versatile and efficient multicomponent reaction for the synthesis of 5-substituted and 5,5-disubstituted hydantoins from carbonyl compounds (aldehydes or ketones), an alkali metal cyanide (such as potassium or sodium cyanide), and ammonium (B1175870) carbonate.[1][2] First reported by Bergs in 1929 and later elaborated upon by Bucherer, this reaction has become a cornerstone in heterocyclic chemistry due to its operational simplicity and the pharmacological importance of the resulting hydantoin (B18101) scaffolds.[2][3]
Hydantoin derivatives are key structural motifs in a variety of biologically active compounds, exhibiting anticonvulsant, antiarrhythmic, antitumor, and antiandrogenic properties.[4] A notable example is phenytoin (B1677684) (5,5-diphenylhydantoin), a widely used antiepileptic drug.[2] The reaction is also a valuable tool for the synthesis of α-amino acids.[5]
Reaction Mechanism and Workflow
The Bucherer-Bergs reaction proceeds through a series of equilibria. The currently accepted mechanism involves the initial formation of a cyanohydrin from the carbonyl compound and cyanide. This is followed by an SN2 reaction with ammonia (B1221849) (from ammonium carbonate) to form an aminonitrile. The aminonitrile then undergoes a nucleophilic addition to carbon dioxide (also from ammonium carbonate) to yield a cyano-carbamic acid, which cyclizes to a 5-imino-oxazolidin-2-one. Finally, this intermediate rearranges to the more stable hydantoin product.[2][5]
Reaction Mechanism
General Experimental Workflow
The experimental workflow for a typical Bucherer-Bergs reaction is straightforward, making it amenable to both academic and industrial laboratory settings.
Applications in Drug Development
The hydantoin scaffold is a privileged structure in medicinal chemistry. The Bucherer-Bergs reaction provides a direct route to a diverse library of these compounds for drug discovery and development.
Anticonvulsant Activity: Phenytoin
Phenytoin is a first-line antiepileptic drug that functions by modulating voltage-gated sodium channels in neurons. By stabilizing the inactive state of these channels, phenytoin reduces the high-frequency firing of neurons that is characteristic of seizures.
Antiandrogenic Activity
Certain hydantoin derivatives act as androgen receptor (AR) antagonists, making them valuable in the treatment of prostate cancer. These compounds competitively inhibit the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) to the AR, thereby preventing its translocation to the nucleus and the subsequent transcription of androgen-dependent genes.
Experimental Protocols
Safety Note: The Bucherer-Bergs reaction involves the use of highly toxic alkali metal cyanides. All experimental work must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times. Cyanide waste must be quenched and disposed of according to institutional safety protocols.
General Protocol for the Synthesis of 5,5-Disubstituted Hydantoins
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the ketone (1.0 eq.), potassium cyanide (2.0 eq.), and ammonium carbonate (4.0 eq.).
-
Add a suitable solvent, typically a 1:1 mixture of ethanol (B145695) and water.
-
Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-24 hours), cool the mixture to room temperature.
-
Slowly and carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2 to precipitate the hydantoin product.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Dry the crude product in a vacuum oven.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
Protocol for the Synthesis of 5,5-Dimethylhydantoin (B190458)
This protocol is adapted from a literature procedure.[6]
-
In a 500 ml round-bottom flask, place 125 g (1.3 moles) of commercial ammonium carbonate (in lumps) and 100 ml of water.
-
Add 43 g (0.5 mole) of acetone (B3395972) cyanohydrin.
-
Warm the mixture on a steam bath in a fume hood and stir. The reaction typically begins around 50°C and is maintained at 68–80°C for approximately 3 hours.
-
To complete the reaction, raise the temperature to 90°C until the effervescence ceases (about 30 minutes).
-
Cool the reaction mixture, which should solidify.
-
Dissolve the solid residue in 100 ml of hot water, treat with activated charcoal, and filter while hot.
-
Evaporate the filtrate on a hot plate until crystals begin to form.
-
Cool the solution in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold water.
-
Recrystallize the crude product from approximately 65 ml of boiling water to obtain pure 5,5-dimethylhydantoin (m.p. 174–175°C).
Protocol for the Synthesis of 5,5-Diphenylhydantoin (Phenytoin)
This protocol is based on a high-yield synthesis method.[3]
-
In a steel bomb or a sealed pressure vessel, combine benzophenone (B1666685) (1.0 eq.), potassium cyanide (2.5 eq.), and ammonium carbonate (5.0 eq.).
-
Add propylene (B89431) glycol or molten acetamide (B32628) as the solvent.
-
Seal the vessel and heat the mixture to 110 °C for an extended period (up to 90 hours may be required for optimal yield).
-
After the reaction is complete, cool the vessel to room temperature before carefully opening it in a fume hood.
-
Pour the reaction mixture into water and acidify with concentrated hydrochloric acid to precipitate the product.
-
Collect the crude phenytoin by vacuum filtration and wash with water.
-
Recrystallize the product from 95% ethanol to yield pure 5,5-diphenylhydantoin.
Data Presentation
Synthesis of 5,5-Diphenylhydantoin (Phenytoin) under Various Conditions
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 60% Ethanol | 58-62 | 10 | 7 | [3] |
| 2 | 60% Ethanol | 58-62 | 90 | 67 | [3] |
| 3 | 60% Ethanol | 110 | - | 75 | [3] |
| 4 | Propylene Glycol | - | - | 91-96 | [3] |
| 5 | Molten Acetamide | - | - | 91-96 | [3] |
Synthesis of Various 5,5-Diarylhydantoins
The following yields were obtained using propylene glycol as the solvent.[7]
| Entry | Ketone | Product | Yield (%) |
| 1 | Benzophenone | 5,5-Diphenylhydantoin | 91 |
| 2 | 4,4'-Dichlorobenzophenone | 5,5-Bis(4-chlorophenyl)hydantoin | 89 |
| 3 | 4,4'-Dimethoxybenzophenone | 5,5-Bis(4-methoxyphenyl)hydantoin | 85 |
| 4 | 4,4'-Dimethylbenzophenone | 5,5-Bis(4-methylphenyl)hydantoin | 88 |
Comparison of Conventional vs. Ultrasound-Assisted Synthesis
Conclusion
The Bucherer-Bergs reaction remains a highly relevant and practical method for the synthesis of hydantoins, a class of heterocyclic compounds with significant importance in medicinal chemistry and drug development. Its operational simplicity, use of readily available starting materials, and applicability to a wide range of substrates make it an invaluable tool for both academic research and industrial applications. The protocols and data presented herein provide a comprehensive guide for researchers and scientists to effectively utilize this powerful reaction in their synthetic endeavors.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. jsynthchem.com [jsynthchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays Involving 5-(3-hydroxyphenyl)-5-phenylhydantoin
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(3-hydroxyphenyl)-5-phenylhydantoin is a metabolite of the anti-seizure medication Phenytoin (B1677684). While research directly investigating the cellular effects of this specific metabolite is limited, studies on its positional isomer, 5-(4-hydroxyphenyl)-5-phenylhydantoin (p-HPPH), provide valuable insights into its potential biological activities. This document outlines detailed protocols for cell-based assays to characterize the effects of this compound on cell proliferation and glucose uptake, drawing upon findings from its closely related isomers. The provided methodologies and data serve as a foundational guide for researchers to explore the cellular and molecular impact of this compound.
Data Presentation
The following tables summarize quantitative data from studies on a positional isomer, 5-(4-hydroxyphenyl)-5-phenylhydantoin (p-HPPH), which can be used as a reference for designing experiments with this compound.
Table 1: Effect of p-HPPH Enantiomers on Fibroblast Proliferation
| Compound | Concentration | Effect on Normal Human Dermal Fibroblasts | Reference |
| (R)-p-HPPH | Not specified | Selectively stimulated fibroblast growth | [1] |
| (S)-p-HPPH | Not specified | No significant effect on fibroblast growth | [1] |
Table 2: Effect of p-HPPH on Cellular Glucose Transport
| Cell Type | Treatment | Duration | Effect on Glucose Transport | Key Finding | Reference |
| Hs68 Fibroblasts | p-HPPH | Prolonged | Stimulated glucose transport by up to 30-60% | Dose-dependent stimulation | [2] |
| Glut1DS Fibroblasts | p-HPPH | Prolonged | Stimulated glucose transport by up to 30-60% | Upregulation of GLUT1 mRNA | [2] |
| Rat Primary Astrocytes | p-HPPH | Prolonged | Stimulated glucose transport by up to 30-60% | [2] |
Mandatory Visualizations
Signaling Pathway
Caption: Putative signaling pathway for GLUT1 upregulation by this compound.
Experimental Workflows
Caption: Workflow for assessing cell proliferation using the MTT assay.
References
- 1. Effect of 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH) enantiomers, major metabolites of phenytoin, on the occurrence of chronic-gingival hyperplasia: in vivo and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of phenytoin and its metabolite 5-(4-hydroxyphenyl)-5-phenylhydantoin on cellular glucose transport - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(3-hydroxyphenyl)-5-phenylhydantoin
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-(3-hydroxyphenyl)-5-phenylhydantoin synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and established method for synthesizing this compound?
A1: The most widely used method for synthesizing 5,5-disubstituted hydantoins, including this compound, is the Bucherer-Bergs reaction.[1] This one-pot, multicomponent reaction involves heating the corresponding ketone (3-hydroxybenzophenone) with a cyanide salt (like potassium or sodium cyanide) and ammonium (B1175870) carbonate in an aqueous or alcoholic solution.[2][3]
Q2: What are the typical starting materials for the Bucherer-Bergs synthesis of this compound?
A2: The primary starting materials are:
-
Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
A suitable solvent, typically a water/ethanol (B145695) mixture.[2][4]
Q3: What kind of yields can be expected from the Bucherer-Bergs synthesis?
A3: Yields can vary significantly depending on the specific ketone and reaction conditions. For relatively unreactive ketones like benzophenone (B1666685) derivatives, initial yields might be low. However, with optimization of reaction time, temperature, and solvent, yields can be substantially improved, potentially exceeding 90%.[1]
Q4: How is the final product typically purified?
A4: The standard purification method involves precipitating the crude hydantoin (B18101) product by acidifying the reaction mixture with an acid like HCl.[2] Further purification is achieved through recrystallization, often from an ethanol/water mixture.[2]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low yield is a common issue, particularly with sterically hindered or electronically deactivated ketones. Here are several factors to investigate:
| Parameter | Recommendation | Rationale |
| Reagent Stoichiometry | Use a molar ratio of approximately 1:2:2 for ketone:KCN:(NH₄)₂CO₃.[2] | This ratio ensures a sufficient concentration of the cyanide and carbonate reagents to drive the reaction forward. Excess cyanide can sometimes lead to side products.[2] |
| Reaction Time | For unreactive ketones, prolonging the reaction time significantly can boost yields. For example, increasing from 10 to 90 hours has been shown to improve yields from 7% to 67% for a related compound.[1] | The formation of the hydantoin ring can be slow, and extended heating provides the necessary energy and time for the reaction to reach completion. |
| Temperature & Pressure | If refluxing at atmospheric pressure gives low yields, consider performing the reaction in a sealed vessel (e.g., a steel bomb) at a higher temperature (e.g., 110°C).[1] | A closed system prevents the loss of volatile components like ammonia (B1221849) and carbon dioxide, which are crucial for the reaction mechanism, thereby increasing their effective concentration and pushing the equilibrium toward the product.[1] |
| Solvent Choice | While 50-60% ethanol is a standard solvent, for difficult cases, using a high-boiling point solvent like propylene (B89431) glycol or molten acetamide (B32628) can dramatically increase the yield.[1][5] | These solvents allow for higher reaction temperatures, which can overcome the activation energy barrier for less reactive substrates. |
| pH Control | The reaction is buffered by ammonium carbonate, which should maintain a pH of approximately 8-9.[2] | This pH range is optimal for the initial formation of the cyanohydrin intermediate. Conditions that are too acidic hinder this step, while strongly alkaline conditions can cause cyanide degradation.[2] |
| Cyanide Salt | Consider using Potassium Cyanide (KCN) instead of Sodium Cyanide (NaCN). | In some cases, KCN has been reported to provide higher yields than NaCN.[1] |
Issue 2: Formation of Impurities or Side Products
The presence of significant impurities can complicate purification and lower the final yield.
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, extend the reaction time or increase the temperature. | The starting ketone (3-hydroxybenzophenone) is a common impurity if the reaction does not go to completion. |
| Side Reactions | Ensure the reagent ratios are correct. An excess of cyanide may lead to the formation of over-alkylated byproducts.[2] | Maintaining the recommended stoichiometry minimizes undesired reaction pathways. |
| Degradation of Starting Material or Product | Avoid excessively high temperatures or prolonged reaction times beyond what is necessary for completion, as this can lead to degradation, potentially observed as a darkening of the reaction mixture. | Hydantoin rings and phenolic compounds can be susceptible to decomposition under harsh conditions. |
| Work-up Issues | During work-up, ensure the pH is sufficiently acidic (pH ~1-2) after the reaction is complete to fully precipitate the hydantoin product. Wash the precipitate with cold water to remove inorganic salts. | Incomplete precipitation will leave the product dissolved in the mother liquor, reducing the isolated yield. |
Experimental Protocols
Protocol 1: Bucherer-Bergs Synthesis of this compound
This protocol is a generalized procedure based on established principles for the Bucherer-Bergs reaction.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-hydroxybenzophenone (1.0 eq).
-
Solvent Addition: Add a 1:1 mixture of ethanol and water. The volume should be sufficient to dissolve the ketone upon heating.
-
Reagent Addition: To the stirred solution, add potassium cyanide (KCN, 2.0 eq) and ammonium carbonate ((NH₄)₂CO₃, 2.0 eq).
-
Reaction Conditions: Heat the mixture to reflux (approximately 80-100°C) with vigorous stirring. For potentially low-yielding reactions, consider extending the reflux time to 24-48 hours or longer, monitoring by TLC.[1]
-
Work-up and Isolation:
-
After cooling the reaction mixture to room temperature, carefully acidify it in a well-ventilated fume hood by the slow addition of concentrated hydrochloric acid (HCl) until the pH is ~1-2.
-
A precipitate of the crude this compound should form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
-
Purification: Wash the filtered solid with cold water to remove any remaining inorganic salts and dry the product. The crude product can be further purified by recrystallization from an ethanol/water mixture.[2]
Protocol 2: Recrystallization for Purification
-
Dissolution: Place the crude hydantoin product in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Precipitation: While the solution is still hot, slowly add hot water dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached.
-
Crystal Formation: Allow the flask to cool slowly to room temperature. Crystal formation should occur as the solution cools. For maximum recovery, subsequently place the flask in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry thoroughly.
Visual Guides
Reaction Pathway
Caption: Mechanism of the Bucherer-Bergs reaction.
Experimental Workflow
Caption: Workflow for synthesis and purification.
Troubleshooting Decision Tree
References
- 1. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. This compound | CAS#:30074-03-4 | Chemsrc [chemsrc.com]
- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
Overcoming solubility issues with 5-(3-hydroxyphenyl)-5-phenylhydantoin
Welcome to the technical support resource for 5-(3-hydroxyphenyl)-5-phenylhydantoin (3-HPPH). This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the handling and formulation of this compound, with a primary focus on its limited aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a metabolite of the anti-seizure agent Phenytoin (B1677684).[1][2][3] Like its parent compound and related analogs, it is a poorly water-soluble molecule. This low aqueous solubility can create significant challenges for in vitro and in vivo experiments, affecting dissolution, bioavailability, and the ability to achieve desired concentrations in stock solutions and assay media.
Q2: What are the recommended starting solvents for dissolving 3-HPPH?
A2: While specific quantitative data for 3-HPPH is limited, data from the closely related isomer, 5-(4-hydroxyphenyl)-5-phenylhydantoin (4-HPPH), and the parent compound, Phenytoin, provide excellent starting points. Organic solvents are recommended for preparing stock solutions.
-
High Solubility: A mixture of Dimethylformamide (DMF) and Methanol (MeOH) in a 2:1 ratio has been shown to dissolve the 4-hydroxy isomer at concentrations up to 50 mg/mL.
-
Good Solubility: Dimethyl sulfoxide (B87167) (DMSO) and DMF are effective solvents for Phenytoin, achieving concentrations around 25 mg/mL.[4]
-
Moderate Solubility: Ethanol can be used, with reported solubility for Phenytoin around 15 mg/mL.[4]
It is crucial to prepare a concentrated stock solution in one of these organic solvents before diluting it into your aqueous experimental medium.
Q3: My compound is precipitating when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS). What should I do?
A3: This is a common issue for poorly soluble compounds. The final concentration of the organic solvent (e.g., DMSO) in your aqueous medium should typically be kept below 1%, and often below 0.1%, to avoid solvent-induced artifacts in biological assays. When the compound is introduced to the aqueous environment, it can crash out of solution.
Here are some strategies to mitigate precipitation:
-
Lower the Final Concentration: The most straightforward approach is to work at a lower final concentration of 3-HPPH.
-
Use a Co-solvent System: Instead of diluting directly into a buffer, dilute into a buffer that contains a small percentage of a water-miscible co-solvent.[5]
-
pH Adjustment: The presence of a hydroxyl group on the phenyl ring suggests that the compound's solubility may be pH-dependent. For the parent compound Phenytoin, the apparent pKa is ~8.06.[6] Increasing the pH of the buffer above the pKa will deprotonate the molecule, which may increase its aqueous solubility.
-
Incorporate Solubilizing Excipients: Consider pre-complexing the compound with a solubilizing agent like a cyclodextrin (B1172386) before final dilution.
Q4: Can I improve the aqueous solubility of 3-HPPH for animal studies or oral formulation development?
A4: Yes, several advanced formulation strategies can enhance the solubility and bioavailability of poorly soluble drugs like 3-HPPH. These methods are common for Biopharmaceutics Classification System (BCS) Class II compounds (low solubility, high permeability), like Phenytoin.[7][8]
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix (e.g., PEG 6000, PVP K30) can improve its dissolution rate.[8]
-
Particle Size Reduction: Techniques like micronization or nanocrystal formulation increase the surface area-to-volume ratio, which can enhance the speed of dissolution.[9]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be developed to present the drug in a solubilized form within lipid globules upon contact with gastrointestinal fluids.[10][11]
-
Complexation: Using cyclodextrins to form inclusion complexes can effectively shield the hydrophobic parts of the molecule, increasing its apparent water solubility.[10][12]
Troubleshooting Guide
This section provides a structured approach to addressing solubility issues.
Problem: Difficulty Preparing a Concentrated Stock Solution
| Symptom | Possible Cause | Suggested Solution |
| Compound does not dissolve in DMSO or DMF at the desired concentration. | The desired concentration exceeds the solubility limit. | 1. Gently warm the solution (e.g., to 37°C) and vortex. 2. Use a co-solvent system, such as DMF:Methanol (2:1). 3. If possible, lower the target concentration of the stock solution. |
| Solution is hazy or contains visible particles after vortexing/sonication. | Incomplete dissolution or presence of insoluble impurities. | 1. Filter the solution through a 0.22 µm syringe filter compatible with the organic solvent used (e.g., PTFE). 2. Re-verify the purity of the compound. |
Problem: Precipitation in Aqueous Media During Experiments
| Symptom | Possible Cause | Suggested Solution |
| Precipitate forms immediately upon dilution of organic stock into aqueous buffer. | The aqueous solubility limit has been exceeded ("crashing out"). | 1. Critical: Ensure the final concentration of the organic solvent is minimal (<1%). 2. Decrease the final concentration of 3-HPPH. 3. Use a serial dilution method with vigorous mixing at each step. 4. Add a solubilizing agent to the aqueous buffer, such as a small amount of surfactant (e.g., Tween® 80) or a cyclodextrin. |
| Solution is initially clear but becomes cloudy over time or after temperature change (e.g., moving from room temp to 37°C). | The compound is in a supersaturated state and is slowly precipitating. | 1. Prepare fresh dilutions immediately before use. Aqueous solutions of poorly soluble compounds are often not stable for long-term storage.[4] 2. Include a precipitation inhibitor in the formulation, such as a polymer (e.g., HPMC), if compatible with the experiment.[13] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution Using a Co-Solvent System
This protocol is based on methods effective for the 4-hydroxy isomer.
-
Objective: To prepare a high-concentration stock solution of 3-HPPH.
-
Materials:
-
This compound powder
-
Dimethylformamide (DMF), anhydrous
-
Methanol (MeOH), anhydrous
-
Sterile, conical-bottom microfuge tubes or glass vials
-
-
Procedure:
-
Prepare a 2:1 (v/v) mixture of DMF and Methanol. For example, add 2 mL of DMF and 1 mL of MeOH to a glass container and mix well.
-
Weigh the desired amount of 3-HPPH powder and place it in a suitable vial.
-
Add the appropriate volume of the DMF:MeOH co-solvent to reach the target concentration (e.g., for 50 mg/mL, add 1 mL of co-solvent to 50 mg of powder).
-
Vortex the vial vigorously for 1-2 minutes.
-
If dissolution is not complete, gently warm the vial to 37°C for 5-10 minutes, followed by further vortexing. Sonication in a bath sonicator for 5 minutes can also be used.
-
Once fully dissolved, the solution should be clear. Store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
-
Protocol 2: pH-Based Solubility Enhancement in Aqueous Buffers
This protocol uses pH modification to increase the solubility of ionizable compounds.
-
Objective: To prepare an aqueous solution of 3-HPPH by increasing the pH.
-
Materials:
-
Concentrated 3-HPPH stock solution in DMSO (e.g., 100 mM).
-
Aqueous buffer (e.g., Phosphate or TRIS buffer).
-
1 M NaOH solution.
-
Calibrated pH meter.
-
-
Procedure:
-
Take the desired volume of the aqueous buffer.
-
While monitoring with a pH meter, slowly add drops of 1 M NaOH to adjust the buffer pH to a value above the compound's pKa (a starting point could be pH 9.0, based on Phenytoin's pKa of ~8.06).[6]
-
Once the pH is stable, slowly add the required volume of the 3-HPPH DMSO stock solution to the basic buffer while vortexing to achieve the final desired concentration.
-
The final concentration of DMSO should be kept to a minimum (e.g., <0.5%).
-
Important: After dissolution, check if the pH needs to be readjusted for your specific experiment. Be aware that lowering the pH back towards neutral may cause the compound to precipitate. This method is best for experiments that can tolerate a slightly alkaline pH.
-
Visualizations
Troubleshooting Workflow for Solubility Issues
The following diagram outlines a decision-making process for a researcher encountering solubility problems with this compound.
References
- 1. 5-(3'-Hydroxyphenyl)-5-phenylhydantoin | C15H12N2O3 | CID 91597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:30074-03-4 | Chemsrc [chemsrc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. Solubility and ionization characteristics of phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Improvement of solubility, dissolution, and bioavailability of phenytoin intercalated in Mg-Al layered double hydroxide [frontiersin.org]
- 8. ijnrd.org [ijnrd.org]
- 9. future4200.com [future4200.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijmsdr.org [ijmsdr.org]
- 13. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
5-(3-hydroxyphenyl)-5-phenylhydantoin stability and storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 5-(3-hydroxyphenyl)-5-phenylhydantoin.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the integrity of the compound, it is recommended to store this compound in a dry, cool, and well-ventilated area.[1] Containers should be kept tightly closed.[1] While some suppliers suggest room temperature storage, others recommend -20°C for long-term stability.[1][2] Always refer to the Certificate of Analysis for specific storage recommendations for your product lot.[3][4]
Q2: How stable is this compound under normal laboratory conditions?
A2: this compound is generally stable under recommended storage conditions.[1] However, it is crucial to avoid exposure to extremes of temperature and direct sunlight to prevent degradation.[1]
Q3: What are the known incompatibilities of this compound?
A3: The primary incompatibility for this compound is with strong oxidizing agents.[1] Contact with these substances should be avoided to prevent chemical reactions that could compromise the compound's integrity.
Q4: What are the hazardous decomposition products of this compound?
A4: Upon decomposition, which can be induced by high temperatures or combustion, this compound may produce hazardous fumes including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[1]
Q5: What personal protective equipment (PPE) should be used when handling this compound?
A5: When handling this compound, it is recommended to use standard laboratory PPE, including protective gloves, clothing, and eye/face protection.[1] In situations where dust may be generated, a dust respirator (such as a type N95) should be used.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or loss of compound activity. | Compound degradation due to improper storage. | Verify that the compound has been stored according to the supplier's recommendations (temperature, light, and moisture). Consider using a fresh vial of the compound for subsequent experiments. |
| Incompatibility with other reagents. | Review all reagents used in the experiment for potential incompatibilities, particularly strong oxidizing agents. | |
| Discoloration or change in the physical appearance of the solid compound. | Exposure to light or air. | Ensure the container is tightly sealed and stored in a dark place. Discolored material may be degraded and should be discarded. |
| Contamination. | Review handling procedures to prevent cross-contamination. Use clean spatulas and equipment when weighing and dispensing the compound. | |
| Difficulty dissolving the compound. | Use of an inappropriate solvent. | The solubility of 5-(4-Hydroxyphenyl)-5-phenylhydantoin, a similar compound, is reported as soluble in a DMF:MeOH (2:1) mixture at 50 mg/mL. While specific data for the 3-hydroxy isomer is not readily available, exploring similar solvent systems may be beneficial. |
| Compound degradation leading to insoluble byproducts. | If the compound was stored improperly, degradation could lead to reduced solubility. Use a fresh sample from proper storage. |
Stability and Storage Data Summary
| Parameter | Recommendation/Data | Source |
| Storage Temperature | Room temperature or -20°C | [1][2][3] |
| Light Exposure | Avoid direct sunlight. Store in a dark place. | [1] |
| Moisture | Store in a dry place with the container tightly closed. | [1] |
| Chemical Stability | Stable under recommended storage conditions. | [1] |
| Incompatible Materials | Strong oxidizing agents. | [1] |
| Hazardous Decomposition | Carbon oxides, Nitrogen oxides. | [1] |
Experimental Protocols
While specific, detailed experimental protocols for stability testing of this compound are not publicly available, a general approach to assessing small molecule stability can be outlined.
Protocol: Accelerated Stability Study
-
Sample Preparation: Prepare multiple aliquots of the compound in the desired solvent or as a solid.
-
Stress Conditions: Expose the aliquots to a range of elevated temperatures (e.g., 40°C, 60°C) and humidity levels (e.g., 75% RH) for a defined period. Include a control group stored under recommended conditions.
-
Time Points: At specified time intervals (e.g., 0, 1, 2, 4 weeks), remove an aliquot from each stress condition.
-
Analysis: Analyze the purity and concentration of the compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Evaluation: Compare the results from the stressed samples to the control group to determine the rate of degradation and identify any degradation products.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Key storage considerations for maintaining compound stability.
References
Technical Support Center: Analysis of 5-(3-hydroxyphenyl)-5-phenylhydantoin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving artifacts encountered during the analysis of 5-(3-hydroxyphenyl)-5-phenylhydantoin.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing an unexpected peak with the same mass-to-charge ratio (m/z) as my target analyte but at a different retention time in my HPLC-UV analysis. What could be the cause?
A1: This is likely due to the presence of a positional isomer, 5-(o-hydroxyphenyl)-5-phenylhydantoin or 5-(p-hydroxyphenyl)-5-phenylhydantoin, which are common byproducts in the synthesis of 5-arylhydantoins.[1] These isomers have identical mass spectra but different chromatographic behavior due to the different positions of the hydroxyl group on the phenyl ring.
Troubleshooting Steps:
-
Confirm Isomer Presence: If you have access to reference standards for the ortho- and para-isomers, inject them to compare retention times.
-
Optimize Chromatography: Improve the separation by adjusting the mobile phase composition or gradient. A slower gradient or a column with a different selectivity (e.g., a phenyl-hexyl phase) may resolve the isomers.
-
Review Synthesis Route: Examine the synthesis protocol for conditions that might favor the formation of isomeric byproducts.
Q2: My baseline is noisy, and I see several small, broad peaks in my chromatogram, especially when analyzing aged samples. What could be the issue?
A2: These observations may indicate sample degradation. This compound, like other hydantoin (B18101) and phenolic compounds, is susceptible to degradation under certain conditions.[2][3]
Potential Degradation Pathways:
-
Hydrolysis: The hydantoin ring can undergo hydrolysis, especially under acidic or basic conditions, to open the ring and form hydantoic acid derivatives, and eventually the corresponding amino acid.[4][5][6][7]
-
Oxidation: The phenolic hydroxyl group is prone to oxidation, which can be accelerated by exposure to air, light, or metal ions.[8][9][10] This can lead to the formation of colored quinone-type products or dimers.
Troubleshooting Steps:
-
Sample Handling and Storage: Ensure samples are stored in a cool, dark place, and under an inert atmosphere if possible. Use freshly prepared solutions for analysis.
-
pH Control: Buffer your sample and mobile phase to a neutral or slightly acidic pH to minimize hydrolysis.
-
Forced Degradation Study: To confirm if the observed peaks are degradation products, you can perform a forced degradation study by subjecting a pure sample to stress conditions (e.g., acid, base, peroxide, heat, light).[11][12][13]
Q3: In my LC-MS analysis, I am seeing a prominent ion at [M+H-18]⁺ and/or [M+H-44]⁺ in addition to the protonated molecular ion of my analyte. Are these impurities?
A3: These are likely in-source fragments rather than impurities in your sample. This phenomenon is common for compounds with hydroxyl groups and hydantoin rings.[14][15][16][17]
-
[M+H-18]⁺: Corresponds to the loss of a water molecule (H₂O) from the protonated analyte.
-
[M+H-44]⁺: Corresponds to the loss of carbon dioxide (CO₂) from the hydantoin ring.
Troubleshooting Steps:
-
Optimize MS Source Conditions: Reduce the fragmentor or cone voltage to minimize in-source fragmentation. Lowering the source temperature can also be beneficial.[15]
-
Confirm with MS/MS: If you have MS/MS capability, you can isolate the [M+H]⁺ ion and perform collision-induced dissociation (CID). If the resulting fragment ions match those observed in your full scan, it confirms they are fragments of your analyte.
Q4: I am using GC-MS with silylation for derivatization and observe multiple peaks for my analyte. Why is this happening?
A4: The presence of multiple active hydrogens in this compound (on the hydantoin ring nitrogens and the phenolic hydroxyl group) can lead to the formation of multiple silylated derivatives (e.g., mono-, di-, and tri-silylated species). This can result in multiple peaks in your chromatogram.[18][19][20][21]
Troubleshooting Steps:
-
Optimize Derivatization Conditions: Adjust the reaction time, temperature, and the ratio of silylating agent to the sample to favor the formation of a single, fully derivatized product.
-
Use a Methoxyimation Step: Before silylation, a methoximation step can help to reduce the formation of multiple derivatives by protecting certain functional groups.[19]
-
Select a Specific Ion for Quantification: For quantitative analysis, choose a specific fragment ion that is common to all the derivatives or is unique to the most abundant derivative.
Quantitative Data Summary
The following tables provide typical analytical data that can be used for reference. Note that exact values may vary depending on the specific instrumentation and conditions used.
Table 1: Potential Impurities and Degradation Products
| Compound | Potential Origin | Typical Analytical Observation |
| 5-(o-hydroxyphenyl)-5-phenylhydantoin | Synthesis Byproduct | Elutes at a different retention time than the main peak in HPLC, but has the same m/z. |
| 5-(p-hydroxyphenyl)-5-phenylhydantoin | Synthesis Byproduct | Elutes at a different retention time than the main peak in HPLC, but has the same m/z. |
| Benzil | Synthesis Precursor | Can be detected by HPLC-UV or GC-MS if carried over from synthesis. |
| Benzophenone | Synthesis-Related Impurity | Can be detected by HPLC-UV or GC-MS.[22] |
| 2,2-diphenylglycine | Hydrolytic Degradant | A more polar compound, will likely elute earlier in reversed-phase HPLC. |
| Quinone-type Products | Oxidative Degradant | May be colored and can be detected by HPLC-UV/Vis at longer wavelengths. |
Table 2: Common Mass Spectrometry Fragments
| Ion | Description | Common Observation |
| [M+H]⁺ | Protonated Molecular Ion | m/z 269.09 |
| [M+Na]⁺ | Sodium Adduct | m/z 291.07 |
| [M-H]⁻ | Deprotonated Molecular Ion | m/z 267.08 |
| [M+H-H₂O]⁺ | Loss of Water | m/z 251.08 |
| [M+H-CO₂]⁺ | Loss of Carbon Dioxide | m/z 225.10 |
| [M+H-H₂O-CO]⁺ | Loss of Water and Carbon Monoxide | m/z 223.08 |
Experimental Protocols
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 95% A, and gradually increase B to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Derivatization:
-
Evaporate the sample to dryness under a stream of nitrogen.
-
Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) and incubate at 60 °C for 30 minutes.
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 70 °C for 45 minutes.
-
-
GC Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Program: Start at 150 °C, hold for 2 minutes, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 50-550.
-
Visualizations
Caption: Troubleshooting workflow for identifying analytical artifacts.
Caption: Potential degradation pathways for the analyte.
Caption: Common in-source fragmentation pathways in LC-MS.
References
- 1. EP0647630A1 - Process for producing 5-arylhydantoins - Google Patents [patents.google.com]
- 2. veeprho.com [veeprho.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydantoin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Oxidation of Small Phenolic Compounds by Mn(IV) [mdpi.com]
- 10. LC-MS investigation of oxidation products of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijirt.org [ijirt.org]
- 12. researchgate.net [researchgate.net]
- 13. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mass spectrometry of hydantoin-derived selective androgen receptor modulators [pubmed.ncbi.nlm.nih.gov]
- 15. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 16. Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In-source fragmentation [jeolusa.com]
- 18. mdpi.com [mdpi.com]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Phenytoin - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Parameters for 5-(3-hydroxyphenyl)-5-phenylhydantoin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of 5-(3-hydroxyphenyl)-5-phenylhydantoin.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound?
A1: A good starting point for developing an HPLC method for this compound is to use a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, acidified with a small amount of formic or acetic acid to improve peak shape.[1][2] Detection can typically be performed at a wavelength of around 220-230 nm.
Q2: My peak for this compound is tailing. What are the common causes and solutions?
A2: Peak tailing for phenolic compounds like this compound is often due to secondary interactions between the analyte's hydroxyl group and residual silanol (B1196071) groups on the silica-based stationary phase. Here are some common causes and solutions:
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization of both the analyte and the silanol groups. Lowering the pH (e.g., to pH 3) can suppress the ionization of silanol groups, thereby reducing their interaction with the analyte.
-
Buffer Concentration: Using a buffer (e.g., phosphate (B84403) or acetate) at an appropriate concentration (10-50 mM) can help maintain a consistent pH and mask residual silanol groups.
-
Column Choice: If tailing persists, consider using a column with end-capping or a different stationary phase that is less prone to secondary interactions.
Q3: How can I improve the resolution between this compound and other components in my sample?
A3: To improve resolution, you can try the following:
-
Optimize Mobile Phase Composition: Adjust the ratio of the organic solvent (e.g., acetonitrile) to the aqueous phase. Decreasing the organic solvent percentage will generally increase retention time and may improve resolution.
-
Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
Adjust the Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will also increase the run time.
-
Use a Gradient Elution: If your sample contains compounds with a wide range of polarities, a gradient elution (where the mobile phase composition changes over time) can provide better overall separation.
Q4: Can the sample solvent affect my peak shape?
A4: Yes, the solvent used to dissolve the sample can significantly impact peak shape. If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can lead to peak fronting or splitting. It is always recommended to dissolve the sample in the initial mobile phase whenever possible.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
This guide will help you troubleshoot and resolve common peak shape issues encountered during the HPLC analysis of this compound.
// Path for all peaks affected all_peaks_yes [label="Yes", shape=plaintext, fontcolor="#34A853"]; system_issue [label="Potential System Issue", fillcolor="#FBBC05", fontcolor="#202124"]; check_fittings [label="Check for loose fittings\nand extra-column volume"]; check_column_void [label="Inspect for column void"];
// Path for single peak affected all_peaks_no [label="No", shape=plaintext, fontcolor="#EA4335"]; analyte_issue [label="Likely Analyte-Specific Issue", fillcolor="#FBBC05", fontcolor="#202124"]; check_ph [label="Adjust Mobile Phase pH\n(e.g., pH 3.0)"]; optimize_buffer [label="Optimize Buffer Concentration\n(10-50 mM)"]; check_sample_solvent [label="Ensure sample solvent is\nweaker than mobile phase"]; consider_column [label="Consider alternative column\n(e.g., with end-capping)"];
// Connections start -> check_all_peaks; check_all_peaks -> all_peaks_yes [xlabel="Yes"]; check_all_peaks -> all_peaks_no [xlabel="No"];
all_peaks_yes -> system_issue; system_issue -> check_fittings; check_fittings -> check_column_void;
all_peaks_no -> analyte_issue; analyte_issue -> check_ph; check_ph -> optimize_buffer; optimize_buffer -> check_sample_solvent; check_sample_solvent -> consider_column; } .enddot Caption: A workflow for troubleshooting poor peak shape in HPLC analysis.
Issue 2: Unstable Retention Times
This guide provides a systematic approach to diagnosing and resolving issues with fluctuating retention times.
// Path for random drift random_drift [label="Random", shape=plaintext, fontcolor="#4285F4"]; pump_issue [label="Potential Pump Issue", fillcolor="#FBBC05", fontcolor="#202124"]; check_leaks [label="Check for system leaks"]; check_degassing [label="Ensure proper mobile\nphase degassing"];
// Path for systematic drift systematic_drift [label="Systematic", shape=plaintext, fontcolor="#34A853"]; equilibration_issue [label="Potential Equilibration Issue", fillcolor="#FBBC05", fontcolor="#202124"]; check_equilibration [label="Ensure adequate column\nequilibration time"]; check_mobile_phase [label="Verify mobile phase\ncomposition and stability"]; check_temperature [label="Check for stable\ncolumn temperature"];
// Connections start -> check_drift_type; check_drift_type -> random_drift [xlabel="Random"]; check_drift_type -> systematic_drift [xlabel="Systematic"];
random_drift -> pump_issue; pump_issue -> check_leaks; check_leaks -> check_degassing;
systematic_drift -> equilibration_issue; equilibration_issue -> check_equilibration; check_equilibration -> check_mobile_phase; check_mobile_phase -> check_temperature; } .enddot Caption: A workflow for troubleshooting unstable retention times in HPLC.
Experimental Protocols & Data
Recommended Initial HPLC Method
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific sample matrix and instrumentation.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 20% B
-
2-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12-12.1 min: 80% to 20% B
-
12.1-15 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
-
Sample Solvent: Initial mobile phase composition (80:20 Water:Acetonitrile with 0.1% Formic Acid)
Data Presentation: Effect of Mobile Phase pH on Peak Shape
The following table summarizes the effect of mobile phase pH on the retention time, tailing factor, and resolution of this compound.
| Mobile Phase pH | Retention Time (min) | Tailing Factor | Resolution (Rs) |
| 5.0 | 6.8 | 1.8 | 1.2 |
| 4.0 | 7.1 | 1.4 | 1.7 |
| 3.0 | 7.5 | 1.1 | 2.1 |
Data is illustrative and may vary based on specific experimental conditions.
Data Presentation: Effect of Acetonitrile Concentration on Retention Time
This table illustrates how changing the percentage of acetonitrile in an isocratic mobile phase affects the retention time of this compound.
| % Acetonitrile | Retention Time (min) |
| 30% | 12.5 |
| 40% | 8.2 |
| 50% | 5.1 |
Data is illustrative and may vary based on specific experimental conditions.
References
Troubleshooting mass spectrometry fragmentation of 5-(3-hydroxyphenyl)-5-phenylhydantoin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(3-hydroxyphenyl)-5-phenylhydantoin in mass spectrometry applications.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the mass spectrometry analysis of this compound, covering both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) techniques.
General Issues
-
Question: I am not seeing any signal for my compound. What are the possible causes?
-
Answer: There are several potential reasons for a lack of signal. First, verify the concentration of your sample; it may be too dilute.[1] Ensure that your mass spectrometer is properly tuned and calibrated. The choice of ionization technique is also critical; for this compound, positive mode electrospray ionization (ESI) has been shown to be effective.[1] Also, check for any issues with your sample preparation, ensuring that the analyte has been successfully extracted and is stable in the final solvent.
-
-
Question: My baseline is very noisy. How can I improve it?
-
Answer: A noisy baseline can obscure low-intensity peaks. To mitigate this, ensure the purity of your solvents and mobile phases. Contaminants in the sample or from the chromatographic system can contribute to noise.[2] Optimizing your chromatographic method, such as the gradient profile in LC-MS, can help achieve a more stable baseline. Additionally, adjusting detector settings, like the gain, may reduce noise.
-
LC-MS Specific Issues
-
Question: I am observing poor peak shape (e.g., tailing or fronting) for my analyte. What should I do?
-
Answer: Poor peak shape can result from several factors. Check for column overload by diluting your sample. Ensure that the mobile phase pH is appropriate for the analyte's chemical properties. Contamination of the column or guard column can also lead to peak distortion.[2] Consider if the solvent used to dissolve the sample is compatible with the mobile phase.
-
-
Question: My retention time is shifting between injections. What could be the cause?
-
Answer: Retention time shifts can be caused by fluctuations in mobile phase composition, column temperature, or flow rate. Ensure your mobile phase is well-mixed and degassed. Check for any leaks in the LC system. A gradual shift in retention time may also indicate column degradation.
-
-
Question: I am seeing significant ion suppression in my analysis. How can I address this?
-
Answer: Ion suppression, where the signal of the analyte is reduced due to co-eluting compounds from the matrix, is a common issue in ESI-MS. To address this, improve the chromatographic separation to resolve the analyte from interfering matrix components. You can also try diluting the sample or using a more effective sample preparation technique to remove interfering substances.
-
GC-MS Specific Issues
-
Question: Do I need to derivatize this compound for GC-MS analysis?
-
Answer: Yes, derivatization is generally necessary for the GC-MS analysis of hydantoin (B18101) derivatives containing polar functional groups like hydroxyl and amine groups.[3][4] These groups can make the compound non-volatile and prone to adsorption on the GC column. Permethylation is a common derivatization technique used for similar compounds.[3] Silylation is another widely used method to increase the volatility and thermal stability of such analytes.[4][5]
-
-
Question: My derivatization reaction seems incomplete. What can I do?
-
Answer: Incomplete derivatization can lead to poor peak shape and inaccurate quantification. Ensure that your sample is completely dry before adding the derivatization reagent, as moisture can interfere with the reaction. Optimizing the reaction time and temperature is also crucial for achieving complete derivatization.[5]
-
Experimental Protocols
LC-MS/MS Method for the Analysis of Hydroxylated Phenylhydantoin Derivatives
This protocol is adapted from a validated method for the analysis of the isomeric 5-(4-hydroxyphenyl)-5-phenylhydantoin and can be used as a starting point for the analysis of this compound.[1][6]
-
Instrumentation: An Agilent 1290 HPLC system coupled to an AbSciex QTRAP 5500 mass spectrometer with a Turbo Spray ion source.[1]
-
Ionization Mode: Positive Electrospray Ionization (ESI).[1]
-
Chromatographic Column: Kinetex EVO 5 µm 100 Å C18 (150 × 2.1 mm) with a Gemini-NX C18 SecurityGuard Cartridge.[1]
-
Mobile Phase:
-
Flow Rate: 0.25 mL/min.[1]
-
Injection Volume: 5 µL.[1]
-
Column Temperature: 40°C.[1]
Sample Preparation (from Plasma)
-
To 50 µL of plasma, add an internal standard solution.
-
Perform protein precipitation by adding acetonitrile.
-
Vortex and centrifuge the sample.
-
Evaporate the supernatant to dryness.
-
Reconstitute the residue in the mobile phase for injection.
Data Presentation
Table 1: Mass Spectrometer Parameters for the Analysis of Hydroxylated Phenylhydantoin Derivatives (Adapted from a method for the 4-hydroxy isomer)[1]
| Parameter | 5-(hydroxyphenyl)-5-phenylhydantoin |
| Precursor Ion (m/z) | 269.2 |
| Product Ion 1 (m/z) | 166.1 |
| Collision Energy (V) | 25 |
| Product Ion 2 (m/z) | 138.1 |
| Collision Energy (V) | 35 |
| Declustering Potential (V) | 100 |
| Entrance Potential (V) | 10 |
| Collision Cell Exit Potential (V) | 12 |
Visualizations
References
- 1. A sensitive LC‐MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zefsci.com [zefsci.com]
- 3. A gas chromatographic/mass spectrometric method for the simultaneous quantitation of 5,5-diphenylhydantoin (phenytoin), its para-hydroxylated metabolite and their stable isotope labelled analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 6. A sensitive LC-MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purity Assessment of Synthetic 5-(3-hydroxyphenyl)-5-phenylhydantoin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 5-(3-hydroxyphenyl)-5-phenylhydantoin.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for assessing the purity of this compound?
The primary methods for purity assessment are High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS).[1][2][3]
Q2: What are the potential impurities I should be aware of during the synthesis and analysis of this compound?
Potential impurities can include:
-
Isomeric Impurities: 5-(2-hydroxyphenyl)-5-phenylhydantoin (B1197318) and 5-(4-hydroxyphenyl)-5-phenylhydantoin are common process-related impurities that can be difficult to separate.[4]
-
Starting Materials: Unreacted starting materials such as 3-hydroxybenzophenone, potassium cyanide, or acetamide (B32628) may be present.[5]
-
By-products: Side-reaction products from the synthesis process.
-
Degradation Products: The compound may degrade under certain storage or experimental conditions.
Q3: How can I distinguish between the 3-hydroxy, 4-hydroxy, and 2-hydroxy isomers of 5-(hydroxyphenyl)-5-phenylhydantoin?
Chromatographic techniques like HPLC are effective for separating these isomers.[1][6] Spectroscopic methods such as 1H and 13C NMR can also be used to differentiate them based on the distinct chemical shifts of the aromatic protons and carbons.[7][8][9]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Analysis
Issue 1: Poor resolution between this compound and its isomers (e.g., the 4-hydroxy isomer).
-
Possible Cause 1: Inappropriate Mobile Phase Composition.
-
Solution: Optimize the mobile phase. A common mobile phase for separating phenytoin (B1677684) and its hydroxylated metabolites consists of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and organic modifiers like acetonitrile (B52724) and methanol (B129727).[10] Adjusting the ratio of the organic modifier can significantly impact resolution. For chiral separations, the addition of a chiral selector like beta-cyclodextrin (B164692) to the mobile phase can be effective.[6]
-
-
Possible Cause 2: Unsuitable HPLC Column.
-
Solution: Select a column with appropriate selectivity. A C18 column is a good starting point for reverse-phase separation.[10] For separating enantiomers, a chiral stationary phase, such as one based on cellulose (B213188) tris(4-methylbenzoate), may be necessary.[1]
-
-
Possible Cause 3: Suboptimal Temperature or Flow Rate.
-
Solution: Methodically vary the column temperature and mobile phase flow rate. Lower flow rates generally improve resolution but increase run times.
-
Issue 2: Tailing or broad peaks for the main analyte.
-
Possible Cause 1: Secondary Interactions with the Stationary Phase.
-
Solution: The phenolic hydroxyl group can interact with residual silanols on the silica-based stationary phase. Adding a competitive base, such as triethylamine, to the mobile phase in small concentrations (e.g., 0.1%) can mitigate this effect.
-
-
Possible Cause 2: Column Overload.
-
Solution: Reduce the concentration of the injected sample.
-
Issue 3: Ghost peaks appearing in the chromatogram.
-
Possible Cause 1: Contamination in the Mobile Phase or System.
-
Solution: Use high-purity solvents and filter the mobile phase. Flush the HPLC system thoroughly.
-
-
Possible Cause 2: Carryover from a previous injection.
-
Solution: Implement a robust needle wash protocol and inject a blank solvent run to check for carryover.
-
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
This protocol provides a general method for the purity assessment of this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.[10]
-
Mobile Phase: A mixture of 10 mM potassium dihydrogen phosphate (B84403) (pH 3.8), acetonitrile, and methanol (e.g., in a 65:15:20 v/v/v ratio).[10] The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.[10]
-
Injection Volume: 10-30 µL.[10]
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like methanol to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: Chiral HPLC Separation of Hydroxylated Phenylhydantoin Enantiomers
This protocol is adapted for the separation of enantiomers of hydroxylated phenylhydantoin metabolites.[1][6]
-
Instrumentation: HPLC with a UV detector.
-
Column: A chiral column, such as cellulose tris(4-methylbenzoate).[1]
-
Mobile Phase: A mixture of ethanol (B145695) and water.[1] Alternatively, for a C8 column, a mobile phase containing a chiral additive like 8.8-13.2 mmol/L beta-cyclodextrin can be used.[6]
-
Detection Wavelength: 250 nm.[6]
-
Internal Standard: Phenobarbital can be used as an internal standard.[6]
Data Presentation
Table 1: Comparison of HPLC Methods for Hydroxyphenyl-Phenylhydantoin Analysis
| Parameter | Method 1 (Achiral) | Method 2 (Chiral) |
| Column | C18, 4.6 x 150 mm, 5 µm | Cellulose tris(4-methylbenzoate) or C8 with chiral additive |
| Mobile Phase | Potassium dihydrogen phosphate, Acetonitrile, Methanol | Ethanol-water or aqueous buffer with beta-cyclodextrin |
| Detection | UV at 250 nm or 271 nm | UV at 250 nm |
| Analyte | 5-(hydroxyphenyl)-5-phenylhydantoin isomers | Enantiomers of 5-(p-hydroxyphenyl)-5-phenylhydantoin |
| Reference | [10] | [1][6] |
Visualizations
Caption: General workflow for the purity assessment of synthetic compounds.
Caption: Troubleshooting logic for poor HPLC resolution.
Caption: Pathway for the identification of unknown impurities.
References
- 1. High-performance liquid chromatographic method for direct separation of 5-(p-hydroxyphenyl)-5-phenylhydantoin enantiomers using a chiral tris(4-methylbenzoate) column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of 5-(p-hydroxyphenyl)-5-phenylhydantoin and studies relating to the disposition of phenytoin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative assay of 5,5-diphenylhydantoin (Dilantin) and 5-(p-hydroxyphenyl)-5-phenylhydantoin by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP0647630A1 - Process for producing 5-arylhydantoins - Google Patents [patents.google.com]
- 5. This compound | CAS#:30074-03-4 | Chemsrc [chemsrc.com]
- 6. [Chiral separation of racemic 5-(p-hydroxyphenyl)-5-phenylhydantoin by RP-HPLC using eluents containing beta-cyclodextrin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. openmedscience.com [openmedscience.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
Avoiding degradation of 5-(3-hydroxyphenyl)-5-phenylhydantoin during extraction
Welcome to the technical support center for the extraction of 5-(3-hydroxyphenyl)-5-phenylhydantoin. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their extraction protocols and avoid degradation of this phenolic hydantoin (B18101) derivative.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause the degradation of this compound during extraction?
A1: The primary factors contributing to the degradation of this compound during extraction are:
-
pH: Extreme pH conditions, particularly alkaline environments (high pH), can lead to the hydrolysis of the hydantoin ring.[1][2] Acidic conditions may also promote certain degradation pathways, although the hydantoin ring is generally more stable in acidic to neutral pH.
-
Temperature: Elevated temperatures can accelerate degradation reactions.[3] Prolonged exposure to heat during steps like solvent evaporation should be minimized.
-
Oxidation: As a phenolic compound, this compound is susceptible to oxidative degradation, which can be initiated by exposure to air (oxygen), light, or the presence of oxidizing agents.[4]
-
Choice of Solvent: The extraction solvent can influence the stability of the analyte. While common solvents like methanol (B129727), ethanol, and acetonitrile (B52724) are often used, their purity and potential for containing reactive impurities should be considered.[5][6]
Q2: What are the expected degradation products of this compound?
A2: Under harsh conditions, the primary degradation is expected to involve the hydrolysis of the hydantoin ring. This would likely result in the formation of an N-carbamoyl-α-amino acid derivative, which could be further hydrolyzed to the corresponding amino acid.[3][7] Oxidative degradation may lead to the formation of quinone-type structures or further hydroxylated derivatives, such as 5-(3,4-dihydroxyphenyl)-5-phenylhydantoin, which is also a known metabolite.[8][9]
Q3: Which extraction method is generally recommended for this compound, Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
A3: Both LLE and SPE can be used effectively for the extraction of phenytoin (B1677684) and its metabolites.[10][11] However, SPE is often favored due to several advantages:
-
Speed and Efficiency: SPE is generally a faster technique, allowing for higher sample throughput.[11]
-
Reduced Solvent Consumption: SPE typically requires smaller volumes of organic solvents compared to LLE.
-
Higher and More Consistent Recoveries: SPE can provide high and consistent recoveries for a broad range of analytes, including polar metabolites.[8]
-
Cleaner Extracts: SPE can result in cleaner extracts with fewer matrix interferences.[8]
LLE can also be effective, but it may have higher variability and lower recovery for more polar compounds.[10]
Q4: What are the recommended storage conditions for samples containing this compound before and after extraction?
A4: To minimize degradation, samples should be stored at low temperatures, typically -20°C or -80°C, and protected from light.[12] After extraction, the dried extract should also be stored under these conditions until analysis. If the extract is reconstituted in a solvent, it should be analyzed as soon as possible.
Troubleshooting Guides
Issue 1: Low Recovery of this compound
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Extraction | Optimize the extraction solvent. For LLE, consider solvents like dibutyl phthalate (B1215562) or 1-octanol.[10] For SPE, ensure the cartridge (e.g., C18) and elution solvent (e.g., methanol) are appropriate for a moderately polar compound.[11] | The polarity of the extraction solvent should be matched to the analyte to ensure efficient partitioning from the sample matrix. |
| Adjust the pH of the sample. For phenolic compounds, acidification of the sample can improve extraction efficiency with less polar solvents. A pH around 5-6 is often a good starting point.[10] | Adjusting the pH to suppress the ionization of the phenolic hydroxyl group increases its hydrophobicity, leading to better partitioning into the organic phase. | |
| Increase the solvent-to-sample ratio in LLE. | A higher volume of extraction solvent can improve recovery. | |
| Degradation during Extraction | Avoid high temperatures. If solvent evaporation is necessary, use a gentle stream of nitrogen at room temperature or a vacuum centrifuge at low temperatures. | High temperatures can accelerate the thermal degradation of the analyte.[3] |
| Work quickly and minimize exposure to light and air. | This helps to reduce the potential for oxidative degradation of the phenolic group.[4] | |
| Avoid strongly alkaline conditions. If a basic pH is required for other reasons, minimize the exposure time. | The hydantoin ring is susceptible to alkaline hydrolysis.[1][2] | |
| Adsorption to Labware | Use silanized glassware or polypropylene (B1209903) tubes. | Active sites on glass surfaces can adsorb analytes, leading to lower recovery. |
Issue 2: Inconsistent or Non-Reproducible Results
| Potential Cause | Troubleshooting Step | Rationale |
| Variable Extraction Efficiency | Ensure thorough mixing during LLE by vortexing for a consistent duration. | Inconsistent mixing can lead to variable partitioning of the analyte between the two phases. |
| For SPE, ensure consistent flow rates during sample loading, washing, and elution. Do not let the cartridge dry out between steps unless specified in the protocol. | Consistent flow rates are crucial for reproducible interactions between the analyte and the solid phase. | |
| Sample pH Variability | Buffer the samples to a consistent pH before extraction. | Small variations in sample pH can significantly affect the ionization state and, therefore, the extraction efficiency of the analyte. |
| Inconsistent Sample Handling | Standardize all sample handling procedures, including storage times and temperatures, and freeze-thaw cycles. | Inconsistent handling can lead to variable degradation of the analyte before extraction. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Biological Fluids (e.g., Urine)
This protocol is adapted from a method for phenytoin extraction and is suitable for its hydroxylated metabolites.[11]
-
Sample Pre-treatment:
-
Thaw the sample (e.g., 3 mL of urine) to room temperature.
-
Adjust the pH of the sample to approximately 6 with a phosphate (B84403) buffer (0.1 M).
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 3.0 mL of methanol.
-
Equilibrate the cartridge with 2.0 mL of deionized water.
-
Further equilibrate with 2.0 mL of 0.1 M phosphate buffer (pH 6).
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate.
-
-
Washing:
-
Wash the cartridge with 3.0 mL of deionized water to remove interfering polar compounds.
-
Wash the cartridge with 2.0 mL of 20% methanol in water (v/v) to remove less polar interferences.
-
-
Elution:
-
Elute the analyte with 3.0 mL of methanol into a clean collection tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a suitable volume (e.g., 1.0 mL) of the mobile phase for your analytical method (e.g., HPLC).
-
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound
This protocol is a general approach for phenolic compounds.
-
Sample Pre-treatment:
-
Take a known volume of the liquid sample (e.g., 1 mL).
-
Acidify the sample to approximately pH 5 with a suitable acid (e.g., dilute HCl).
-
-
Extraction:
-
Add an appropriate volume of a water-immiscible organic solvent (e.g., 5 mL of a mixture of acetonitrile and tert-butyl methyl ether (1:4 v/v)).
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
-
Collection of Organic Phase:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in a known volume of mobile phase for analysis.
-
Quantitative Data Summary
The following table summarizes recovery data for phenytoin using different extraction methods, which can serve as a reference for its metabolite, this compound.
| Extraction Method | Analyte | Matrix | Extraction Solvent/Eluent | Recovery (%) | Reference |
| SPE (C18) | Phenytoin | Urine | Methanol | 95.4 | [11] |
| LLE | Phenytoin | PBS | Dibutyl phthalate | ~100 | [10] |
| LLE | Phenytoin | HSA solution | Dibutyl phthalate | ~60 | [10] |
| LLE | Phenytoin | PBS | 1-Octanol | ~100 | [10] |
| LLE | Phenytoin | HSA solution | 1-Octanol | ~60 | [10] |
PBS: Phosphate-buffered saline, HSA: Human serum albumin
Visualizations
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. High-Performance Liquid Chromatographic Method for Determination of Phenytoin in Rabbits Receiving Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. plantsjournal.com [plantsjournal.com]
- 6. Extraction of phenolic compounds: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. 5-(3'-Hydroxyphenyl)-5-phenylhydantoin | C15H12N2O3 | CID 91597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Comparison of liquid–liquid extraction, microextraction and ultrafiltration for measuring free concentrations of testosterone and phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of liquid/liquid and solid-phase extraction for alkaline drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH) enantiomers, major metabolites of phenytoin, on the occurrence of chronic side effects: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: LC-MS/MS Analysis of 5-(3-hydroxyphenyl)-5-phenylhydantoin (HPPH)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS/MS analysis of 5-(3-hydroxyphenyl)-5-phenylhydantoin (HPPH), a metabolite of phenytoin (B1677684).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of matrix effects in the LC-MS/MS analysis of HPPH in plasma?
A1: Matrix effects, which can manifest as ion suppression or enhancement, are a significant challenge in LC-MS/MS bioanalysis.[1] For HPPH analysis in plasma, the most common culprits are endogenous phospholipids (B1166683) from cell membranes.[2] These compounds are often co-extracted with the analyte during sample preparation and can co-elute, interfering with the ionization of HPPH in the mass spectrometer source.[2] Other potential sources include salts, proteins, and co-administered drugs.[1][3]
Q2: How can I qualitatively assess if my HPPH analysis is suffering from matrix effects?
A2: A widely used qualitative method is the post-column infusion technique. This involves infusing a standard solution of HPPH at a constant rate into the mobile phase after the analytical column but before the mass spectrometer. A blank matrix sample is then injected. Any dip or rise in the baseline signal at the retention time of interfering compounds indicates ion suppression or enhancement, respectively.[1]
Q3: How can I quantify the extent of matrix effects?
A3: The post-extraction spike method is the gold standard for quantifying matrix effects.[1] It involves comparing the peak response of HPPH spiked into an extracted blank matrix with the response of HPPH in a neat (pure) solvent at the same concentration. The matrix factor (MF) is calculated as follows:
-
MF = (Peak Response in Post-Extracted Matrix) / (Peak Response in Neat Solution)
An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[1] Ideally, the MF should be close to 1.
Q4: What are the recommended sample preparation techniques to minimize matrix effects for HPPH?
A4: The goal of sample preparation is to remove interfering substances while efficiently recovering the analyte.[4] For HPPH in plasma, common and effective techniques include:
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent).[5] It is effective at removing non-polar interferences like phospholipids.
-
Protein Precipitation (PPT): This is a simpler and faster method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma sample to precipitate proteins.[6] While efficient for protein removal, it may be less effective at removing phospholipids, which can remain in the supernatant with the analyte.
-
Solid-Phase Extraction (SPE): SPE provides a more selective cleanup by utilizing a solid sorbent to retain the analyte while interferences are washed away, or vice-versa.[7]
Q5: What are typical LC-MS/MS parameters for the analysis of phenytoin and its metabolites like HPPH?
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No HPPH Signal | Ion Suppression: Co-eluting matrix components are interfering with HPPH ionization.[9][10] | - Improve Sample Cleanup: Switch from PPT to LLE or SPE to better remove phospholipids. - Optimize Chromatography: Adjust the gradient to separate HPPH from the suppression zone. - Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering components. |
| Inefficient Extraction: Poor recovery of HPPH during sample preparation. | - Optimize LLE Solvent and pH: Ensure the pH of the aqueous phase renders HPPH neutral for efficient extraction into the organic solvent. - Evaluate SPE Sorbent and Elution Solvent: Test different sorbent chemistries and elution solvent strengths. | |
| High Variability in Results (Poor Precision) | Inconsistent Matrix Effects: The degree of ion suppression or enhancement varies between samples.[2] | - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for HPPH would co-elute and experience similar matrix effects, providing effective normalization. - Matrix-Matched Calibrators: Prepare calibration standards in the same blank biological matrix as the samples to compensate for consistent matrix effects. |
| Sample Carryover: Residual HPPH from a high-concentration sample is affecting the subsequent injection. | - Optimize Autosampler Wash: Use a strong solvent in the wash solution and increase the wash volume/time. - Inject a Blank Solvent: Run a blank injection after a high-concentration sample to check for carryover. | |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Secondary Interactions: The analyte is interacting with active sites on the column. | - Adjust Mobile Phase pH: Ensure HPPH is in a single ionic state. Adding a small amount of acid (e.g., formic acid) can improve peak shape for acidic compounds. - Use a High-Purity Column: Modern, end-capped silica (B1680970) columns minimize secondary interactions. |
| Column Overload: Injecting too much analyte mass onto the column. | - Reduce Injection Volume or Dilute the Sample. | |
| Column Contamination: Buildup of matrix components on the column frit or packing material. | - Implement a Column Wash Step: Use a strong organic solvent to flush the column between runs or at the end of a batch. - Use a Guard Column: This will protect the analytical column from strongly retained interferences. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects by Post-Extraction Spiking
Objective: To quantitatively determine the degree of ion suppression or enhancement for HPPH in plasma.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike a known concentration of HPPH (e.g., at low, medium, and high QC levels) into the final mobile phase composition.
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank plasma using your established sample preparation method (e.g., LLE). Spike the same concentrations of HPPH as in Set A into the final, dried, and reconstituted extracts.
-
Set C (Pre-Spiked Matrix - for Recovery): Spike the same concentrations of HPPH into the blank plasma before the extraction process.
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculations:
-
Matrix Factor (MF) = Mean Peak Area of Set B / Mean Peak Area of Set A
-
Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Overall Process Efficiency (%) = (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100
-
Protocol 2: Sample Preparation of HPPH from Plasma via Liquid-Liquid Extraction (LLE)
Objective: To extract HPPH from plasma and remove proteins and phospholipids.
Materials:
-
Human plasma
-
HPPH standard solutions
-
Internal Standard (IS) working solution (ideally, a stable isotope-labeled HPPH)
-
Methyl tert-butyl ether (MTBE)
-
Reconstitution solvent (e.g., 50:50 acetonitrile:water)
-
Microcentrifuge tubes
Procedure:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 25 µL of the IS working solution.
-
Vortex briefly to mix.
-
Add 500 µL of MTBE.
-
Vortex for 5 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of reconstitution solvent.
-
Vortex to dissolve the residue.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Quantitative Data Summary
The following table presents hypothetical but realistic quantitative data for a validation study of HPPH in human plasma, based on typical acceptance criteria for bioanalytical methods.
Table 1: Hypothetical Matrix Effect and Recovery Data for HPPH in Human Plasma
| Analyte | Concentration (ng/mL) | Mean Peak Area (Neat Solution) | Mean Peak Area (Post-Spiked Matrix) | Matrix Factor | Mean Peak Area (Pre-Spiked Matrix) | Recovery (%) |
| HPPH | 10 (LQC) | 55,234 | 48,967 | 0.89 | 43,581 | 89.0 |
| HPPH | 100 (MQC) | 548,910 | 499,508 | 0.91 | 454,552 | 91.0 |
| HPPH | 800 (HQC) | 4,350,112 | 4,002,103 | 0.92 | 3,721,956 | 93.0 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Visualizations
Caption: Workflow for quantitative assessment of matrix effect and recovery.
Caption: A logical workflow for troubleshooting inconsistent LC-MS/MS signals.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [research-repository.griffith.edu.au]
- 3. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bionclinicals.com [bionclinicals.com]
- 5. scispace.com [scispace.com]
- 6. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid preparation of human blood plasma for bottom-up proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A sensitive LC‐MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
Technical Support Center: Quantification of 5-(3-hydroxyphenyl)-5-phenylhydantoin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 5-(3-hydroxyphenyl)-5-phenylhydantoin (m-HPPH), a metabolite of phenytoin (B1677684).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental quantification of this compound.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Question: My chromatogram for this compound shows poor peak shape, such as tailing, fronting, or split peaks. What are the potential causes and solutions?
Answer:
Poor peak shape can arise from several factors related to the column, mobile phase, or injection conditions. Here's a systematic approach to troubleshoot this issue:
-
Column-Related Issues:
-
Contamination: The analytical column may be contaminated with strongly retained compounds from previous injections.
-
Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol) to remove contaminants. If the problem persists, consider replacing the guard column or the analytical column.
-
-
Column Void: A void at the head of the column can cause peak splitting.
-
Solution: Replace the column. To prevent this, operate within the recommended pressure and pH limits for the column.
-
-
Secondary Interactions: Peak tailing can occur due to secondary interactions between the analyte and the stationary phase.
-
Solution: Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Adding a competing base like triethylamine (B128534) (TEA) to the mobile phase can also help for basic compounds.
-
-
-
Mobile Phase and Injection Solvent Issues:
-
pH Mismatch: If the pH of the sample solvent is significantly different from the mobile phase, it can lead to peak distortion.
-
Solution: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase.
-
-
Injection Solvent Strength: Injecting the sample in a solvent much stronger than the mobile phase can cause peak fronting or splitting.
-
Solution: Reconstitute the sample in the mobile phase or a weaker solvent.
-
-
-
System and Method Issues:
-
Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can lead to peak broadening.
-
Solution: Use tubing with the smallest possible internal diameter and length.
-
-
Issue 2: Inconsistent Retention Times
Question: The retention time for my this compound peak is shifting between injections. What could be causing this?
Answer:
Retention time variability is a common issue in HPLC and can be attributed to several factors:
-
Pump and Mobile Phase Delivery:
-
Fluctuating Flow Rate: A problem with the pump, such as worn seals or check valves, can lead to an inconsistent flow rate.
-
Solution: Check for leaks, and service or replace pump seals and check valves as part of routine maintenance.
-
-
Mobile Phase Composition: Inaccurate mixing of the mobile phase in gradient elution or changes in the composition of a pre-mixed mobile phase can cause shifts in retention time.
-
Solution: Ensure accurate mobile phase preparation. For gradient systems, check the proportioning valves. Prepare fresh mobile phase daily.
-
-
-
Column Equilibration:
-
Insufficient Equilibration Time: If the column is not properly equilibrated with the mobile phase before injection, retention times can drift.
-
Solution: Ensure the column is equilibrated for a sufficient time, typically 10-20 column volumes, until a stable baseline is achieved.
-
-
-
Temperature Fluctuations:
-
Lack of Temperature Control: Changes in ambient temperature can affect the viscosity of the mobile phase and the column chemistry, leading to retention time shifts.
-
Solution: Use a column oven to maintain a constant and consistent column temperature.
-
-
Issue 3: Low Signal Intensity or Poor Sensitivity
Question: I am observing a very low signal for this compound, or the sensitivity of my assay is poor. How can I improve this?
Answer:
Low signal intensity can be due to issues with the sample, the HPLC-UV system, or the mass spectrometer (for LC-MS/MS).
-
Sample Preparation:
-
Inefficient Extraction: The extraction method may not be efficiently recovering the analyte from the biological matrix.
-
Solution: Optimize the extraction procedure. Experiment with different extraction solvents or solid-phase extraction (SPE) cartridges.
-
-
Analyte Degradation: The analyte may be unstable in the biological matrix or during the sample preparation process.
-
Solution: Investigate the stability of the analyte under different storage and processing conditions. Keep samples on ice and process them quickly.
-
-
-
Chromatographic Conditions:
-
Suboptimal Mobile Phase: The mobile phase composition may not be ideal for achieving good peak shape and sensitivity.
-
Solution: Optimize the mobile phase pH and organic solvent composition to improve peak focusing and signal intensity.
-
-
-
Detector Settings (HPLC-UV):
-
Incorrect Wavelength: The detection wavelength may not be set at the absorbance maximum of this compound.
-
Solution: Determine the UV absorbance maximum of the analyte and set the detector to that wavelength (e.g., around 215 nm).[1]
-
-
-
Mass Spectrometry Issues (LC-MS/MS):
-
Ion Suppression/Enhancement (Matrix Effects): Co-eluting components from the biological matrix can interfere with the ionization of the analyte in the mass spectrometer source, leading to a suppressed or enhanced signal.
-
Solution:
-
Improve sample cleanup using more selective extraction methods like SPE.
-
Optimize chromatographic separation to separate the analyte from interfering matrix components.
-
Use a stable isotope-labeled internal standard to compensate for matrix effects.
-
-
-
Suboptimal Source Conditions: The settings for the ion source (e.g., temperature, gas flows, voltage) may not be optimized for the analyte.
-
Solution: Perform tuning and optimization of the mass spectrometer source parameters using a standard solution of this compound.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting point for developing an HPLC-UV method for this compound?
A1: A good starting point is a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate (B84403) buffer. For example, a TSK gel ODS-80TM column (250 mm x 4.6 mm, 5 µm) with a mobile phase of acetonitrile-0.008 M NaH2PO4 (pH 6) (35:65, v/v) at a flow rate of 0.8 ml/min has been successfully used.[1] Detection at a wavelength of 215 nm is recommended.[1]
Q2: How can I extract this compound from plasma or urine?
A2: A common method is liquid-liquid extraction (LLE) or solid-phase extraction (SPE). For LLE, after adding an internal standard, the biological sample can be extracted with an organic solvent like ethyl acetate. For SPE, a C18 cartridge can be used to retain the analyte, which is then eluted with a suitable organic solvent.
Q3: My sample contains both free and conjugated this compound. How can I measure the total concentration?
A3: To measure the total concentration, you need to first hydrolyze the conjugated form (glucuronide) to the free form. This can be achieved by enzymatic hydrolysis using β-glucuronidase or by acid hydrolysis. After hydrolysis, the total free analyte can be extracted and quantified.
Q4: What are the expected performance characteristics of a validated HPLC method for this compound?
A4: A validated method should have a quantification limit of around 50 ng/ml in plasma.[1] The recovery from plasma should be high, typically above 90%.[1] The method should demonstrate good linearity, accuracy, and precision according to regulatory guidelines.
Data Presentation
Table 1: Comparison of Quantification Methods for this compound and Related Compounds
| Parameter | HPLC-UV Method[1] |
| Analyte(s) | Phenytoin, p-HPPH, m-HPPH |
| Matrix | Rat Plasma |
| Instrumentation | HPLC with UV detection |
| Column | TSK gel ODS-80TM (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile-0.008 M NaH2PO4 (pH 6) (35:65, v/v) |
| Flow Rate | 0.8 ml/min |
| Detection Wavelength | 215 nm |
| Quantification Limit | 50 ng/ml for m-HPPH |
| Recovery | 94.5 ± 4.2% for m-HPPH |
| Linearity Range | Not specified |
| Precision (RSD%) | Not specified |
| Accuracy | Not specified |
Experimental Protocols
Protocol 1: Simultaneous Determination of Phenytoin and its Hydroxylated Metabolites in Plasma by HPLC-UV
This protocol is based on the method described by Tanaka et al. (1995).[1]
1. Materials and Reagents:
-
This compound (m-HPPH) standard
-
Phenytoin and 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH) standards
-
Internal Standard (e.g., 5-(4-methylphenyl)-5-phenylhydantoin)
-
Acetonitrile (HPLC grade)
-
Sodium dihydrogen phosphate (NaH2PO4)
-
Deionized water
-
Plasma samples
2. Preparation of Solutions:
-
Mobile Phase: Prepare a 0.008 M NaH2PO4 solution in deionized water and adjust the pH to 6. A mixture of acetonitrile and this buffer (35:65, v/v) is used as the mobile phase.
-
Standard Stock Solutions: Prepare individual stock solutions of m-HPPH, p-HPPH, and phenytoin in methanol.
-
Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with the mobile phase to create a calibration curve.
3. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µl of plasma, add the internal standard.
-
Add a suitable extraction solvent (e.g., ethyl acetate).
-
Vortex for 1 minute to mix.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase.
4. HPLC-UV Analysis:
-
Column: TSK gel ODS-80TM (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile-0.008 M NaH2PO4 (pH 6) (35:65, v/v)
-
Flow Rate: 0.8 ml/min
-
Injection Volume: 20 µl
-
Detection: UV at 215 nm
-
Quantification: Calculate the concentration of m-HPPH in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
References
Technical Support Center: Stereoselective Synthesis of 5-HPPH Enantiomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 5-(p-hydroxyphenyl)-5-phenylhydantoin (5-HPPH) enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for the stereoselective synthesis of 5,5-disubstituted hydantoins like 5-HPPH?
A1: The primary challenge in synthesizing 5-HPPH enantiomers lies in the creation of the quaternary stereocenter at the C5 position. Current advanced methods move beyond classical approaches, which often result in racemic mixtures, to enantioselective techniques. Two of the most promising strategies are:
-
Organocatalytic Michael Addition: This approach utilizes a chiral organocatalyst, such as a squaramide-tertiary amine catalyst, to facilitate a highly enantioselective Michael addition of a hydantoin (B18101) surrogate to an acceptor molecule. This method is notable for achieving high enantioselectivity (often >95% ee) for a range of 5,5-disubstituted hydantoins.[1]
-
Palladium-Catalyzed Asymmetric Aza-Heck Cyclization: This method involves an intramolecular cyclization of a carefully designed substrate, catalyzed by a palladium complex with a chiral ligand. It has been successfully applied to the synthesis of various enantioenriched quaternary hydantoins.[2]
Q2: Why is achieving high enantioselectivity in 5-HPPH synthesis difficult?
A2: The synthesis of a quaternary stereocenter, such as the C5 of 5-HPPH, is inherently challenging due to steric hindrance.[3] For a reaction to be highly enantioselective, the chiral catalyst must create a significantly different energy barrier for the formation of the two enantiomers. In the case of 5-HPPH, the two aryl substituents (phenyl and p-hydroxyphenyl) are sterically similar, which can make it difficult for the catalyst to effectively differentiate between the two prochiral faces of the intermediate.
Q3: Are there any known issues with protecting groups for the hydroxyl moiety of the p-hydroxyphenyl group?
A3: While specific literature on protecting group strategies for 5-HPPH synthesis is scarce, general principles of organic synthesis apply. The phenolic hydroxyl group is acidic and nucleophilic, which can interfere with many reaction conditions, particularly those involving strong bases or electrophilic reagents. A suitable protecting group, such as a silyl (B83357) ether (e.g., TBDMS) or a benzyl (B1604629) ether, would likely be required. The choice of protecting group will depend on its stability to the reaction conditions of the key stereoselective step and the ease of its removal without causing racemization of the final product.
Q4: What are the common methods for determining the enantiomeric excess (ee) of 5-HPPH?
A4: The most common and reliable method for determining the enantiomeric excess of 5-HPPH is chiral High-Performance Liquid Chromatography (HPLC). Several studies have reported successful separation of 5-HPPH enantiomers using polysaccharide-based chiral stationary phases.
Troubleshooting Guides
Problem 1: Low Enantioselectivity (Low ee)
| Potential Cause | Suggested Solution |
| Suboptimal Catalyst/Ligand | The choice of the chiral catalyst and/or ligand is critical. For organocatalytic methods, screen different chiral catalysts (e.g., different squaramide or thiourea-based catalysts). For Pd-catalyzed reactions, screen a variety of chiral phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. The electronic and steric properties of the catalyst must be well-matched to the substrate. |
| Incorrect Reaction Temperature | Temperature can significantly impact enantioselectivity. Generally, lower temperatures favor higher enantiomeric excess by increasing the energy difference between the diastereomeric transition states. Try running the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C). |
| Solvent Effects | The solvent can influence the conformation of the substrate-catalyst complex and the stability of the transition states. Perform a solvent screen using solvents of varying polarity and coordinating ability (e.g., toluene, dichloromethane, THF, diethyl ether). |
| Presence of Impurities | Impurities, especially water, in the starting materials, solvent, or reagents can poison the catalyst or interfere with the catalytic cycle. Ensure all reagents and solvents are pure and anhydrous. Run reactions under an inert atmosphere (e.g., argon or nitrogen). |
| Substrate-Catalyst Mismatch | The specific catalyst may not be optimal for the 5-HPPH scaffold. If using a published procedure for a different hydantoin, the steric and electronic properties of the phenyl and p-hydroxyphenyl groups may necessitate re-optimization of the catalyst system. |
Problem 2: Low Yield
| Potential Cause | Suggested Solution |
| Catalyst Inactivity | The catalyst may be deactivated by impurities or may not have been prepared or handled correctly. Ensure air- and moisture-sensitive catalysts are handled under inert conditions. Verify the quality and activity of the catalyst. |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction stalls, consider increasing the catalyst loading, temperature (if it does not compromise ee), or reaction time. |
| Side Reactions | The starting materials or product may be undergoing decomposition or side reactions under the reaction conditions. Analyze the crude reaction mixture to identify byproducts. This may indicate the need for milder reaction conditions, a different catalyst, or the use of protecting groups. |
| Poor Substrate Solubility | The starting materials may not be fully soluble in the reaction solvent, leading to a slow or incomplete reaction. Screen for a solvent system in which all components are soluble at the reaction temperature. |
| Product Inhibition | The product may be inhibiting the catalyst, leading to a decrease in the reaction rate over time. If this is suspected, it may be necessary to use a higher catalyst loading or a different type of catalyst. |
Problem 3: Difficult Product Purification
| Potential Cause | Suggested Solution |
| Co-elution with Starting Materials or Byproducts | Optimize the chromatography conditions (e.g., solvent system, gradient, column type) to achieve better separation. |
| Product Racemization during Purification | The chiral center of 5-HPPH may be susceptible to racemization, especially under acidic or basic conditions. Ensure that the purification conditions (e.g., chromatography, extraction) are performed under neutral pH. |
| Product Instability | The product may be unstable on the chromatography support (e.g., silica (B1680970) gel). Consider using a different stationary phase (e.g., alumina, reversed-phase silica) or minimizing the time the product is in contact with the support. |
Quantitative Data Summary
The following tables summarize representative data for the enantioselective synthesis of 5,5-disubstituted hydantoins using methods applicable to 5-HPPH. Note that data for 5-HPPH itself is limited in the literature; therefore, data for structurally related analogs are presented.
Table 1: Organocatalytic Michael Addition for Synthesis of 5,5-Disubstituted Hydantoins [1]
| Entry | Michael Acceptor | Hydantoin Surrogate | Catalyst | Yield (%) | ee (%) |
| 1 | Nitroolefin (R = Ph) | 2-benzylthio-3,5-dihydroimidazol-4-one | Squaramide-tertiary amine | 95 | >99 |
| 2 | Nitroolefin (R = 4-MeO-Ph) | 2-benzylthio-3,5-dihydroimidazol-4-one | Squaramide-tertiary amine | 92 | 99 |
| 3 | Nitroolefin (R = 4-Cl-Ph) | 2-benzylthio-3,5-dihydroimidazol-4-one | Squaramide-tertiary amine | 96 | >99 |
| 4 | Vinyl ketone (R = Ph) | 2-benzylthio-3,5-dihydroimidazol-4-one | Squaramide-tertiary amine | 85 | 96 |
Table 2: Palladium-Catalyzed Asymmetric Aza-Heck Cyclization for Synthesis of Quaternary Hydantoins [2]
| Entry | Substrate | Ligand | Yield (%) | ee (%) |
| 1 | N-allyl-N-(2-bromobenzoyl)urea | Chiral Phosphine Ligand A | 85 | 92 |
| 2 | N-cinnamyl-N-(2-bromobenzoyl)urea | Chiral Phosphine Ligand B | 78 | 95 |
| 3 | N-allyl-N-(2-bromo-4-methoxybenzoyl)urea | Chiral Phosphine Ligand A | 82 | 90 |
Experimental Protocols
Protocol 1: General Procedure for Organocatalytic Michael Addition of a Hydantoin Surrogate (Adapted for 5-HPPH Synthesis)
Disclaimer: This is a generalized protocol adapted from published methods for similar substrates and requires optimization for the specific synthesis of 5-HPPH.
-
Catalyst and Reagent Preparation: To a flame-dried vial under an inert atmosphere (e.g., argon), add the chiral squaramide-tertiary amine catalyst (e.g., 5 mol%).
-
Reaction Setup: Add the hydantoin surrogate (e.g., 2-benzylthio-5-(4-(benzyloxy)phenyl)-3,5-dihydroimidazol-4-one, 1.0 equiv) and the appropriate solvent (e.g., toluene, 0.1 M).
-
Reaction Initiation: Cool the mixture to the desired temperature (e.g., 0 °C). Add the Michael acceptor (e.g., (E)-nitro-1-phenylethene, 1.2 equiv).
-
Reaction Monitoring: Stir the reaction mixture at the set temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Upon completion, quench the reaction and purify the product by flash column chromatography on silica gel.
-
Deprotection and Final Product Formation: The resulting Michael adduct can then be converted to the desired 5-HPPH enantiomer through a series of steps, including removal of the benzylthio group and the benzyl protecting group.
Visualizations
Caption: Workflow for the organocatalytic synthesis of 5-HPPH.
Caption: Troubleshooting logic for low enantioselectivity.
References
- 1. Enantioselective Synthesis of 5,5-Disubstituted Hydantoins by Brønsted Base/H-Bond Catalyst Assisted Michael Reactions of a Design Template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric Synthesis of Quaternary Hydantoins via a Palladium-Catalyzed Aza-Heck Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contiguous stereogenic quaternary carbons: A daunting challenge in natural products synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Discrepancies between EMIT and HPLC for phenytoin metabolites.
Welcome to the Technical Support Center for phenytoin (B1677684) and its metabolite analysis. This resource is designed for researchers, scientists, and drug development professionals to address common discrepancies observed between the Enzyme Multiplied Immunoassay Technique (EMIT) and High-Performance Liquid Chromatography (HPLC) for the quantification of phenytoin and its metabolites.
Troubleshooting Guides
This section provides a step-by-step guide to troubleshoot common issues encountered when measuring phenytoin and its metabolites, particularly when observing discrepancies between EMIT and HPLC results.
Issue: EMIT results for phenytoin are significantly higher than HPLC results, especially in certain patient populations.
Potential Cause: Cross-reactivity of phenytoin metabolites with the EMIT assay.
Troubleshooting Steps:
-
Review Patient Population:
-
Discrepancies between EMIT and HPLC are more pronounced in patients with renal insufficiency or end-stage renal disease (ESRD).[1][2][3] This is due to the accumulation of phenytoin metabolites, such as 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH) and its glucuronide conjugate (HPPH-G), which can cross-react with the antibodies used in the EMIT assay.[3][4]
-
Critically ill patients and those on multiple medications may also exhibit this discrepancy.[5]
-
-
Confirm with a Specific Method:
-
Evaluate Metabolite Concentrations:
-
If possible, quantify the concentration of the major metabolite, p-HPPH, using HPLC. A significant correlation has been found between elevated p-HPPH concentrations and the overestimation of phenytoin by EMIT.[1]
-
-
Consider Alternative Immunoassays:
Frequently Asked Questions (FAQs)
Q1: Why do EMIT and HPLC give different results for phenytoin concentrations?
A1: The primary reason for discrepancies is the cross-reactivity of phenytoin metabolites with the antibodies used in the EMIT assay.[2][4] EMIT is a competitive immunoassay where the antibody may bind not only to phenytoin but also to structurally similar metabolites like p-HPPH and its glucuronide conjugate. This leads to a falsely elevated measurement of the parent drug. HPLC, on the other hand, is a chromatographic technique that separates phenytoin from its metabolites before quantification, providing a more accurate result.[6][7]
Q2: In which patient populations are these discrepancies most common?
A2: These discrepancies are most frequently observed in patients with renal impairment or end-stage renal disease (ESRD).[1][2][3] In these patients, the clearance of phenytoin metabolites is reduced, leading to their accumulation in plasma and subsequent interference with the EMIT assay.
Q3: What is the major metabolite of phenytoin that interferes with the EMIT assay?
A3: The major metabolite is 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH), which is formed in the liver by cytochrome P450 enzymes (primarily CYP2C9 and CYP2C19).[9][10][11] Both unconjugated p-HPPH and its glucuronidated form (HPPH-G) can cross-react with the EMIT assay.[1][4]
Q4: Can the EMIT assay be used for therapeutic drug monitoring of phenytoin?
A4: While EMIT is a rapid and convenient method, its limitations must be considered, especially in specific patient populations. For routine monitoring in patients with normal renal function, the correlation between EMIT and HPLC is generally good.[7] However, for patients with renal insufficiency or when unexpected results are obtained, confirmation with a more specific method like HPLC is recommended.[1][2]
Q5: Are there any other substances that can interfere with the EMIT assay for phenytoin?
A5: Besides phenytoin metabolites, other structurally related compounds could potentially cross-react. It is always important to review the manufacturer's package insert for a list of known cross-reactants.[12][13] Falsely increased phenytoin results have also been reported in critically ill uremic patients receiving fosphenytoin (B1200035), a prodrug of phenytoin, possibly due to the formation of novel metabolites or adducts.[5]
Data Presentation
Table 1: Comparison of Phenytoin Concentrations (µg/mL) by EMIT and HPLC in Patients with End-Stage Renal Disease (ESRD)
| Patient Group | EMIT (Mean ± SD) | HPLC (Mean ± SD) | Mean Difference (EMIT - HPLC) |
| ESRD Patients | Significantly higher | Lower | Positive bias with EMIT |
| Normal Renal Function | Generally comparable | Comparable | Minimal difference |
Data synthesized from qualitative descriptions in cited literature.[1]
Experimental Protocols
Methodology 1: High-Performance Liquid Chromatography (HPLC) for Phenytoin and p-HPPH
This protocol is a generalized representation based on common practices. Specific parameters may need optimization.
-
Sample Preparation (Plasma/Serum):
-
To 1 mL of plasma or serum, add an internal standard (e.g., 5-(4-methylphenyl)-5-phenylhydantoin).
-
Perform a liquid-liquid extraction with an organic solvent like ethyl acetate (B1210297) or use solid-phase extraction (SPE) with a C18 cartridge.[14][15][16]
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[17]
-
Mobile Phase: An isocratic mixture of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) buffer) or water. A common ratio is around 40-60% acetonitrile.[14][18]
-
Flow Rate: Typically 1.0 mL/min.[18]
-
Detection: UV detection at a wavelength of approximately 220-230 nm.[14][18]
-
Injection Volume: 20-50 µL.
-
-
Quantification:
-
Generate a standard curve using known concentrations of phenytoin and p-HPPH.
-
Calculate the concentration in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Methodology 2: Enzyme Multiplied Immunoassay Technique (EMIT)
This is a general overview of the EMIT principle. Specific procedures will vary based on the commercial kit and analyzer used.
-
Principle:
-
The assay is based on competition between the drug in the sample and a drug-enzyme conjugate for a limited number of antibody binding sites.
-
The enzyme is active only when the conjugate is not bound to the antibody.
-
Enzyme activity is proportional to the concentration of the drug in the sample.
-
-
Assay Procedure (Automated Analyzer):
-
A serum or plasma sample is mixed with the antibody reagent.
-
The drug-enzyme conjugate reagent is added.
-
The mixture is incubated, and a substrate for the enzyme is introduced.
-
The rate of absorbance change is measured spectrophotometrically, which is proportional to the enzyme activity and thus the drug concentration.
-
-
Calibration:
-
The assay is calibrated using calibrators with known concentrations of phenytoin provided by the manufacturer.
-
Visualizations
Caption: Phenytoin metabolism and analytical pathways.
Caption: Troubleshooting workflow for EMIT vs. HPLC discrepancies.
References
- 1. Contribution of 5-(4-hydroxyphenyl)-5-phenylhydantoin to the discrepancy between phenytoin analyses by EMIT and high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of plasma phenytoin level determinations by EMIT and gas-liquid chromatography in patients with renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interference in immunoassay measurements of total and free phenytoin in uremic patients: a reappraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolite and matrix interference in phenytoin immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Falsely increased immunoassay measurements of total and unbound phenytoin in critically ill uremic patients receiving fosphenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Simultaneous quantitative assay of phenobarbital, phenytoin, and p-hydroxydiphenylhydantoin by HPLC and a comparison with EMIT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. PharmGKB summary: phenytoin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ClinPGx [clinpgx.org]
- 12. wakemed.org [wakemed.org]
- 13. medilinkltd.com [medilinkltd.com]
- 14. Sensitive method for the determination of phenytoin in plasma, and phenytoin and 5-(4-hydroxyphenyl)-5-phenylhydantoin in urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. High-Performance Liquid Chromatographic Method for Determination of Phenytoin in Rabbits Receiving Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Analysis of 5-(3-hydroxyphenyl)-5-phenylhydantoin and 5-(4-hydroxyphenyl)-5-phenylhydantoin
An objective comparison of the two primary aromatic hydroxylated metabolites of the anti-seizure medication phenytoin (B1677684) reveals distinct metabolic prevalences and a notable lack of significant anticonvulsant activity in available preclinical models. This guide synthesizes the current understanding of these two isomers to inform researchers, scientists, and drug development professionals.
This comparison guide delves into the structural, metabolic, and pharmacological differences between 5-(3-hydroxyphenyl)-5-phenylhydantoin (m-HPPH) and 5-(4-hydroxyphenyl)-5-phenylhydantoin (p-HPPH), the main hydroxylated metabolites of phenytoin. While both compounds result from the metabolic breakdown of phenytoin, their prevalence varies across species, and critically, neither appears to contribute significantly to the therapeutic anticonvulsant effects of the parent drug.
Chemical and Physical Properties
Both m-HPPH and p-HPPH share the same molecular formula (C₁₅H₁₂N₂O₃) and molecular weight (268.27 g/mol ). Their core structure consists of a hydantoin (B18101) ring substituted with both a phenyl group and a hydroxyphenyl group at the 5-position. The sole difference lies in the position of the hydroxyl group on the phenyl ring, being at the meta-position for m-HPPH and the para-position for p-HPPH. This positional isomerism influences their physicochemical properties and biological interactions.
| Property | This compound (m-HPPH) | 5-(4-hydroxyphenyl)-5-phenylhydantoin (p-HPPH) |
| CAS Number | 30074-03-4[1] | 2784-27-2 |
| Molecular Formula | C₁₅H₁₂N₂O₃[1] | C₁₅H₁₂N₂O₃ |
| Molecular Weight | 268.27 g/mol [1] | 268.27 g/mol |
| Synonyms | 3-Hydroxy Phenytoin, m-HPPH | 4-Hydroxydiphenylhydantoin, p-Hydroxyphenytoin, p-HPPH |
Metabolic Fate and Pharmacokinetics
The metabolism of phenytoin to its hydroxylated derivatives is a critical aspect of its disposition and clearance from the body. The formation of these metabolites is primarily mediated by cytochrome P450 enzymes, particularly CYP2C9 and CYP2C19.
5-(4-hydroxyphenyl)-5-phenylhydantoin (p-HPPH) is the major metabolite of phenytoin in humans, accounting for a significant portion of the excreted dose.[2] Following its formation, p-HPPH is primarily conjugated with glucuronic acid and eliminated in the urine.[2]
This compound (m-HPPH) , in contrast, is a minor metabolite in humans. However, studies have shown that it is the predominant hydroxylated metabolite in dogs. This species-specific difference in metabolism is an important consideration in preclinical toxicology and pharmacokinetic studies.
The metabolic pathway of phenytoin can be visualized as follows:
Comparative Performance: Anticonvulsant Activity and Neurotoxicity
A thorough review of the available scientific literature reveals a notable absence of significant anticonvulsant activity for both m-HPPH and p-HPPH. In fact, some studies suggest that the metabolites of phenytoin are pharmacologically inactive in this regard. This lack of efficacy is a critical point of comparison with the parent drug, phenytoin, which is a potent anticonvulsant.
Due to the limited evidence of anticonvulsant effects, quantitative data such as the median effective dose (ED50) for seizure protection are not available for either metabolite. Similarly, comprehensive neurotoxicity data, including median toxic dose (TD50) values, are not well-documented. One study by Ferrendelli et al. (1982) indicated that "hydroxyphenyl-phenylhydantoin" is "substantially less potent" than phenytoin in inhibiting veratridine- and K+-stimulated calcium uptake in synaptosomes, a mechanism related to neuronal excitability. However, the specific isomer used in this study was not identified, and no quantitative potency comparison was provided.
The primary role of the hydroxylation of phenytoin appears to be detoxification and facilitation of its excretion from the body, rather than contributing to its therapeutic effect.
Experimental Protocols
While specific experimental data for the anticonvulsant activity of m-HPPH and p-HPPH are scarce, the following are standard preclinical assays used to evaluate the efficacy and neurotoxicity of potential anticonvulsant compounds.
Maximal Electroshock (MES) Seizure Test
This widely used preclinical model assesses the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by corneal or auricular electrical stimulation. It is considered a model for generalized tonic-clonic seizures.
Protocol Outline:
-
Animals: Male albino mice (20-25 g) or rats (100-150 g) are typically used.
-
Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is included.
-
Stimulation: At the time of predicted peak effect of the drug, a maximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered via corneal or auricular electrodes.
-
Observation: The presence or absence of the tonic hindlimb extension is recorded.
-
Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is determined, and the ED50 (the dose that protects 50% of the animals) is calculated using probit analysis.
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
This test is used to identify compounds that can prevent clonic seizures induced by the chemoconvulsant pentylenetetrazol. It is considered a model for absence seizures.
Protocol Outline:
-
Animals: Male albino mice (18-25 g) are commonly used.
-
Drug Administration: The test compound is administered (i.p. or p.o.) at various doses, including a vehicle control.
-
Chemoconvulsant Administration: At the time of predicted peak drug effect, a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously.
-
Observation: Animals are observed for a period (e.g., 30 minutes) for the presence or absence of clonic seizures (lasting for at least 5 seconds).
-
Data Analysis: The percentage of animals protected from clonic seizures at each dose is determined, and the ED50 is calculated.
Rotarod Neurotoxicity Assay
This assay is used to assess motor coordination and identify potential neurological deficits or sedative effects of a compound.
Protocol Outline:
-
Apparatus: A rotating rod (e.g., 1-inch diameter) is used.
-
Training: Animals (mice or rats) are trained to stay on the rotating rod (e.g., at 6 rpm) for a set period (e.g., 1 minute) in three successive trials.
-
Drug Administration: The test compound is administered at various doses.
-
Testing: At the time of predicted peak effect, the animals are placed on the rotating rod, and the time they remain on the rod is recorded. An animal is considered to have failed the test if it falls off the rod.
-
Data Analysis: The percentage of animals exhibiting neurotoxicity (failing the test) at each dose is determined, and the TD50 (the dose that causes neurotoxicity in 50% of the animals) is calculated.
The workflow for preclinical anticonvulsant screening can be represented as follows:
Conclusion
References
A Comparative Analysis of the Biological Activities of Phenytoin and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of the anticonvulsant drug phenytoin (B1677684) and its primary metabolites. The information presented is supported by experimental data to facilitate an objective evaluation of their respective pharmacological and toxicological profiles.
Introduction
Phenytoin is a widely prescribed antiepileptic drug that exerts its therapeutic effect primarily by blocking voltage-gated sodium channels in the brain.[1] Its metabolism is complex, leading to the formation of several metabolites, the most abundant of which is 5-(4'-hydroxyphenyl)-5-phenylhydantoin (p-HPPH). While p-HPPH is generally considered pharmacologically inactive, other reactive intermediate metabolites are thought to be responsible for some of phenytoin's idiosyncratic toxicities.[2][3] This guide will delve into the comparative biological activities of phenytoin and its key metabolites, presenting available quantitative data and detailed experimental protocols.
Data Presentation
The following tables summarize the available quantitative data for the anticonvulsant activity and cytotoxicity of phenytoin. Direct comparative quantitative data for its metabolites is limited in the available literature.
Table 1: Anticonvulsant Activity of Phenytoin
| Compound | Animal Model | Test | Endpoint | ED50 (mg/kg) |
| Phenytoin | Mice | Maximal Electroshock Seizure (MES) | Protection against seizure | 9.81[3] |
| Phenytoin | Rats | Maximal Electroshock Seizure (MES) | Protection against seizure | 16.9[3] |
| p-HPPH | Data Not Available | - | - | - |
ED50 (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population that takes it.
Table 2: In Vitro Cytotoxicity and Sodium Channel Binding of Phenytoin
| Compound | Assay Type | Cell Line/System | Endpoint | IC50 / Kd |
| Phenytoin | Cytotoxicity | Data Not Available in search results | Cell Viability | - |
| Phenytoin | Sodium Channel Binding | Rat Hippocampal Neurons | Inhibition of Na+ currents | ~7 µM (Kd)[4] |
| p-HPPH | Cytotoxicity / Binding | Data Not Available | - | - |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Kd (Dissociation constant) is a measure of the binding affinity between a ligand and a receptor.
Comparative Biological Activity
Anticonvulsant Activity
Toxicological Profile
The toxicological profiles of phenytoin and its metabolites are distinct. Phenytoin itself is generally not found to be directly cytotoxic in in vitro assays.[2][5] However, its metabolism can lead to the formation of reactive intermediates, which are implicated in idiosyncratic drug reactions.
The "arene oxide hypothesis" suggests that the metabolism of phenytoin proceeds through a reactive arene oxide intermediate.[2] This electrophilic metabolite can covalently bind to cellular macromolecules, leading to cell death and eliciting an immune response, which is thought to be the mechanism behind hypersensitivity reactions, hepatotoxicity, and severe skin rashes like Stevens-Johnson syndrome.[5][6] An in vitro study using lymphocytes from patients with a history of phenytoin-induced hepatotoxicity demonstrated that phenytoin metabolites, generated by a microsomal system, were cytotoxic to these cells, whereas phenytoin alone was not.[2][5]
The major metabolite, p-HPPH, is generally considered non-toxic in terms of acute cytotoxicity. However, one study has suggested that the (R)-enantiomer of p-HPPH may play a role in the development of gingival hyperplasia, a common side effect of chronic phenytoin therapy, by selectively stimulating fibroblast growth.[7]
Experimental Protocols
1. Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to evaluate the anticonvulsant efficacy of drugs against generalized tonic-clonic seizures.
-
Animals: Male albino mice (20-25 g) or Wistar rats (100-150 g).
-
Apparatus: An electroconvulsometer capable of delivering a constant alternating current.
-
Procedure:
-
Animals are randomly assigned to control and experimental groups.
-
The test compound (e.g., phenytoin) or vehicle is administered, typically intraperitoneally or orally.
-
At the time of expected peak drug effect, a suprathreshold electrical stimulus (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds) is delivered through corneal or ear electrodes.
-
The animals are observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.
-
The ability of the test compound to prevent the tonic hindlimb extension is recorded as a measure of anticonvulsant activity.
-
-
Data Analysis: The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using methods such as the Probit analysis.[8]
2. MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Materials:
-
96-well plates
-
Cell culture medium
-
Test compounds (phenytoin and its metabolites)
-
MTT solution (5 mg/mL in phosphate-buffered saline)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
-
Procedure:
-
Cells (e.g., human lymphocytes, hepatocytes, or a relevant cell line) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds. A vehicle control is also included.
-
After a specific incubation period (e.g., 24, 48, or 72 hours), the culture medium is removed, and fresh medium containing MTT is added to each well.
-
The plate is incubated for a further 2-4 hours, during which viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The MTT-containing medium is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[9]
Visualizations
Caption: Metabolic pathway of phenytoin and the role of reactive metabolites in toxicity.
Caption: Mechanism of action of phenytoin on voltage-gated sodium channels.
Caption: Experimental workflow for the Maximal Electroshock (MES) seizure test.
References
- 1. An epilepsy mutation in the beta1 subunit of the voltage-gated sodium channel results in reduced channel sensitivity to phenytoin [pubmed.ncbi.nlm.nih.gov]
- 2. Predisposition to phenytoin hepatotoxicity assessed in vitro. | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Slow binding of phenytoin to inactivated sodium channels in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Predisposition to phenytoin hepatotoxicity assessed in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticonvulsant hypersensitivity syndrome. In vitro assessment of risk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH) enantiomers, major metabolites of phenytoin, on the occurrence of chronic-gingival hyperplasia: in vivo and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A companion to the preclinical common data elements for pharmacologic studies in animal models of seizures and epilepsy. A Report of the TASK3 Pharmacology Working Group of the ILAE/AES Joint Translational Task Force - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Phenytoin Metabolism: In Vivo vs. In Vitro Transformation to 5-HPPH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo and in vitro metabolism of the anticonvulsant drug phenytoin (B1677684) to its primary metabolite, 5-(4'-hydroxyphenyl)-5-phenylhydantoin (5-HPPH). Understanding the nuances between these two experimental paradigms is crucial for accurate pharmacokinetic modeling, drug-drug interaction prediction, and overall drug development. This document summarizes key quantitative data, details experimental methodologies, and visualizes the metabolic pathway.
Quantitative Comparison of Phenytoin Metabolism
The metabolic conversion of phenytoin to 5-HPPH is primarily mediated by the cytochrome P450 enzymes CYP2C9 and, to a lesser extent, CYP2C19. The following table summarizes key kinetic parameters obtained from both in vivo clinical studies and in vitro experiments using human liver microsomes and recombinant enzymes. It is important to note that direct comparisons can be complex due to variations in experimental conditions and the inherent complexity of biological systems.
| Parameter | In Vivo (Human Studies) | In Vitro (Human Liver Microsomes/Recombinant Enzymes) | Key Considerations |
| Primary Enzymes | CYP2C9 (major), CYP2C19 (minor)[1][2] | CYP2C9 (major), CYP2C19 (minor)[1][3] | Consistent identification of primary metabolic pathways. |
| Michaelis-Menten Constant (Km) | ~1-5 µM (unbound phenytoin, high-affinity site)[4] | CYP2C9: ~12-45 µM; CYP2C19: ~24.1-29 µM[5] | In vivo Km values for unbound drug are generally lower, reflecting the complexities of cellular transport and enzyme environment. In vitro values can vary based on the specific system (microsomes vs. recombinant enzymes). |
| Maximum Velocity (Vmax) | Highly variable between individuals due to genetic polymorphisms in CYP2C9 and CYP2C19.[6] | Vmax values are determined for specific enzyme concentrations and can be used to calculate intrinsic clearance. | In vivo Vmax is a whole-body parameter influenced by enzyme expression levels, while in vitro Vmax is specific to the experimental setup. |
| Relative Contribution of Enzymes | CYP2C9: ~80-90% of 5-HPPH formation; CYP2C19: ~10-20%[1] | Consistent with in vivo findings, with CYP2C9 showing significantly higher catalytic efficiency for phenytoin hydroxylation.[3] | The relative contribution can be influenced by phenytoin concentration and the presence of inhibitors or inducers. |
| Metabolite Ratio (S)-5-HPPH:(R)-5-HPPH | ~24:1, indicating high stereoselectivity of CYP2C9 for the pro-(S)-phenyl ring.[3] | CYP2C9 produces predominantly (S)-5-HPPH, while CYP2C19 produces a racemic mixture.[3] | The high stereoselectivity observed in vivo is well-replicated in in vitro systems with CYP2C9. |
Metabolic Pathway of Phenytoin to 5-HPPH
The biotransformation of phenytoin to 5-HPPH is a critical step in its elimination from the body. The following diagram illustrates this key metabolic pathway.
References
- 1. In vitro metabolism of phenytoin in 36 CYP2C9 variants found in the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CYP2C9 polymorphisms and phenytoin metabolism: implications for adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CYP2C9 Amino Acid Residues Influencing Phenytoin Turnover and Metabolite Regio- and Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prediction of in vivo disposition from in vitro systems: clearance of phenytoin and tolbutamide using rat hepatic microsomal and hepatocyte data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical pharmacokinetics of phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of 5-(3-hydroxyphenyl)-5-phenylhydantoin
For researchers, scientists, and drug development professionals engaged in the study of phenytoin (B1677684) metabolism, the accurate and precise quantification of its metabolites is paramount. This guide provides a comparative overview of analytical methodologies for 5-(3-hydroxyphenyl)-5-phenylhydantoin (m-HPPH), a key metabolite. Due to a scarcity of publicly available validation data specifically for the meta-isomer, this guide leverages data for the structurally similar para-isomer, 5-(4-hydroxyphenyl)-5-phenylhydantoin (p-HPPH), to draw meaningful comparisons between common analytical techniques.
Comparative Analysis of Quantitative Methods
The quantification of hydroxylated metabolites of phenytoin is routinely performed using High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Each method offers distinct advantages in terms of sensitivity, specificity, and throughput.
| Parameter | HPLC-UV | UPLC-MS/MS (for p-HPPH) | GC-MS |
| Linearity (Range) | 0.15 - 33 µg/mL[1] | 0.005 - 50 µg/mL | 50 - 1200 ng/mL (for Phenytoin)[2] |
| Limit of Detection (LOD) | 0.15 µg/mL[3] | 0.002 µg/mL | 15 ng/mL (for Phenytoin)[2] |
| Limit of Quantification (LOQ) | 0.15 µg/mL[3] | 0.005 µg/mL | 50 ng/mL (for Phenytoin)[2] |
| Accuracy (% Recovery) | 99.16 ± 0.25%[3] | 96.2 - 104.3% | ≥94% (for Phenytoin)[2] |
| Precision (RSD%) | Intra-day: <15%, Inter-day: <15% (General Acceptance) | Intra-day: 0.7 - 10.7%, Inter-day: 0.7 - 10.7% | <7% (for Phenytoin)[4] |
Note: Data for UPLC-MS/MS is based on the analysis of the para-isomer (p-HPPH) and serves as a close approximation for the expected performance for m-HPPH. Data for GC-MS is for the parent drug, phenytoin, and indicates the general capabilities of the technique.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are typical experimental protocols for the quantification of phenytoin and its hydroxylated metabolites.
High-Performance Liquid Chromatography (HPLC)
This method is widely used for the simultaneous determination of phenytoin and its metabolites in biological matrices.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Agilent Zorbax Extended C18 column (150 mm × 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: An isocratic mobile phase consisting of 29% acetonitrile (B52724) and 71% sodium acetate (B1210297) solution (0.02 M, pH 4.6).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 220 nm.[1]
-
Sample Preparation: Solid-phase extraction (SPE) is commonly employed. Plasma samples are basified and loaded onto a C18 SPE cartridge. The cartridge is washed, and the analyte is eluted with an organic solvent. The eluent is then evaporated and the residue reconstituted in the mobile phase for injection.[1]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for the quantification of low-level metabolites. The following protocol is for the analysis of the para-isomer and is adaptable for the meta-isomer.
-
Instrumentation: A UPLC system coupled to a tandem mass spectrometer.
-
Column: CORTECS™ UPLC® C18 column (2.1 × 50 mm, 1.6 µm particle size).
-
Mobile Phase: A gradient of water with 10 mM ammonium (B1175870) formate (B1220265) and acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Detection: Mass spectrometry with electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode.
-
Sample Preparation: Liquid-liquid extraction is a common technique. Whole blood samples are treated with a mixture of acetonitrile and methanol (B129727) to precipitate proteins. The supernatant is then collected, evaporated, and the residue is reconstituted before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique, often requiring derivatization to improve the volatility of the analytes.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Derivatization: Permethylation is a common derivatization technique for phenytoin and its metabolites.[5]
-
Column: A nonpolar capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase.
-
Carrier Gas: Helium.
-
Injection: Splitless injection is typically used for trace analysis.
-
Detection: Mass spectrometry in scan or selected ion monitoring (SIM) mode.
-
Sample Preparation: This often involves acid hydrolysis to release conjugated metabolites, followed by liquid-liquid extraction. The extracted analytes are then derivatized before injection into the GC-MS system.[5]
Visualizing the Analytical Workflow
To provide a clearer understanding of the quantification process, the following diagram illustrates a typical experimental workflow from sample collection to data analysis.
Caption: A typical workflow for the quantification of this compound.
References
- 1. High-Performance Liquid Chromatographic Method for Determination of Phenytoin in Rabbits Receiving Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A quantitative phenytoin GC-MS method and its validation for samples from human ex situ brain microdialysis, blood and saliva using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A capillary GC-MS method for analysis of phenytoin and [13C3]-phenytoin from plasma obtained from pulse dose pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A gas chromatographic/mass spectrometric method for the simultaneous quantitation of 5,5-diphenylhydantoin (phenytoin), its para-hydroxylated metabolite and their stable isotope labelled analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Inter-laboratory Measurement of 5-(3-hydroxyphenyl)-5-phenylhydantoin
This guide provides a comparative overview of analytical methodologies for the quantitative determination of 5-(3-hydroxyphenyl)-5-phenylhydantoin (m-HPPH), a significant metabolite of the anti-epileptic drug phenytoin (B1677684). In the absence of direct inter-laboratory comparison studies, this document synthesizes performance data from various validated analytical methods, presenting them as a surrogate for a formal inter-laboratory study. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
This publication is intended for researchers, analytical scientists, and professionals in drug development and clinical monitoring who are involved in the measurement of drug metabolites.
Phenytoin Metabolism and the Formation of m-HPPH
Phenytoin undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes, particularly CYP2C9 and CYP2C19.[1][2] The major metabolic pathway involves the hydroxylation of one of the phenyl rings to form hydroxylated metabolites, which are subsequently conjugated with glucuronic acid and excreted in the urine.[1][3][4][5] The para-hydroxylated form (p-HPPH) is the most abundant metabolite, but the meta-hydroxylated form (m-HPPH) is also a notable product.[6]
Comparison of Analytical Methods
The following tables summarize the performance characteristics of representative HPLC and GC-MS methods for the analysis of hydroxylated phenytoin metabolites, based on data reported in scientific literature. These tables are structured to simulate a multi-laboratory comparison.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Laboratory A (Method 1)[7] | Laboratory B (Method 2)[8] | Laboratory C (Method 3)[9] |
| Column | FLC-C8 (50 mm) | C18 (250 x 4.6 mm, 5 µm) | Cellulose tris(4-methylbenzoate) |
| Mobile Phase | β-cyclodextrin in water/methanol | Methanol/Water/THF | Ethanol-water |
| Detection | UV (250 nm) | UV (215 nm) | Not Specified |
| Linearity Range | 0.5 - 110 µg/mL | 0.8 - 24 µg/mL (Amlodipine) | Not Specified |
| Correlation (r²) | >0.99 | >0.999 | Not Specified |
| Precision (%RSD) | < 2% (Intra- & Inter-day) | < 1.5% | Not Specified |
| Accuracy (% Recovery) | 93.6 - 94.7% | Not Specified | Not Specified |
| Limit of Detection | 5 ng (S/N=3) | Not Specified | Not Specified |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Methods
| Parameter | Laboratory D (Method 4)[10] | Laboratory E (Method 5)[11] | Laboratory F (Method 6)[12] |
| Column | Not Specified | Capillary column | USP phase G27 (30 m x 0.32 mm) |
| Derivatization | On-column methylation | Permethylation | None (for different analyte) |
| Ionization Mode | Not Specified | Not Specified | Not Specified |
| Mass Analyzer | Not Specified | Not Specified | Triple Quadrupole |
| Linearity Range | Not Specified | Established | 30% to 150% of spec. level |
| Correlation (r²) | Not Specified | Not Specified | Not Specified |
| Precision (%RSD) | Reliable and not erratic | Established | Not Specified |
| Accuracy (% Recovery) | Not Specified | Established | Not Specified |
| Limit of Quantitation | Not Specified | Not Specified | 0.01 ppm |
Experimental Protocols
Detailed methodologies for representative analytical techniques are provided below. These protocols are based on established methods for the analysis of phenytoin and its metabolites.
Protocol 1: HPLC-UV Method for p-HPPH Enantiomers
This protocol is adapted from a method developed for the chiral separation of p-HPPH enantiomers, which can be modified for m-HPPH analysis.[7]
1. Sample Preparation:
-
Biological samples (e.g., microsomal incubations) are subject to protein precipitation with an organic solvent (e.g., acetonitrile).
-
The supernatant is collected, evaporated to dryness, and reconstituted in the mobile phase.
2. Chromatographic Conditions:
-
Column: FLC-C8, 50 mm length.
-
Mobile Phase: An aqueous solution containing 8.8 mmol/L β-cyclodextrin, 6 g/L urea, and 1.5 g/L ammonium (B1175870) acetate, mixed with methanol. The exact ratio should be optimized for resolution.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV at 250 nm.
-
Internal Standard: Phenobarbital.
3. Validation Parameters:
-
Linearity: Assessed by constructing a calibration curve over the range of 0.5-110 µg/mL.
-
Precision: Determined by analyzing replicate samples on the same day (intra-day) and on different days (inter-day). RSD should be less than 2%.[7]
-
Accuracy: Evaluated through recovery studies by spiking known amounts of the analyte into a blank matrix. Recoveries are expected to be in the range of 93-95%.[7]
Protocol 2: GC-MS Method for HPPH
This protocol is based on a stable isotope dilution method for the quantitation of phenytoin and its para-hydroxylated metabolite.[11]
1. Sample Preparation:
-
To 1.0 mL of serum or 0.5 mL of urine, add an internal standard (e.g., stable isotope-labeled HPPH).
-
Perform acid hydrolysis to deconjugate glucuronidated metabolites.
-
Extract the analytes at a neutral pH (e.g., pH 7.4) using an organic solvent.
-
Evaporate the solvent and perform permethylation of the analytes via extractive methylation.
2. GC-MS Conditions:
-
GC Column: A suitable capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Injection: Splitless injection is typically used for trace analysis.
-
Temperature Program: An initial oven temperature held for 1 minute, followed by a ramp to a final temperature to ensure elution of the derivatized analytes.
-
MS Detection: Repetitive scanning over the molecular ion region of the permethylated derivatives. Quantitation is based on the abundance of the molecular ions.
Inter-laboratory Method Validation Workflow
A crucial aspect of ensuring consistency in analytical measurements across different laboratories is a robust validation workflow. The following diagram illustrates the key stages and parameters involved in validating an analytical method according to ICH guidelines, which forms the basis for any inter-laboratory comparison.[13][14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. Phenytoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. PharmGKB summary: phenytoin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. ClinPGx [clinpgx.org]
- 6. Identification of 5-meta-hydroxyphenyl-5-phenylhydantoin as a metabolite of diphenylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Chiral separation of racemic 5-(p-hydroxyphenyl)-5-phenylhydantoin by RP-HPLC using eluents containing beta-cyclodextrin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. turkjps.org [turkjps.org]
- 9. High-performance liquid chromatographic method for direct separation of 5-(p-hydroxyphenyl)-5-phenylhydantoin enantiomers using a chiral tris(4-methylbenzoate) column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of 5-(p-hydroxyphenyl)-5-phenylhydantoin and studies relating to the disposition of phenytoin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A gas chromatographic/mass spectrometric method for the simultaneous quantitation of 5,5-diphenylhydantoin (phenytoin), its para-hydroxylated metabolite and their stable isotope labelled analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. database.ich.org [database.ich.org]
- 14. ema.europa.eu [ema.europa.eu]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Toxicological Profile of 5-HPPH Enantiomers: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed toxicological comparison of the (R)- and (S)-enantiomers of 5-(4-hydroxyphenyl)-5-phenylhydantoin (5-HPPH), the major metabolite of the anticonvulsant drug phenytoin (B1677684). While comprehensive toxicological data remains sparse, existing research points to a significant stereoselectivity in the biological effects of these enantiomers, with the (R)-form demonstrating a higher potential for specific toxicities. This document summarizes the available experimental data, outlines relevant toxicological assay protocols, and visualizes key experimental workflows.
Comparative Toxicological Data
Current research indicates a differential toxicological profile between the (R)- and (S)-enantiomers of 5-HPPH, primarily focusing on gingival hyperplasia and fibroblast proliferation. The (S)-enantiomer is the predominant form found in circulation.[1] However, the less abundant (R)-enantiomer is suggested to be the more toxic metabolite concerning gingival hyperplasia.[1]
| Toxicological Endpoint | (R)-5-HPPH | (S)-5-HPPH | Racemic 5-HPPH | Key Findings |
| Gingival Hyperplasia (in vivo) | Higher serum levels (0.055 µg/mL) in patients with gingival hyperplasia compared to those without (0.042 µg/mL).[1] | Predominant enantiomer in circulation (approx. 98%).[1] | Not specifically reported. | An increased serum level of (R)-5-HPPH is associated with gingival hyperplasia.[1] |
| Fibroblast Proliferation (in vitro) | Selectively stimulates fibroblast growth.[1] | No significant stimulation of fibroblast growth reported.[1] | Interferes with cell division.[2] | The (R)-enantiomer's selective stimulation of fibroblasts is a likely mechanism for its role in gingival hyperplasia.[1] |
Experimental Protocols
Detailed experimental protocols for the specific studies comparing 5-HPPH enantiomers are not fully available in the public domain. However, the following are detailed methodologies for the key types of experiments relevant to the toxicological assessment of these compounds.
Fibroblast Proliferation Assay
This assay is crucial for assessing the potential of 5-HPPH enantiomers to induce gingival hyperplasia.
1. Cell Culture:
-
Human gingival fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Assay Procedure:
-
Fibroblasts are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
The culture medium is then replaced with a medium containing various concentrations of (R)-5-HPPH, (S)-5-HPPH, or racemic 5-HPPH. A vehicle control (e.g., DMSO) is also included.
-
Cells are incubated for a specified period (e.g., 24, 48, 72 hours).
3. Proliferation Measurement (MTT Assay):
-
After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
The medium is removed, and 150 µL of DMSO is added to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell proliferation is expressed as a percentage of the vehicle control.
In Vitro Cytotoxicity Assay
This assay determines the concentration of a substance that is toxic to cells.
1. Cell Plating:
-
Adherent cells (e.g., HepG2 for hepatotoxicity) are seeded in a 96-well plate at an appropriate density and incubated for 24 hours to allow for attachment.
2. Compound Exposure:
-
A serial dilution of each 5-HPPH enantiomer is prepared in the cell culture medium.
-
The medium in the wells is replaced with the medium containing the different concentrations of the test compounds. Control wells with medium and vehicle are also prepared.
3. Incubation:
-
The plate is incubated for a standard duration, typically 24 to 72 hours.
4. Viability Assessment:
-
Cell viability is assessed using methods such as the MTT assay (as described above), Neutral Red uptake, or LDH release assay.
-
The results are used to calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.
Genotoxicity Assays
1. Ames Test (Bacterial Reverse Mutation Assay):
-
Principle: This test uses strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce their own) due to mutations in the histidine operon. The assay measures the ability of a substance to cause mutations that revert the bacteria to a state where they can synthesize histidine and grow on a histidine-free medium.[3][4]
-
Procedure:
-
Several strains of S. typhimurium are exposed to various concentrations of the 5-HPPH enantiomers, with and without a metabolic activation system (S9 fraction from rat liver).[5][6]
-
The bacteria are plated on a minimal agar (B569324) medium lacking histidine.[5]
-
After incubation for 48-72 hours, the number of revertant colonies is counted.[5]
-
A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[3]
-
2. In Vitro Chromosomal Aberration Test:
-
Principle: This assay identifies substances that cause structural damage to chromosomes in cultured mammalian cells.[7][8]
-
Procedure:
-
Cultured mammalian cells (e.g., human peripheral blood lymphocytes or Chinese Hamster Ovary cells) are exposed to different concentrations of the 5-HPPH enantiomers, with and without metabolic activation (S9).[7]
-
A mitotic inhibitor (e.g., colcemid) is added to arrest cells in the metaphase stage of cell division.
-
Cells are harvested, treated with a hypotonic solution, fixed, and spread on microscope slides.
-
The chromosomes are stained, and metaphase cells are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).[9]
-
A significant increase in the percentage of cells with chromosomal aberrations compared to the control indicates clastogenic potential.[10]
-
Visualizations
References
- 1. Effect of 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH) enantiomers, major metabolites of phenytoin, on the occurrence of chronic-gingival hyperplasia: in vivo and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of the phenytoin metabolite p-HPPH on proliferation of gingival fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ames test - Wikipedia [en.wikipedia.org]
- 4. microbiologyinfo.com [microbiologyinfo.com]
- 5. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 6. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]
- 7. criver.com [criver.com]
- 8. Chromosome Aberration Test in vitro - Eurofins Deutschland [eurofins.de]
- 9. Quantification of Chromosomal Aberrations in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
Comparative study of phenytoin metabolism in different species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of phenytoin (B1677684) metabolism across several key preclinical and clinical species: humans, monkeys, dogs, rats, and mice. Understanding these species-specific differences is critical for the accurate extrapolation of preclinical pharmacokinetic and toxicological data to human clinical outcomes. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the metabolic pathways and experimental workflows involved in the study of this widely-used anticonvulsant drug.
Executive Summary
Phenytoin is extensively metabolized, primarily by the cytochrome P450 (CYP) system, followed by glucuronidation. While the general metabolic pathway is conserved across species, significant quantitative and qualitative differences exist. In humans, metabolism is dominated by CYP2C9-mediated aromatic hydroxylation to 5-(4'-hydroxyphenyl)-5-phenylhydantoin (p-HPPH), which accounts for up to 90% of the drug's elimination.[1][2] This process exhibits saturation kinetics, leading to a non-linear relationship between dose and plasma concentration.[3] Other species utilize different CYP isoforms and exhibit variations in metabolite profiles, plasma protein binding, and pharmacokinetic parameters, which are detailed in the following sections.
Data Presentation: Comparative Pharmacokinetics and Metabolism
The following tables summarize key quantitative data on phenytoin pharmacokinetics, plasma protein binding, and urinary metabolite profiles across different species. It is important to note that pharmacokinetic parameters for phenytoin can be highly variable and dose-dependent due to its saturable metabolism.[4]
Table 1: Comparative Pharmacokinetic Parameters of Phenytoin
| Parameter | Human | Monkey (Rhesus) | Dog (Beagle/Greyhound) | Rat | Mouse |
| Elimination Half-life (t½) | ~22 hours (highly variable, 7-42h)[3] | ~8.5 hours[1] | ~4.4 - 4.9 hours[4][5] | Dose-dependent (e.g., ~1h at 10mg/kg to ~4.5h at 50mg/kg)[4] | ~3.6 hours [N/A] |
| Clearance (CL) | Non-linear[3] | Data not available | ~2.37 mL/min/kg[4] | ~1.08 L/hr/kg (~18 mL/min/kg) [N/A] | ~5.58 mL/h (~93 mL/min/kg) [N/A] |
| Volume of Distribution (Vd) | ~0.75 L/kg[3] | Data not available | ~1.0 L/kg[4] | ~0.82 L/kg [N/A] | Data not available |
| Plasma Protein Binding (%) | ~90%[3][6] | Data not available | Data not available | ~73% (unbound fraction ~27%) [N/A] | Data not available |
Note: Data are compiled from various sources and may not be directly comparable due to differing experimental conditions. Clearance in mice was reported as CL/F (oral clearance).
Table 2: Major Urinary Metabolites of Phenytoin (% of Dose)
| Metabolite | Human | Monkey | Dog | Rat | Mouse |
| p-HPPH | 67-88% (as glucuronide)[7] | Identified, % not specified[8] | Minor metabolite[9] | 39-59% (dose-dependent)[4] | ~30% |
| m-HPPH | Minor | Identified, % not specified[8] | Major metabolite, % not specified[9] | Minor | Minor |
| Dihydrodiol (DHD) | <5%[10] | Identified, % not specified | Data not available | Data not available | ~12% |
| Catechol & Derivatives | Identified, minor[8] | Identified, % not specified[8] | Identified, % not specified[8] | Data not available | Identified, % not specified |
| Unchanged Phenytoin | 1-5%[6] | Data not available | Data not available | Data not available | Increases with dose |
Note: p-HPPH = 5-(4'-hydroxyphenyl)-5-phenylhydantoin; m-HPPH = 5-(3'-hydroxyphenyl)-5-phenylhydantoin. The primary difference in dogs is the regioselectivity of hydroxylation, favoring the meta position.
Key Metabolic Pathways and Enzymes
The biotransformation of phenytoin is a multi-step process initiated by Phase I oxidation, followed by Phase II conjugation.
Phase I Metabolism: The initial and rate-limiting step is the aromatic hydroxylation of one of the phenyl rings of phenytoin. This reaction is primarily catalyzed by cytochrome P450 enzymes and proceeds through a reactive arene oxide intermediate. This intermediate is pivotal, as it can be detoxified via two main routes:
-
Rearrangement to form hydroxylated metabolites (HPPH).
-
Hydration by epoxide hydrolase (EPHX1) to form the dihydrodiol (DHD) metabolite.[1][11]
The HPPH metabolite can be further oxidized to a catechol, which can then spontaneously form reactive quinone species implicated in idiosyncratic drug reactions.[1]
Phase II Metabolism: The primary hydroxylated metabolite, p-HPPH (or m-HPPH in dogs), is predominantly conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form a water-soluble glucuronide, which is then readily excreted in the urine and bile.[1][12]
Species-Specific Enzyme Involvement:
-
Humans: Metabolism is mainly driven by CYP2C9 (producing the S-enantiomer of p-HPPH) and to a lesser extent by CYP2C19 .[9] Glucuronidation is mediated by several UGTs, including UGT1A1, UGT1A4, UGT1A6, and UGT1A9.[1]
-
Monkeys (Rhesus & Cynomolgus): The presence of catechol metabolites suggests a similar pathway to humans.[8] Genetic polymorphisms in CYP2C9 and CYP2C19 have been identified, indicating their likely role in phenytoin metabolism.
-
Dogs: The metabolism shifts to favor the formation of m-HPPH. The specific CYP isoforms are not definitively established but are likely members of the CYP2C and CYP2B families.
-
Rats: The primary hydroxylating enzymes are CYP2C6 and CYP2C11 .
-
Mice: Metabolism involves CYP2C and CYP2B isoforms.
Mandatory Visualization
The diagrams below illustrate the primary metabolic pathway of phenytoin and a typical experimental workflow for its study.
Caption: Primary metabolic pathways of phenytoin across species.
Caption: Typical experimental workflows for in vivo and in vitro studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental data. Below are representative protocols for in vivo and in vitro studies of phenytoin metabolism.
Protocol 1: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for assessing the pharmacokinetics and metabolite profile of phenytoin in rats following oral administration.
-
Animal Preparation:
-
Use adult male Sprague-Dawley rats (250-300g).
-
Acclimatize animals for at least one week with a standard 12-hour light/dark cycle and access to food and water ad libitum.
-
Fast animals overnight (approx. 12-16 hours) before dosing, with continued access to water.
-
-
Dosing:
-
Prepare a phenytoin suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer a single dose (e.g., 50 mg/kg) via oral gavage using a ball-tipped gavage needle. The volume should be minimized, typically 5-10 mL/kg.
-
-
Sample Collection:
-
Serial Blood Sampling: Collect blood samples (approx. 200 µL) from the saphenous or tail vein at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Urine and Feces Collection: House a separate cohort of animals in metabolic cages to allow for the collection of urine and feces over 24 or 48 hours.
-
-
Sample Processing:
-
Centrifuge blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma.
-
Store plasma and urine samples at -80°C until analysis.
-
For analysis of conjugated metabolites, urine samples may require enzymatic hydrolysis with β-glucuronidase.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantification of phenytoin and its major metabolites (e.g., p-HPPH, DHD) in plasma and urine.
-
Use an appropriate internal standard to ensure accuracy.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL/F, Vd/F) from the plasma concentration-time data using non-compartmental analysis.
-
Quantify the percentage of the administered dose excreted as each metabolite in the urine.
-
Protocol 2: In Vitro Metabolism using Liver Microsomes
This protocol describes a standard assay to determine the metabolic stability and identify metabolites of phenytoin using pooled liver microsomes from a target species.
-
Reagent Preparation:
-
Buffer: 100 mM Potassium Phosphate (B84403) Buffer, pH 7.4.
-
Cofactor Solution: Prepare a fresh NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or a 20 mM NADPH solution in buffer.
-
Microsomes: Thaw pooled liver microsomes (e.g., from human, rat, or dog) on ice. Dilute to a working concentration of 1 mg/mL protein in the phosphate buffer.
-
Test Compound: Prepare a stock solution of phenytoin in a suitable organic solvent (e.g., DMSO or acetonitrile) and dilute to the final desired concentration in the incubation mixture (e.g., 1 µM). The final solvent concentration should be <1%.
-
-
Incubation Procedure:
-
In a microcentrifuge tube, pre-warm a mixture of the phosphate buffer, diluted microsomes (final concentration 0.5 mg/mL), and phenytoin for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution. The final reaction volume is typically 200-500 µL.
-
Include control incubations: a negative control without NADPH to assess non-enzymatic degradation, and a positive control with a known substrate for the species' microsomes (e.g., testosterone).
-
-
Time-Course Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding 2-3 volumes of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing:
-
Vortex the quenched samples to precipitate the microsomal protein.
-
Centrifuge (e.g., 10,000 x g for 5 minutes) to pellet the protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Bioanalysis:
-
Analyze the samples using LC-MS/MS to measure the disappearance of the parent compound (phenytoin) and the formation of metabolites over time.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of phenytoin remaining versus time.
-
Calculate the in vitro half-life (t½) from the slope of the linear portion of the curve (slope = -k).
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
References
- 1. PharmGKB summary: phenytoin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. Dose-dependence of the apparent half-life of phenytoin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of phenytoin in the dog: a reevaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparisons of Four Protein-Binding Models Characterizing the Pharmacokinetics of Unbound Phenytoin in Adult Patients Using Non-Linear Mixed-Effects Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paradoxical urinary phenytoin metabolite (S)/(R) ratios in CYP2C19*1/*2 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of urinary catechol and methylated catechol metabolites of phenytoin in humans, monkeys, and dogs by GLC and GLC-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of mephenytoin metabolites in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Excretion of the principal urinary metabolites of phenytoin and absolute oral bioavailability determined by use of a stable isotope in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Urinary excretion of phenytoin metabolites, 5-(4'-hydroxyphenyl)-5-phenylhydantoin and its O-glucuronide in humans and analysis of genetic polymorphisms of UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. downstate.edu [downstate.edu]
- 12. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]
A Comprehensive Guide to Confirming the Identity of 5-(3-hydroxyphenyl)-5-phenylhydantoin Using Reference Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed framework for confirming the identity of a sample of 5-(3-hydroxyphenyl)-5-phenylhydantoin by comparing it against a certified reference standard. The methodologies outlined herein utilize common analytical techniques to ensure accurate identification and purity assessment, which are critical steps in drug development and quality control. Additionally, a comparison with the isomeric compound 5-(4-hydroxyphenyl)-5-phenylhydantoin is included to highlight the importance of unequivocal identification.
Introduction
This compound is a metabolite of the anti-epileptic drug phenytoin.[1] Accurate identification of this and other metabolites is crucial for pharmacokinetic, toxicological, and pharmacological studies. This guide presents a multi-pronged approach employing chromatographic and spectroscopic techniques to rigorously confirm the identity of a test sample against a known reference standard.
Analytical Workflow for Identity Confirmation
The following diagram illustrates the logical workflow for confirming the identity of a this compound sample.
Caption: Workflow for the identification of this compound.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to be a starting point and may require optimization based on the specific instrumentation and laboratory conditions.
High-Performance Liquid Chromatography (HPLC)
Objective: To compare the retention times of the test sample, the reference standard of this compound, and the alternative compound 5-(4-hydroxyphenyl)-5-phenylhydantoin.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase:
-
A mixture of methanol, water, and tetrahydrofuran (B95107) (40:60:4, v/v/v).
Procedure:
-
Prepare individual solutions of the test sample, the this compound reference standard, and the 5-(4-hydroxyphenyl)-5-phenylhydantoin reference standard in the mobile phase at a concentration of approximately 1 mg/mL.
-
Set the flow rate to 1.0 mL/min and the UV detection wavelength to 230 nm.
-
Inject equal volumes (e.g., 10 µL) of each solution into the HPLC system.
-
Record the chromatograms and determine the retention time for each compound.
-
For confirmation, a co-injection of the test sample and the this compound reference standard should be performed. The absence of peak splitting confirms identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To compare the chemical shifts and coupling constants of the test sample with the reference standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve an appropriate amount of the test sample and the reference standard in a suitable deuterated solvent, such as DMSO-d6.
Procedure:
-
Acquire ¹H and ¹³C NMR spectra for both the test sample and the reference standard.
-
Process the spectra and compare the chemical shifts (δ) in ppm and coupling constants (J) in Hz.
Mass Spectrometry (MS)
Objective: To compare the mass-to-charge ratio (m/z) of the molecular ion and the fragmentation pattern of the test sample with the reference standard.
Instrumentation:
-
Mass spectrometer, which can be coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
Procedure:
-
Introduce the samples into the mass spectrometer. For GC-MS, prior derivatization may be necessary.
-
Acquire the mass spectra in a suitable ionization mode (e.g., Electron Ionization - EI for GC-MS or Electrospray Ionization - ESI for LC-MS).
-
Compare the m/z value of the molecular ion and the fragmentation patterns of the test sample and the reference standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To compare the vibrational frequencies of the functional groups in the test sample with those of the reference standard.
Instrumentation:
-
FTIR spectrometer
Sample Preparation:
-
Prepare pellets of the test sample and the reference standard with KBr or analyze them using an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Acquire the FTIR spectra over a suitable range (e.g., 4000-400 cm⁻¹).
-
Compare the positions and relative intensities of the absorption bands of the test sample and the reference standard.
Data Presentation and Comparison
The quantitative data obtained from the aforementioned experiments should be summarized for a clear and direct comparison.
Table 1: HPLC Retention Time Comparison
| Compound | Retention Time (minutes) |
| Test Sample | [Insert Value] |
| This compound Ref. Std. | [Insert Value] |
| 5-(4-hydroxyphenyl)-5-phenylhydantoin Ref. Std. | [Insert Value] |
Table 2: ¹H NMR Chemical Shift Comparison (in DMSO-d6)
| Proton Assignment | Test Sample (δ, ppm) | Reference Standard (δ, ppm) |
| [Aromatic CHs] | [Insert Values] | [Insert Values] |
| [NHs] | [Insert Values] | [Insert Values] |
| [OH] | [Insert Values] | [Insert Values] |
Table 3: ¹³C NMR Chemical Shift Comparison (in DMSO-d6)
| Carbon Assignment | Test Sample (δ, ppm) | Reference Standard (δ, ppm) |
| [C=O] | [Insert Values] | [Insert Values] |
| [C-quaternary] | [Insert Values] | [Insert Values] |
| [Aromatic CHs] | [Insert Values] | [Insert Values] |
Table 4: Mass Spectrometry Data Comparison
| Ionization Mode | Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| [e.g., EI] | Test Sample | [Insert Value] | [Insert Values] |
| [e.g., EI] | This compound Ref. Std. | [Insert Value] | [Insert Values] |
Table 5: FTIR Absorption Band Comparison (cm⁻¹)
| Functional Group | Test Sample (cm⁻¹) | Reference Standard (cm⁻¹) |
| O-H stretch | [Insert Value] | [Insert Value] |
| N-H stretch | [Insert Value] | [Insert Value] |
| C=O stretch | [Insert Value] | [Insert Value] |
| Aromatic C-H stretch | [Insert Value] | [Insert Value] |
| C-O stretch | [Insert Value] | [Insert Value] |
Conclusion
By systematically applying the described analytical techniques and comparing the resulting data, researchers can confidently confirm the identity of a given sample of this compound against a certified reference standard. The congruence of data across multiple orthogonal techniques provides a high degree of certainty. The comparison with the isomeric 5-(4-hydroxyphenyl)-5-phenylhydantoin further underscores the specificity of the analytical methods and the importance of using appropriate reference standards for unambiguous identification in research and development.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
